Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAHIGKQDWEJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640989 | |
| Record name | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842130-48-7 | |
| Record name | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole moiety is a privileged scaffold, and the introduction of a reactive chloromethyl group at the 2-position offers a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of novel bioactive molecules.
This document delves into the core chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical parameters that influence the success of the synthesis.
Strategic Approaches to the Synthesis of the Target Thiazole
The synthesis of this compound can be approached through two primary strategies: the construction of the thiazole ring via the Hantzsch synthesis, or the post-modification of a pre-formed thiazole scaffold. Each approach presents its own set of advantages and challenges, which will be discussed in detail.
Pathway 1: The Hantzsch Thiazole Synthesis: A Direct Approach
The Hantzsch thiazole synthesis is a classic and highly effective method for the formation of the thiazole ring.[1] This pathway involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of our target molecule, this translates to the reaction between an appropriate α-halo-β-ketoester and 2-chlorothioacetamide.
Causality Behind Experimental Choices: The selection of ethyl bromopyruvate as the α-halocarbonyl component is strategic due to the higher reactivity of the bromine atom as a leaving group compared to chlorine, which can facilitate the initial S-alkylation of the thioamide. 2-Chlorothioacetamide provides the necessary nitrogen, sulfur, and the crucial chloromethyl group at the 2-position of the resulting thiazole.
Reaction Mechanism: The reaction proceeds through an initial nucleophilic attack of the sulfur atom of 2-chlorothioacetamide on the α-carbon of ethyl bromopyruvate, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the structural elucidation and purity assessment of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate. As a pivotal building block in medicinal chemistry and materials science, unambiguous characterization of this molecule is paramount. This document is structured to provide not only the anticipated data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), but also the underlying scientific principles and field-proven methodologies for acquiring and interpreting this data.
While direct experimental spectra for this specific compound are not widely available in public databases, this guide will present a detailed, predictive analysis based on the known spectroscopic behavior of analogous thiazole derivatives and fundamental principles of chemical analysis. This approach is designed to equip researchers with a robust framework for interpreting their own experimental results.
Molecular Structure and Expected Spectroscopic Behavior
This compound possesses a unique assembly of functional groups that give rise to a distinct spectroscopic fingerprint. The core structure consists of a 1,3-thiazole ring, substituted at position 2 with a chloromethyl group and at position 4 with an ethyl carboxylate group. Understanding the electronic environment of each atom is key to predicting and interpreting the resulting spectra.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show four distinct signals, each corresponding to a unique proton environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.15 | Singlet (s) | 1H | H-5 (thiazole) | The proton on the thiazole ring is deshielded by the electronegative sulfur and nitrogen atoms and the adjacent electron-withdrawing carboxylate group. |
| ~4.80 | Singlet (s) | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are significantly deshielded by the adjacent electronegative chlorine atom and the thiazole ring. |
| ~4.40 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and coupled to the methyl protons, resulting in a quartet. |
| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, resulting in a triplet. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~161.0 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~168.0 | C-2 (thiazole) | The carbon atom in the thiazole ring bonded to the chloromethyl group and flanked by nitrogen and sulfur. |
| ~145.0 | C-4 (thiazole) | The carbon atom in the thiazole ring bonded to the ethyl carboxylate group. |
| ~128.0 | C-5 (thiazole) | The carbon atom in the thiazole ring bonded to a hydrogen atom. |
| ~61.5 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is attached to an electronegative oxygen atom. |
| ~45.0 | -CH₂Cl | The carbon of the chloromethyl group is attached to an electronegative chlorine atom. |
| ~14.0 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Figure 2: A typical workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3100 | Weak-Medium | C-H (thiazole) | Stretching |
| ~2980 | Medium | C-H (aliphatic) | Stretching |
| ~1720 | Strong | C=O (ester) | Stretching |
| ~1540 | Medium | C=N (thiazole) | Stretching |
| ~1240 | Strong | C-O (ester) | Stretching |
| ~750 | Strong | C-Cl | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound (Molecular Weight: 205.66 g/mol ), Electrospray Ionization (ESI) is a suitable technique.
Predicted Mass Spectrum Data (ESI-MS)
| m/z (predicted) | Ion |
| 206.0 | [M+H]⁺ |
| 228.0 | [M+Na]⁺ |
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways.
Figure 3: Predicted major fragmentation pathways for this compound.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach, with NMR, IR, and MS each providing complementary and essential pieces of structural information. This guide has outlined the predicted spectroscopic data based on the known behavior of similar chemical structures. When undertaking the synthesis or analysis of this compound, researchers can use these predictions as a benchmark for interpreting their own experimental data, ensuring the correct structural assignment and purity of this valuable chemical intermediate.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Abstract
Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its synthetic versatility is primarily derived from the high reactivity of the 2-(chloromethyl) group, which serves as an electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. This guide provides a comprehensive technical overview of the compound's reactivity, stability profile, and handling considerations. We will explore the dominant reaction pathways, including nucleophilic substitution at the exocyclic chloromethyl group and the relative inertness of the thiazole core. Furthermore, we will analyze the compound's stability concerning thermal stress and pH-dependent hydrolysis of both the ester and chloromethyl functionalities. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize this reagent in the synthesis of complex molecular architectures.
Core Chemical Profile and Safety
This compound is a substituted thiazole derivative that combines the stable, aromatic thiazole ring with two key functional groups: a highly reactive chloromethyl group at the 2-position and an ethyl ester at the 4-position[1]. This unique combination makes it an invaluable intermediate for constructing more complex molecules, particularly in the synthesis of targeted therapeutics like kinase inhibitors[2].
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 842130-48-7 | [3] |
| Molecular Formula | C₇H₈ClNO₂S | [1][3] |
| Molecular Weight | 205.66 g/mol | [3] |
| Appearance | Typically a solid | [4] |
| Storage | Sealed in dry, 2-8°C | [3] |
Safety and Handling
Due to its reactive nature, proper handling of this compound is critical. Safety data sheets for structurally related compounds, such as 2-chloro-5-(chloromethyl)thiazole, indicate significant hazards.
-
Corrosivity: The compound is expected to be corrosive and can cause severe skin burns and eye damage[5][6].
-
Toxicity & Irritation: It may be harmful if swallowed and is a skin and respiratory irritant[6][7][8].
-
Handling Precautions: Always handle this compound in a well-ventilated fume hood.[9]. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[5][10]. Avoid inhalation of dust or vapors and prevent contact with skin and eyes[7][8].
Synthesis Overview
The synthesis of the thiazole core typically relies on the well-established Hantzsch thiazole synthesis[11][12]. For this compound, a common conceptual approach involves the cyclocondensation of a thioamide (like 2-chloroethanethioamide) with an α-halo ester (such as ethyl bromopyruvate)[13][14]. This reaction efficiently constructs the substituted thiazole ring, incorporating the necessary functional groups for subsequent transformations.
Reactivity Profile: A Tale of Two Moieties
The reactivity of this molecule is dominated by the chloromethyl group, while the thiazole ring itself remains relatively stable. This differential reactivity is the cornerstone of its utility in synthetic chemistry.
The Highly Reactive Chloromethyl Group
The primary site of reactivity is the exocyclic chloromethyl group (-CH₂Cl) at the C2 position. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Causality: This reactivity stems from the stability of the chloride anion as a leaving group and the electron-withdrawing nature of both the chlorine atom and the adjacent thiazole ring, which polarizes the C-Cl bond. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. This pathway is favored because the primary carbon is unhindered, allowing for backside attack by the nucleophile.
This SN2 reactivity allows for the facile introduction of various functionalities, including:
-
Amines (primary, secondary)
-
Thiols
-
Alkoxides
-
Cyanide
-
Azide
-
Carboxylates
The Stable Thiazole Ring
The 1,3-thiazole ring is an aromatic heterocycle, a property conferred by the delocalization of a 6π-electron system involving a lone pair from the sulfur atom[15]. This aromaticity imparts significant stability to the ring system[15].
-
Electrophilic Substitution: While electrophilic aromatic substitution can occur on thiazoles, it is generally less facile than in benzene and typically directs to the C5 position[16]. However, in this specific molecule, the C4 position is already substituted, and the powerful reactivity of the chloromethyl group at C2 means that reactions on the ring are rarely observed under conditions used for nucleophilic substitution.
-
Nucleophilic Substitution: The C2 position of a thiazole ring is electron-deficient and can be susceptible to nucleophilic attack, but this usually requires harsh conditions or activation of the ring[16]. The presence of the highly reactive chloromethyl group at this very position serves as a much more favorable site for reaction.
Caption: Dominant reactivity pathways for the title compound.
Stability Profile
Understanding the stability of this compound is crucial for designing robust synthetic procedures and ensuring storage integrity.
Thermal Stability
The thiazole core is known for its high thermal stability. Related thiazolo[5,4-d]thiazole systems exhibit decomposition temperatures well above 350°C[17]. While the substituents on the title compound will lower this value compared to the parent ring, the molecule is generally considered thermally robust under typical synthetic conditions (e.g., heating up to 100-120°C in solution). Significant decomposition would not be expected without prolonged exposure to very high temperatures.
pH-Dependent Stability and Hydrolysis
The compound possesses two functional groups susceptible to hydrolysis: the ethyl ester and the chloromethyl group.
-
Ester Hydrolysis: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic aqueous conditions. Basic conditions (saponification) are typically much faster and more efficient for this transformation. This is a critical consideration in reaction work-ups or when using aqueous basic reagents.
-
Chloromethyl Group Hydrolysis: The C-Cl bond is also susceptible to hydrolysis, which is essentially a nucleophilic substitution with water or hydroxide as the nucleophile. This reaction yields the corresponding alcohol, ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate. This side reaction can compete with the desired nucleophilic substitution, particularly in aqueous solutions or if the desired nucleophile is a weaker one.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a representative workflow for reacting this compound with a generic amine nucleophile.
Objective: To synthesize an ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate derivative.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
Aprotic polar solvent (e.g., Acetonitrile, DMF)
-
Inorganic base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
TLC plates, silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the inorganic base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous acetonitrile to dissolve or suspend the reagents.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirring mixture at room temperature.
-
Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 50-80°C) and monitor its progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure product.
Caption: Experimental workflow for a typical Sₙ2 reaction.
Conclusion
This compound is a synthetically valuable and highly reactive intermediate. Its chemical behavior is overwhelmingly dictated by the electrophilic chloromethyl group at the C2 position, which readily undergoes SN2 reactions with a diverse range of nucleophiles. The aromatic thiazole core remains largely a spectator to this primary mode of reactivity. From a stability perspective, users must be mindful of potential hydrolysis of the ester and chloromethyl groups, particularly under basic aqueous conditions. By understanding these core principles of reactivity and stability, researchers can effectively leverage this powerful building block to construct complex molecular targets in the fields of medicinal chemistry and materials science.
References
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- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC - NIH.
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- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
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- Methyl 2-(chloromethyl)thiazole-4-carboxylate SDS. (n.d.). Google.
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- Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. (2015). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. (1999). PubMed.
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- Thiazole: Synthesis, Reactions, and Medicinal Uses. (n.d.). Slideshare.
- Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. (n.d.). PrepChem.com.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
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- Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2015). ResearchGate.
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.
- Ethyl 2-(chloromethyl)thiazole-4-carboxylate. (n.d.). BLD Pharm.
- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (n.d.). MDPI.
- 4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
- The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- 2-Chloro-5-chloromethylthiazole. (n.d.). PubChem.
- Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. (n.d.). ResearchGate.
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- Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem.
- Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem.
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
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- 2-(2-CHLORO-ACETYLAMINO)-4-METHYL-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. (n.d.). ChemicalBook.
- Ethyl 2-chlorothiazole-4-carboxylate. (n.d.). Sigma-Aldrich.
- 4-Thiazolecarboxylic acid, 2-(aminomethyl)-, ethyl ester. (n.d.). Alfa Chemistry.
- Ethyl 2-[(diethylamino)methyl]-1,3-thiazole-4-carboxylate. (n.d.). Sigma-Aldrich.
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.
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Starting materials for Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate synthesis
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry
The 1,3-thiazole ring is a privileged scaffold in modern drug discovery, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the development of new therapeutic agents. This compound is a key building block in this field, serving as a versatile intermediate for the synthesis of more complex molecules, including novel antibiotics, anti-inflammatory agents, and kinase inhibitors. This guide provides a detailed exploration of the primary synthetic routes to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.
Primary Synthetic Route: The Hantzsch Thiazole Synthesis
The most common and industrially scalable method for the synthesis of this compound is a variation of the classic Hantzsch thiazole synthesis. This venerable reaction, first reported in 1887, involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of our target molecule, the key starting materials are ethyl 2-chloroacetoacetate and chloroacetamide .
Reaction Mechanism and Rationale
The synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. The choice of starting materials is critical to the success of the reaction.
-
Ethyl 2-chloroacetoacetate: This α-haloketone serves as the three-carbon backbone of the thiazole ring. The presence of the ester group at the 4-position is crucial for the final product, and the chlorine atom at the 2-position provides the electrophilic site for the initial nucleophilic attack.
-
Chloroacetamide: This thioamide analog provides the nitrogen and sulfur atoms required to form the thiazole heterocycle. The chlorine atom on the acetyl group is the key to forming the desired 2-(chloromethyl) substituent.
The reaction is typically carried out in a polar solvent, such as ethanol or isopropanol, and is often facilitated by a mild base to promote the enolization of the α-haloketone and to neutralize the HCl generated during the reaction.
Figure 1: The Hantzsch synthesis pathway for this compound.
Alternative Synthetic Strategies
While the Hantzsch synthesis is the most prevalent method, other routes have been explored. These alternatives may offer advantages in specific contexts, such as improved safety profiles or access to different substitution patterns.
| Method | Starting Materials | Advantages | Disadvantages |
| From Thioamides and Dihaloketones | Thioacetamide, 1,3-dichloroacetone | Readily available starting materials. | Can lead to mixtures of regioisomers. |
| From α-Thiocyanato Ketones | Ethyl 2-thiocyanatoacetoacetate, Hydrochloric acid | Avoids the use of highly reactive thioamides. | Requires the synthesis of the thiocyanato ketone precursor. |
| Cook-Heilbron-like Synthesis | Ethyl 2-amino-1,3-thiazole-4-carboxylate, Diazotization and chlorination | Allows for late-stage modification of the thiazole ring. | Multi-step process with potentially hazardous intermediates. |
Detailed Experimental Protocol: Hantzsch Synthesis
The following protocol is a representative example of the Hantzsch synthesis of this compound.
Materials:
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Chloroacetamide (1.1 eq)
-
Ethanol (as solvent)
-
Sodium bicarbonate (1.2 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of chloroacetamide in ethanol, add sodium bicarbonate in one portion.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 2-chloroacetoacetate dropwise to the reaction mixture over a period of 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Figure 2: A typical experimental workflow for the Hantzsch synthesis.
Conclusion
The synthesis of this compound is a well-established process, with the Hantzsch synthesis being the most practical and widely used method. The choice of starting materials, namely ethyl 2-chloroacetoacetate and chloroacetamide, is dictated by the desired substitution pattern and the established reactivity of these compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently produce this valuable building block for the development of new and innovative pharmaceuticals.
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Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
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CAS number and IUPAC name for Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
An In-Depth Technical Guide to Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, applications, and safety protocols, grounding the discussion in established scientific principles.
Core Compound Identification and Physicochemical Properties
This compound is a bifunctional molecule featuring a reactive chloromethyl group and an ester moiety attached to a thiazole core. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs.[1] The presence of the electrophilic chloromethyl group at the 2-position makes this compound an exceptionally versatile intermediate for introducing the thiazole motif and for subsequent molecular elaboration in drug discovery programs.
Data Summary Table:
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 842130-48-7 | [2][3] |
| Molecular Formula | C₇H₈ClNO₂S | [2] |
| Molecular Weight | 205.66 g/mol | [2] |
| EC Number | 812-152-2 | [2] |
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most common and efficient method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, a logical pathway involves the reaction between a suitable α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate, and 2-chloroethanethioamide.
The causality behind this choice is rooted in the reaction mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbonyl carbon of the ketoester. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. This method is widely adopted due to its reliability and the ready availability of starting materials. A similar, well-documented procedure is the synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate from ethyl bromopyruvate and thiourea.[4]
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on the principles of the Hantzsch synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroethanethioamide (1.0 equivalent) in a suitable solvent such as absolute ethanol.
-
Addition of Reactant: To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into ice-cold water. The product may precipitate as a solid. If it separates as an oil, extract with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by filtration if it is a solid, followed by washing with cold water. Further purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Hantzsch synthesis workflow for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not an active pharmaceutical ingredient (API) itself but a crucial intermediate. Its value lies in the reactive chloromethyl group, which serves as a chemical "handle" for further modification. Medicinal chemists utilize this reactivity to perform nucleophilic substitution reactions, attaching a wide variety of functional groups (R-groups) to the thiazole core.
This strategy allows for the rapid generation of large libraries of diverse compounds (analogs). These libraries are then screened against biological targets (e.g., enzymes, receptors) to identify new lead compounds for drug development. The thiazole nucleus itself is known to interact with numerous biological systems, and its derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Thiazole-containing compounds are key components of several anticancer drugs.[5]
-
Antimicrobial Agents: The thiazole ring is present in various antibacterial and antifungal medications.[1]
-
Antiviral Agents: Thiazole derivatives have shown promise as antiviral therapies.[1]
-
Inhibitors of Glioblastoma: Novel thiazole derivatives have been synthesized and tested as potent inhibitors of glioblastoma cancer cells.[6]
Workflow for Analog Synthesis
Caption: Use as a scaffold in discovery chemistry.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound possesses significant hazards that require strict adherence to safety protocols. The primary hazards are related to its corrosive nature and potential as a sensitizer.[7]
GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H314 | Causes severe skin burns and eye damage.[7] |
| Hazard | H317 | May cause an allergic skin reaction. |
| Hazard | H410 | Very toxic to aquatic life with long lasting effects. |
| Hazard | - | Corrosive to the respiratory tract. |
| Precaution | P261 | Avoid breathing mist or vapours. |
| Precaution | P273 | Avoid release to the environment. |
| Precaution | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[7] |
| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[7] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Precaution | P310 | Immediately call a POISON CENTER or doctor/physician.[7] |
Handling and Storage Protocol
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or aerosols. Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[7]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Due to its high aquatic toxicity, do not allow the product to enter drains.
Conclusion
This compound is a high-value chemical intermediate whose utility in modern drug discovery is clear. Its straightforward synthesis via the Hantzsch reaction and the strategic placement of a reactive chloromethyl group provide medicinal chemists with a powerful tool for creating novel molecular entities. Understanding its properties, synthesis, and handling requirements is essential for leveraging its full potential in the development of next-generation therapeutics.
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SAFETY DATA SHEET (SDS) - Gebauer Company. (n.d.). Retrieved from [Link]
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Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate - PrepChem.com. (n.d.). Retrieved from [Link]
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Ethyl 2-methyl-1,3-thiazole-4-carboxylate - ChemBK. (n.d.). Retrieved from [Link]
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Synthesis of the 2-aminothiazole-4-carboxylate analogues... - ResearchGate. (2025). Retrieved from [Link]
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The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. (n.d.). Retrieved from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate: A Keystone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry. While not an active therapeutic agent in itself, its unique structural features, particularly the reactive chloromethyl group, render it an exceptionally versatile starting material for the synthesis of a diverse array of biologically active compounds. This guide delineates the synthetic utility of this thiazole derivative, explores the mechanistic pathways of the potent molecules derived from it, and provides robust experimental protocols for its application in drug discovery workflows. By understanding the causality behind its synthetic applications, researchers can better leverage this compound to engineer novel therapeutics targeting a range of diseases, from cancer to microbial infections.
Introduction: The Strategic Importance of a Versatile Scaffold
The thiazole ring is a recurring motif in numerous pharmaceuticals, prized for its ability to engage in various biological interactions.[1][2] this compound (CAS No. 842130-48-7) emerges as a particularly valuable intermediate due to the convergence of three key functional groups: an ethyl ester, a thiazole core, and a highly reactive chloromethyl substituent.[3] This trifecta of features provides a modular platform for synthetic chemists to construct complex molecular architectures.
The primary utility of this compound lies not in its own biological activity, but in its role as a precursor. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various side chains and functional groups. This capability has positioned it as a key component in the synthesis of compounds targeting a wide spectrum of diseases, including various cancers and microbial infections.[4][5] This guide will delve into the synthetic strategies and the mechanistic principles of the downstream products derived from this essential chemical scaffold.
Chemical Reactivity and Synthetic Versatility
The synthetic power of this compound is anchored in the reactivity of its C2-chloromethyl group. This electrophilic site is primed for nucleophilic substitution reactions, making it a straightforward anchor point for building molecular diversity.
Key Synthetic Transformations:
-
Nucleophilic Substitution: The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of diverse side chains, which is a cornerstone of structure-activity relationship (SAR) studies.
-
Amide Bond Formation: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Amide bonds are critical for mimicking peptide structures and forming hydrogen bond interactions with biological targets.[2]
-
Heterocycle Formation: The inherent structure of the thiazole can be further elaborated, or it can serve as a scaffold for the construction of more complex fused heterocyclic systems.
The strategic combination of these reactions allows for the systematic exploration of chemical space around the thiazole core, enabling the optimization of pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Workflow for Derivative Synthesis
The following diagram illustrates a generalized workflow for leveraging this compound in a drug discovery program.
Caption: Generalized workflow for synthesizing and evaluating bioactive compounds.
Mechanistic Insights into Bioactive Derivatives
While the title compound is a synthetic intermediate, its derivatives have been implicated in several key biological mechanisms, primarily in oncology and infectious diseases.
Anticancer Activity
Thiazole-containing compounds are prevalent in oncology research, with many exhibiting potent anticancer effects through various mechanisms.[4]
-
Kinase Inhibition: Many clinically successful cancer drugs are kinase inhibitors, and the thiazole scaffold is a common feature in these molecules. Derivatives of this compound can be designed to target the ATP-binding pocket of specific kinases, such as anaplastic lymphoma kinase (ALK), which are crucial for cancer cell proliferation and survival.[6]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. Certain thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] The flexible synthetic nature of the starting material allows for the creation of derivatives that can fit into the colchicine-binding site of tubulin.
-
Enzyme Inhibition: Thiazole derivatives have been investigated as inhibitors of other enzymes critical to cancer progression, such as carbonic anhydrases.[1]
Antimicrobial Properties
The thiazole ring is a known pharmacophore in antimicrobial agents.[5][8] Its derivatives can exert bacteriostatic or bactericidal effects by:
-
Inhibiting Key Metabolic Pathways: Thiazole-based compounds can interfere with essential bacterial processes, such as folate synthesis or cell wall construction.
-
Disrupting Biofilm Formation: Some derivatives have shown promise in preventing the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.
Experimental Protocols
The following protocols provide a foundational methodology for the synthesis and evaluation of novel derivatives of this compound.
Protocol: Synthesis of a Novel Amine Derivative
This protocol describes a general two-step synthesis of a novel derivative via nucleophilic substitution followed by amide coupling.
Step 1: Nucleophilic Substitution of the Chloromethyl Group
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: Ester Hydrolysis and Amide Coupling
-
Ester Hydrolysis: Dissolve the purified product from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extraction: Extract the carboxylic acid product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) and a desired amine (1.1 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq).
-
Final Purification: Stir the reaction at room temperature for 6-18 hours. Purify the final compound using the work-up and purification procedure described in Step 1.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on a cancer cell line.
-
Cell Seeding: Plate a human cancer cell line (e.g., HCT-116) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compounds to the wells, ensuring a final concentration range that will capture the IC50 value (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Representation: Comparative Analysis of Hypothetical Derivatives
The following table illustrates how data from an MTT assay could be presented to compare the efficacy of different synthesized derivatives.
| Compound ID | R Group (at C2-methyl) | R' Group (Amide) | IC50 (µM) on HCT-116 |
| DERIV-01 | -NH-phenyl | -benzyl | 15.2 |
| DERIV-02 | -NH-(4-fluorophenyl) | -benzyl | 8.7 |
| DERIV-03 | -NH-(4-fluorophenyl) | -(4-methoxybenzyl) | 2.1 |
| Doxorubicin | (Positive Control) | - | 0.5 |
Conclusion and Future Directions
This compound is a cornerstone of synthetic medicinal chemistry, providing a reliable and versatile platform for the development of novel therapeutic agents. Its true value is realized in the diverse array of bioactive compounds that can be generated from its scaffold. The ability to systematically modify its structure allows for the fine-tuning of biological activity against a range of targets.
Future research should continue to explore the vast chemical space accessible from this intermediate. The development of novel synthetic methodologies to further functionalize the thiazole ring could unlock new avenues for drug design. Furthermore, the integration of computational modeling with synthetic efforts can help to more rationally design derivatives with improved potency and selectivity, accelerating the journey from a simple building block to a life-saving therapeutic.
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NINGBO INNO PHARMCHEM CO., LTD. The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. Available from: [Link]
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El-Subbagh, H. I., Abadi, A. H., & Lehmann, J. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. Available from: [Link]
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Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkat USA. Available from: [Link]
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The Thiazole Nucleus: A Cornerstone of Bioactive Compound Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle with Profound Impact
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the development of a vast array of biologically active compounds, from essential vitamins to life-saving antibiotics and targeted cancer therapies.[2][3] This guide provides a comprehensive exploration of the discovery and history of thiazole-based compounds, delving into the foundational synthetic methodologies, the elucidation of their roles in landmark natural products, and the evolution of our understanding of their structure-activity relationships.
Part 1: The Genesis of a Scaffold: Early Synthesis and Characterization
The formal history of the thiazole ring begins in the late 19th century, not with its isolation from a natural source, but through its construction in the laboratory. The pioneering work of German chemist Arthur Hantzsch in 1887 laid the groundwork for thiazole chemistry with a robust and versatile synthetic method that bears his name.[4]
The Hantzsch Thiazole Synthesis: A Foundational Reaction
The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide, which upon cyclization and dehydration yields the thiazole ring.[5] This method's enduring utility lies in its simplicity, high yields, and the ability to introduce a variety of substituents onto the thiazole core by modifying the starting materials.[6][7]
Causality Behind Experimental Choices:
-
α-Haloketone: This reactant serves a dual purpose. The carbonyl group provides an electrophilic site for the eventual intramolecular cyclization, while the halogen at the alpha position creates a reactive center for the initial nucleophilic attack by the thioamide. The choice of halogen (typically bromine or chlorine) influences the reactivity, with α-bromoketones being more reactive and thus often preferred for less reactive thioamides.[8]
-
Thioamide: The thioamide provides the crucial N-C-S backbone of the thiazole ring. The sulfur atom, being a soft nucleophile, readily attacks the α-carbon of the haloketone in an SN2 reaction, initiating the sequence. The nitrogen atom later acts as the intramolecular nucleophile.[9]
-
Reaction Conditions: The reaction is often carried out in a polar solvent, such as ethanol, to solubilize the reactants.[5] Heating is typically required to provide the activation energy for the cyclization and dehydration steps. The aromaticity of the final thiazole product provides a strong thermodynamic driving force for the reaction.[8]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a classic example of the Hantzsch synthesis using 2-bromoacetophenone and thiourea.[5]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter flask
Procedure:
-
In a suitable reaction vessel, combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).
-
Add methanol as the solvent and a stir bar.
-
Heat the mixture with stirring to reflux (approximately 65-70 °C) for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Allow the solid to air dry or dry in a vacuum oven to obtain the crude 2-amino-4-phenylthiazole.
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Other Foundational Syntheses
While the Hantzsch synthesis is the most prominent, other methods have also contributed to the accessibility of thiazole derivatives.
-
Cook-Heilbron Synthesis: Discovered in 1947, this method provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[10] The reaction proceeds under mild conditions and is significant for its ability to produce 5-amino substituted thiazoles, which are valuable synthetic intermediates.[11]
Diagram: Cook-Heilbron Synthesis Mechanism
Caption: Simplified mechanism of the Cook-Heilbron thiazole synthesis.
-
Robinson-Gabriel Synthesis: Although primarily known for the synthesis of oxazoles, the Robinson-Gabriel synthesis, independently described by Robert Robinson (1909) and Siegmund Gabriel (1910), involves the cyclodehydration of α-acylamino ketones and can be adapted for thiazole synthesis by using a thionating agent like phosphorus pentasulfide.[4][12]
Part 2: The Thiazole Ring in Nature's Arsenal
The true significance of the thiazole nucleus became apparent with its discovery in essential biomolecules. The elucidation of the structures of thiamine and penicillin revealed that nature had long utilized this versatile scaffold.
Thiamine (Vitamin B1): An Essential Coenzyme
The story of thiamine is a classic in the history of nutritional science. In the late 19th century, Christiaan Eijkman, a Dutch physician in the Dutch East Indies, observed that chickens fed polished white rice developed a paralytic illness similar to beriberi in humans, which could be reversed by feeding them unpolished brown rice.[13] This led to the concept of "accessory food factors," later termed vitamins by Casimir Funk in 1912.[14]
The active agent, thiamine, was finally isolated and crystallized in 1926 by Barend Jansen and Willem Donath.[13] The complex structure of thiamine, consisting of a pyrimidine ring linked to a thiazole ring by a methylene bridge, was elucidated by Robert R. Williams in 1934, and he and his team at Merck accomplished its total synthesis in 1936.[5][15] The discovery of the thiazole moiety within this essential vitamin highlighted its fundamental role in biological systems.
Table 1: Key Milestones in the Discovery of Thiamine
| Year | Key Discovery/Event | Principal Scientist(s) |
| 1897 | Observation of beriberi-like symptoms in fowl fed polished rice. | Christiaan Eijkman |
| 1912 | Coined the term "vitamine". | Casimir Funk |
| 1926 | Isolation and crystallization of the anti-beriberi factor. | Barend Jansen & Willem Donath |
| 1934 | Elucidation of the chemical structure of thiamine. | Robert R. Williams |
| 1936 | First total synthesis of thiamine. | Robert R. Williams & Joseph Cline |
Penicillin: A Paradigm Shift in Medicine
The discovery of penicillin by Alexander Fleming in 1928 is a landmark event in medical history.[16] However, the determination of its intricate chemical structure was a major scientific challenge. The molecule contains a unique and highly strained β-lactam ring fused to a thiazolidine ring (a reduced form of thiazole).[17][18]
The definitive structure was solved in 1945 by Dorothy Hodgkin using X-ray crystallography, a feat for which she was awarded the Nobel Prize in Chemistry in 1964.[12][19] Her work corrected previous misconceptions about the structure and was crucial for understanding penicillin's mechanism of action and for the subsequent development of semi-synthetic penicillins with improved properties.[2] The presence of the thiazolidine ring, derived biosynthetically from the amino acids cysteine and valine, underscored the importance of this heterocyclic system in the design of antibacterial agents.[17] The total synthesis of penicillin was a formidable challenge, eventually achieved by John C. Sheehan in 1957, with notable contributions to the field by chemists such as Robert Burns Woodward during the intensive research efforts of World War II.[1][20][21]
Part 3: The Evolution of Thiazole-Based Compounds in Drug Discovery
The discovery of the thiazole ring in thiamine and penicillin spurred immense interest in the synthesis and biological evaluation of novel thiazole derivatives. This has led to a rich history of drug discovery and development across a wide range of therapeutic areas.
The Sulfa Drug Era and Early Structure-Activity Relationships
The development of sulfonamide antibacterials in the 1930s and 1940s marked a significant era in medicine. Among these, sulfathiazole emerged as a key therapeutic agent. The incorporation of the thiazole ring into the sulfonamide structure was found to modulate the drug's pharmacokinetic and pharmacodynamic properties. Early structure-activity relationship (SAR) studies on sulfonamides revealed that the nature of the heterocyclic ring attached to the sulfonamide group was critical for antibacterial activity.[22] These studies, although rudimentary by modern standards, laid the foundation for the rational design of enzyme inhibitors, as it was later understood that these drugs act by inhibiting dihydropteroate synthase.
A Continuing Legacy of Therapeutic Innovation
From these early beginnings, the thiazole scaffold has been incorporated into a multitude of approved drugs, demonstrating its versatility.
Table 2: Examples of Marketed Drugs Containing a Thiazole Ring
| Drug Name | Therapeutic Class | Key Structural Feature |
| Ritonavir | Antiretroviral (HIV Protease Inhibitor) | Thiazole-containing backbone |
| Dasatinib | Anticancer (Tyrosine Kinase Inhibitor) | 2-aminothiazole moiety |
| Meloxicam | Non-steroidal Anti-inflammatory (NSAID) | 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide |
| Nizatidine | H₂ Receptor Antagonist (for ulcers) | Thiazole ring in the side chain |
| Pramipexole | Dopamine Agonist (for Parkinson's disease) | 2,6-diaminobenzothiazole core |
The development of these and many other thiazole-containing drugs has been driven by an increasingly sophisticated understanding of SAR, aided by computational modeling and high-throughput screening.[3][14][21] The thiazole ring can act as a bioisostere for other aromatic systems, a key pharmacophoric element interacting with biological targets, or a rigid scaffold for orienting functional groups.
Conclusion: An Enduring Scaffold for Future Discovery
The journey of thiazole-based compounds, from their initial synthesis in the 19th century to their central role in modern medicine, is a testament to the power of heterocyclic chemistry. The foundational work of chemists like Arthur Hantzsch provided the tools to construct this versatile scaffold, while the elucidation of its presence in essential natural products like thiamine and penicillin revealed its biological significance. For researchers, scientists, and drug development professionals, the rich history of thiazole serves as both an inspiration and a practical guide. The established synthetic methodologies, coupled with an ever-deepening understanding of the structure-activity relationships that govern the biological effects of thiazole derivatives, ensure that this unassuming heterocycle will remain a cornerstone of therapeutic innovation for the foreseeable future.
References
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Cook, A. H., & Heilbron, I. M. (1947). Studies in the azole series. Part I. A new synthesis of 5-amino-4-carbalkoxy- and -4-cyano-thiazoles. Journal of the Chemical Society (Resumed), 1598-1603. Available at: [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358. Available at: [Link]
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ResearchGate. (2025, September 16). Thiazole‐Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. Available at: [Link]
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Arshad, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6232. Available at: [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]
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Li, Y., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry, 15(2), 435-446. Available at: [Link]
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Aouad, M. R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1045. Available at: [Link]
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Methodological & Application
Synthesis of novel derivatives from Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
An Application Guide to the Synthesis of Novel Derivatives from Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Introduction: The Thiazole Scaffold as a Privileged Structure
The 1,3-thiazole ring is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds and functional materials.[1][2][3] Thiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] The starting material, this compound, is a highly versatile bifunctional molecule. It features an electrophilic chloromethyl group at the C2 position and a nucleophilic substitution-compatible ester at the C4 position, making it an ideal precursor for generating diverse molecular libraries for drug discovery and development.[8]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the derivatization via nucleophilic substitution at the chloromethyl group. We will detail the underlying chemical principles, provide robust experimental protocols, and discuss the potential applications of the resulting novel compounds.
Core Synthetic Strategy: Nucleophilic Acyl Substitution
The primary pathway for derivatizing this compound involves the nucleophilic substitution of the chloride atom. The carbon-chlorine bond in the chloromethyl group is highly polarized and susceptible to attack by a wide range of nucleophiles. This reaction typically follows an SN2 mechanism, where the nucleophile attacks the methylene carbon, and the chloride ion is displaced as a leaving group in a single, concerted step.[9]
The reactivity of the chloromethyl group is enhanced by the electron-withdrawing nature of the adjacent thiazole ring, which stabilizes the transition state. This allows for efficient reactions with various nucleophiles under relatively mild conditions.
Caption: General SN2 mechanism for amine substitution.
Detailed Experimental Protocol
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.06 g, 10 mmol).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) (20 mL).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq, 12 mmol) to the suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash with a small amount of solvent. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Table: Representative Amine Derivatives
| Nucleophile | Product | Typical Yield (%) | Reference |
| Diethylamine | Ethyl 2-[(diethylamino)methyl]-1,3-thiazole-4-carboxylate | 85-95% | [10] |
| Morpholine | Ethyl 2-(morpholinomethyl)-1,3-thiazole-4-carboxylate | 80-90% | N/A |
| Aniline | Ethyl 2-[(phenylamino)methyl]-1,3-thiazole-4-carboxylate | 70-85% | N/A |
| Benzylamine | Ethyl 2-[(benzylamino)methyl]-1,3-thiazole-4-carboxylate | 75-90% | N/A |
Protocol II: Synthesis of 2-(Thioalkyl/Thioaryl)-1,3-thiazole Derivatives
Thioether linkages are prevalent in many pharmaceutical agents. This protocol outlines their synthesis using thiols as nucleophiles.
Scientific Rationale
Thiols are potent nucleophiles, often more so than their alcohol counterparts in polar aprotic solvents. The reaction proceeds efficiently, typically requiring a base to deprotonate the thiol to its more nucleophilic thiolate form. Potassium carbonate is a common and effective base for this transformation.
Detailed Experimental Protocol
-
Setup: In a 50 mL round-bottom flask with a stir bar, dissolve this compound (1.0 eq, 2.06 g, 10 mmol) in 20 mL of acetone or DMF.
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 2.07 g, 15 mmol).
-
Nucleophile Addition: Add the desired thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq, 11 mmol) dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature for 6-18 hours. The reaction is generally complete at ambient temperature, but gentle heating (40-50 °C) can be applied to accelerate slow reactions. Monitor progress by TLC.
-
Work-up: Filter the inorganic salts and rinse the filter cake with the reaction solvent. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. The product can be further purified by silica gel chromatography or recrystallization.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Table: Representative Thioether Derivatives
| Nucleophile | Product | Typical Yield (%) | Reference |
| Thiophenol | Ethyl 2-[(phenylthio)methyl]-1,3-thiazole-4-carboxylate | 90-98% | N/A |
| Benzyl Mercaptan | Ethyl 2-[(benzylthio)methyl]-1,3-thiazole-4-carboxylate | 88-95% | N/A |
| Ethanethiol | Ethyl 2-[(ethylthio)methyl]-1,3-thiazole-4-carboxylate | 85-95% | N/A |
Applications and Future Directions
The derivatives synthesized from this compound are of significant interest in drug discovery. Many substituted thiazoles have been investigated for their therapeutic potential. For example, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown potential anticancer activity. [8]Thiazole-based compounds have also been evaluated as antimicrobial agents, enzyme inhibitors, and anti-inflammatory agents. [11][12][13]The protocols described herein provide a robust platform for generating a library of novel thiazole derivatives, enabling further exploration of their structure-activity relationships (SAR) and potential as therapeutic leads.
References
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- Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(26), 5583-5586.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Discovery and synthesis of novel thiazole-based compounds. (n.d.). Benchchem.
- 2,4-Disubstituted thiazoles, Part III.
- Ethyl 4-amino-2-(chloromethylthio)
- Synthesis of Ethyl 2-ethylaminothiazole-4-carboxyl
- Ethyl 2-(chloromethyl)
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025).
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.).
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024).
- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2025).
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Ethyl 2-[(diethylamino)
- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)
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The Versatile Cornerstone of Medicinal Chemistry: Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2] This wide range of biological activities has cemented the importance of thiazole-containing compounds in drug discovery and development.
Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a highly versatile and reactive building block that serves as a pivotal intermediate in the synthesis of a multitude of biologically active molecules. The presence of three key functional groups—the reactive chloromethyl group at the 2-position, the electron-withdrawing ethyl carboxylate at the 4-position, and the thiazole core itself—provides medicinal chemists with a powerful tool for molecular elaboration and the generation of diverse chemical libraries. The chloromethyl group, in particular, acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce a wide array of substituents, thereby enabling the exploration of structure-activity relationships (SAR).
This document provides a comprehensive guide to the synthesis and application of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their research endeavors.
Synthetic Pathways to this compound
The synthesis of this compound is typically achieved through a two-step sequence involving the initial formation of the thiazole ring followed by chlorination of the 2-methyl group. The Hantzsch thiazole synthesis is a classic and widely adopted method for the construction of the thiazole core.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate
The Hantzsch synthesis involves the condensation of a thioamide with an α-haloketone. In this case, thioacetamide reacts with ethyl 2-chloroacetoacetate to yield the desired ethyl 2-methyl-1,3-thiazole-4-carboxylate.
Protocol 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
Procedure:
-
To a solution of thioacetamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).
-
Add sodium bicarbonate (1.1 eq) to the mixture and heat the reaction to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-methyl-1,3-thiazole-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a suitable solvent for both reactants and facilitates the reaction at reflux temperature.
-
Sodium Bicarbonate as Base: A mild base is required to neutralize the hydrochloric acid formed during the condensation reaction, driving the equilibrium towards product formation.
-
Aqueous Workup: The aqueous workup is essential to remove inorganic salts and any remaining water-soluble impurities.
Step 2: Chlorination of the 2-Methyl Group
The 2-methyl group of the thiazole ring can be chlorinated using various reagents, with N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) being a common and effective method.
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 2-methyl-1,3-thiazole-4-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride or Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate and reflux condenser
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve ethyl 2-methyl-1,3-thiazole-4-carboxylate (1.0 eq) in carbon tetrachloride or dichloromethane in a round-bottom flask.
-
Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
NCS as Chlorinating Agent: NCS is a convenient and selective source of chlorine radicals for the chlorination of benzylic-like methyl groups.
-
Radical Initiator (BPO or AIBN): A radical initiator is necessary to initiate the free-radical chain reaction for the chlorination to occur.
-
Inert Solvent: Carbon tetrachloride or dichloromethane are used as they are inert under the reaction conditions.
-
Sodium Thiosulfate Wash: This step is crucial to remove any unreacted NCS, which can interfere with subsequent reactions.
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The reactivity of the chloromethyl group in this compound makes it an invaluable precursor for the synthesis of a wide range of medicinally important compounds. The carbon-chlorine bond is readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities.
Synthesis of Kinase Inhibitors: The Case of Dasatinib
A prominent example of the utility of this thiazole building block is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), features a 2-aminothiazole-5-carboxamide core. While not a direct derivative, the synthesis of Dasatinib intermediates showcases the importance of substituted thiazole carboxylates in constructing such complex molecules.[3][4] The general strategy involves the use of a related thiazole derivative where the 2-position is functionalized to allow for coupling with other key fragments.
The workflow below illustrates a generalized approach for utilizing this compound in the synthesis of kinase inhibitor scaffolds.
Caption: Generalized workflow for the synthesis of kinase inhibitors.
Synthesis of Anti-inflammatory Agents
Thiazole derivatives have been extensively investigated for their anti-inflammatory properties.[2][5][6][7] The chloromethyl group of the title compound can be reacted with various nucleophiles, such as substituted anilines or phenols, to generate libraries of compounds for screening as potential anti-inflammatory agents. For instance, reaction with an anti-inflammatory pharmacophore-containing amine can lead to novel hybrid molecules with enhanced activity.
Development of Antifungal and Antibacterial Agents
The thiazole moiety is present in several clinically used antimicrobial agents.[1][3][8][9] this compound can serve as a starting point for the synthesis of novel antifungal and antibacterial compounds. Nucleophilic substitution with various sulfur- and nitrogen-containing heterocycles can yield compounds with potent antimicrobial activity.
Protocol 3: General Procedure for Nucleophilic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, alcohol, 1.1 eq)
-
Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Base (e.g., K₂CO₃, Et₃N, or NaH, 1.2 eq, if necessary)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of the nucleophile in an appropriate aprotic polar solvent, add the base (if required) and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent: Solvents like DMF, DMSO, or acetonitrile are excellent for Sₙ2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.
-
Base: A base is often necessary to deprotonate the nucleophile (e.g., thiols or some amines) to increase its nucleophilicity. The choice of base depends on the pKa of the nucleophile.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Site |
| This compound | C₇H₈ClNO₂S | 205.66 | 2-(chloromethyl) group |
| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C₇H₉NO₂S | 171.22 | 2-methyl group |
Logical Relationships in Synthesis
The following diagram illustrates the key transformations and the central role of this compound in accessing a variety of functionalized thiazole derivatives.
Caption: Synthetic pathway and key functionalization step.
Conclusion
This compound is a cornerstone building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of a wide array of biologically active compounds. Its straightforward synthesis and the high reactivity of its chloromethyl group provide a powerful entry point for the development of novel therapeutics targeting a range of diseases. The protocols and applications outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate in their drug discovery programs.
References
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the synthesis of pesticides. European Journal of Medicinal Chemistry, 97, 797-810. [Link]
-
El-Subbagh, H. I., Abu-Zaid, S. M., Ebiike, E. N., Al-Obaid, A. M., & Haiba, M. E. (2016). 2,4-Disubstituted-thiazole derivatives as new anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 121, 916-926. [Link]
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Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis and antibacterial activities of some new 2,4-disubstituted thiazoles. European Journal of Medicinal Chemistry, 38(7-8), 759-767. [Link]
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Jiao, P., & Wiemer, A. J. (2019). Kinase Inhibitors: A Patent Review (2013 - 2018). Expert Opinion on Therapeutic Patents, 29(1), 29–47. [Link]
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Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]
- Pattan, S. R., Kekare, P., Patil, A. A., & Nikalje, A. P. G. (2009). Synthesis and evaluation of some new thiazole derivatives for their anti-inflammatory activities. Indian Journal of Chemistry-Section B, 48(10), 1453.
-
Shah, P. J., & Singh, A. K. (2018). Review on recent synthetic strategies and applications of thiazole derivatives. Mini reviews in medicinal chemistry, 18(1), 52-79. [Link]
- Sriram, D., & Yogeeswari, P. (2010). Medicinal chemistry.
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Tomar, V., Bhattacharjee, G., Kamaluddin, & Rajakumar, S. (2010). Synthesis and antimicrobial activity of some new 2-amino-4-aryl-5-(aryl-diazenyl)-thiazole. European journal of medicinal chemistry, 45(1), 453-458. [Link]
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Zhang, X., Yin, L., & Lai, J. (2014). Thiazole-containing compounds as anticancer agents. European Journal of Medicinal Chemistry, 84, 153-165. [Link]
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Protocol for the synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
An Application Note and Protocol for the Synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The protocol is structured around the robust and widely recognized Hantzsch thiazole synthesis. This guide offers a detailed, step-by-step experimental procedure, insights into the reaction mechanism, critical safety protocols, and methods for product characterization. It is intended for researchers and professionals in organic synthesis and pharmaceutical development, providing the necessary technical details to ensure a successful and reproducible synthesis.
Introduction and Significance
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The thiazole moiety is a prominent scaffold in many pharmaceuticals due to its ability to engage in various biological interactions. The presence of a reactive chloromethyl group at the 2-position and an ethyl ester at the 4-position makes this molecule a versatile synthon for further chemical elaboration. It serves as a cornerstone for building more complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.[1]
The synthetic strategy detailed herein employs the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For this specific target molecule, the key precursors are ethyl bromopyruvate and 2-chloroethanethioamide (chlorothioacetamide).
Reaction Scheme and Mechanism
The synthesis is a two-step process starting from the commercially available 2-chloroacetamide. The first step involves the conversion of the amide to the corresponding thioamide, followed by the cyclocondensation reaction to form the target thiazole.
Overall Reaction Scheme:
-
Step 1: Thionation 2-Chloroacetamide → 2-Chloroethanethioamide
-
Step 2: Hantzsch Cyclocondensation 2-Chloroethanethioamide + Ethyl bromopyruvate → this compound
Mechanism of Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry.[3] The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-halocarbonyl (ethyl bromopyruvate).
-
Intermediate Formation: This initial attack forms an intermediate which then undergoes a second nucleophilic attack.
-
Cyclization: The nitrogen atom of the thioamide attacks the carbonyl carbon, leading to the formation of a five-membered heterocyclic intermediate (a hydroxythiazoline).
-
Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate, which results in the formation of the aromatic thiazole ring.
Below is a diagram illustrating the logical flow of the synthesis.
Caption: Overall workflow for the synthesis of this compound.
Safety and Handling
Proper safety precautions are paramount for this synthesis. The reagents used are hazardous and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Reagent | CAS Number | Key Hazards | Handling Precautions |
| Thionyl Chloride | 7719-09-7 | Causes severe skin burns and eye damage, toxic if inhaled, reacts violently with water.[4][5][6] | Wear chemical-resistant gloves, safety goggles, and a face shield.[4] Handle under an inert atmosphere and away from moisture.[6][7] Ensure emergency eyewash and shower are accessible.[7] |
| Ethyl Bromopyruvate | 70-23-5 | Lachrymator, causes severe skin burns and eye damage, toxic if swallowed or inhaled. | Handle only in a chemical fume hood. Wear gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. |
| Lawesson's Reagent | 19172-47-5 | Harmful if swallowed, stench. Reacts with moisture to produce highly toxic hydrogen sulfide (H₂S) gas. | Use in a well-ventilated fume hood. Keep away from water and acids. Quench excess reagent carefully with bleach. |
| Toluene | 108-88-3 | Flammable liquid and vapor, skin irritant, may cause drowsiness or dizziness. | Keep away from heat and open flames. Use in a well-ventilated area. Avoid breathing vapors. |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor. | Keep away from sources of ignition. Store in a tightly closed container. |
Detailed Experimental Protocol
Materials and Equipment
-
Reagents: 2-Chloroacetamide (≥98%), Lawesson's Reagent (≥98%), Ethyl bromopyruvate (≥97%), Toluene (anhydrous), Ethanol (absolute), Ethyl acetate, Hexanes, Sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).
Step 1: Synthesis of 2-Chloroethanethioamide
This procedure details the thionation of 2-chloroacetamide using Lawesson's reagent. The reaction must be performed under an inert atmosphere to prevent the hydrolysis of the reagent and minimize the release of H₂S.
-
Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add 2-chloroacetamide (5.0 g, 53.5 mmol) and Lawesson's reagent (11.9 g, 29.4 mmol, 0.55 eq).
-
Solvent: Add 100 mL of anhydrous toluene via a cannula or syringe.
-
Reaction: Heat the resulting suspension to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (150 mL) to quench any unreacted Lawesson's reagent and neutralize acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is 2-chloroethanethioamide, which can be used in the next step without further purification.
-
Rationale: Toluene is used as the solvent due to its high boiling point, which facilitates the reaction, and its inertness towards the reagents. Lawesson's reagent is a preferred thionating agent due to its solubility in organic solvents. The basic work-up with NaHCO₃ is crucial for safety and for removing acidic impurities.
Step 2: Synthesis of this compound
This is the key cyclocondensation step to form the thiazole ring.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the crude 2-chloroethanethioamide from the previous step in 100 mL of absolute ethanol.
-
Reagent Addition: To this solution, add ethyl bromopyruvate (10.4 g, 53.5 mmol, 1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 75 mL) followed by brine (1 x 75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product as an oil or solid.
-
Rationale: Ethanol is an excellent solvent for the Hantzsch synthesis as it readily dissolves both reactants and facilitates the reaction at a moderate reflux temperature. The NaHCO₃ wash is essential to neutralize the hydrobromic acid (HBr) generated during the condensation.
Purification and Characterization
The final product requires purification by column chromatography to remove impurities.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20) is typically effective.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.[8][9][10] The structure and purity should be confirmed by spectroscopic methods.
-
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.9-8.1 (s, 1H, thiazole C5-H), ~4.8-5.0 (s, 2H, -CH₂Cl), ~4.3-4.5 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), ~1.3-1.5 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~161-163 (C=O, ester), ~150-152 (C2-thiazole), ~145-147 (C4-thiazole), ~125-127 (C5-thiazole), ~61-63 (-OCH₂CH₃), ~45-47 (-CH₂Cl), ~14-15 (-OCH₂CH₃).[11]
-
Mass Spectrometry (ESI): m/z calculated for C₇H₈ClNO₂S [M+H]⁺: 206.00.
-
Summary and Conclusion
This protocol outlines a reliable and scalable two-step synthesis of this compound. By leveraging the classic Hantzsch thiazole synthesis, this method provides a clear pathway to a valuable chemical intermediate from readily available starting materials. Adherence to the detailed experimental procedures and safety precautions is essential for achieving high yields and purity. The characterization data provided serves as a benchmark for verifying the successful synthesis of the target compound, enabling its use in further research and development in the pharmaceutical industry.
References
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- Sigma-Aldrich. (n.d.). Safety Data Sheet: Thionyl chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- Lanxess. (2015). Product Safety Assessment: Thionyl chloride.
- NOAA. (n.d.). Thionyl Chloride. CAMEO Chemicals.
- Langer, P., et al. (Various years). Research on 2-chloro-1,3-bis(trimethylsilyloxy)-1,3-butadienes. As referenced in various abstracts.
- Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018(5), pp-pp.
- Yousif, M. N. M., et al. (2022). New and Facile Synthesis of 2-Chloro-1,3-diketones. International Journal of Chemistry and Chemical Processes, 8(1).
- SynArchive. (2024). Hantzsch Thiazole Synthesis.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Yousif, M. N. M., et al. (2022). New and Facile Synthesis of 2-Chloro-1,3-diketones.
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- Google Patents. (2021). CN113461635A - 4- (2-chloroethyl)
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- ResearchGate. (2019). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Journal of Molecular Structure, 1187.
- ChemicalBook. (n.d.).
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- ChemBK. (2024).
- Sci-Hub. (2018). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Journal of Molecular Structure, 1167, 154–160.
- PubChem. (n.d.). Ethyl 2-(chloromethyl)
- C&EN. (n.d.). 13C NMR of Ethyl 2-{[(5-chloro-2-thienyl)
- Anax Laboratories. (n.d.). ethyl 2-(chloromethyl)
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- Physics @ Manasagangotri. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)
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Application Notes and Protocols for N-Alkylation using Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The N-alkylation of amines and nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. This transformation allows for the strategic introduction of substituents to modulate the physicochemical and pharmacological properties of molecules, such as their potency, selectivity, and pharmacokinetic profile. Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a versatile bifunctional reagent, incorporating an electrophilic chloromethyl group for alkylation and a thiazole-ester moiety, a privileged scaffold in numerous biologically active compounds. This guide provides a detailed experimental procedure for the N-alkylation of primary and secondary amines using this valuable building block, grounded in mechanistic principles and practical laboratory experience.
Mechanistic Insights: The SN2 Pathway
The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group.
The presence of a base is crucial for the reaction to proceed to completion. The initial SN2 reaction results in the formation of an ammonium salt. A base is required to deprotonate this intermediate, regenerating a neutral amine product and preventing the reaction from stalling.[1] The choice of base is critical to avoid unwanted side reactions.
The Critical Role of Solvent Selection
The choice of solvent significantly impacts the rate and efficiency of SN2 reactions. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are generally preferred for N-alkylation.[2][3][4] These solvents can dissolve both the amine and the alkylating agent and effectively solvate the cation of the intermediate ammonium salt. However, they do not strongly solvate the anionic nucleophile (the amine), leaving it "naked" and highly reactive, thus accelerating the reaction rate.[2][3] In contrast, polar protic solvents like water or alcohols can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity and slows down the reaction.[2]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound.
[Morpholine] + [this compound] --(K₂CO₃, ACN)--> [Ethyl 2-(morpholinomethyl)-1,3-thiazole-4-carboxylate]
[Benzylamine] + [this compound] --(Et₃N, THF)--> [Ethyl 2-((benzylamino)methyl)-1,3-thiazole-4-carboxylate]
Sources
Mastering the Purification of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate: An Application Guide for Drug Development Professionals
Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its inherent reactivity, stemming from the chloromethyl group, makes it a valuable synthon but also presents unique challenges in its purification. Achieving high purity of this intermediate is paramount, as residual impurities can lead to undesirable side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API). This comprehensive guide provides detailed application notes and protocols for the purification of this compound, drawing upon established chemical principles and field-proven techniques to ensure the highest standards of scientific integrity and reproducibility.
Understanding the Molecule: Physicochemical Properties and Synthetic Context
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective purification strategy. While extensive experimental data for this specific compound is not broadly published, its structure allows for informed predictions and the adaptation of methods used for analogous thiazole derivatives.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | Ethyl 2-amino-1,3-thiazole-4-carboxylate[1] | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate |
| CAS Number | 842130-48-7 | 5398-36-7 | Not Available |
| Molecular Formula | C₇H₈ClNO₂S | C₆H₈N₂O₂S | C₇H₈ClNO₂S |
| Molecular Weight | 205.66 g/mol | 172.21 g/mol | 205.66 g/mol |
| Appearance | Expected to be a solid or oil | Pale yellow powder[1] | Colorless or pale yellow liquid |
| Melting Point | Not widely reported | 178.0 to 182.0 °C | 32-34 °C |
| Boiling Point | Not widely reported | Not applicable | ~244-245 °C |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Soluble in organic solvents. | Soluble in ethanol, acetone, and dimethyl sulfoxide. |
The primary synthetic route to this and similar thiazole-4-carboxylates is the Hantzsch thiazole synthesis.[2][3] This one-pot condensation reaction typically involves an α-haloketone (in this case, ethyl 2-chloroacetoacetate) and a thioamide (2-chloro-thioacetamide).
Figure 1: General workflow of the Hantzsch synthesis for this compound and potential impurity formation.
Understanding the potential side reactions in the Hantzsch synthesis is critical for devising a targeted purification strategy. Common impurities may include unreacted starting materials, regioisomers, and byproducts from the self-condensation of the α-haloketone. The presence of the reactive chloromethyl group can also lead to secondary reactions if the purification conditions are not carefully controlled.
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve the desired purity for this compound. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the required final purity.
Column Chromatography: The Workhorse of Purification
Flash column chromatography is a highly effective method for separating the target compound from both more and less polar impurities.
Protocol 1: Flash Column Chromatography
Rationale: The polarity of the thiazole ester allows for good separation on a silica gel stationary phase using a non-polar/polar solvent gradient. The selection of an appropriate eluent system is crucial for achieving optimal separation. Based on protocols for similar thiazole derivatives, a hexane/ethyl acetate gradient is a logical starting point.[4]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Appropriate glassware for column chromatography
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent system for separation. The ideal system will show good separation between the product spot and any impurity spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The exact gradient will be determined by the initial TLC analysis.
-
-
Fraction Collection:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Expert Insight: The chloromethyl group can be sensitive to prolonged exposure to silica gel, potentially leading to decomposition. Therefore, it is advisable to perform the chromatography as efficiently as possible and to use a less acidic grade of silica gel if degradation is observed.
Recrystallization: For Crystalline Solids
If the purified product from chromatography is a solid, recrystallization can be an excellent final polishing step to remove trace impurities and obtain a highly crystalline material.
Protocol 2: Recrystallization
Rationale: Recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Materials:
-
Purified this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
-
A suitable solvent will show low solubility at room temperature and high solubility at elevated temperatures. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Cooling:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Expert Insight: The presence of the polar ester and the relatively non-polar chloromethyl and thiazole core suggests that a solvent system of intermediate polarity, or a mixture of a polar and a non-polar solvent, is likely to be effective for recrystallization.
Characterization and Purity Assessment
Rigorous characterization is essential to confirm the identity and purity of the final product.
Table 2: Key Characterization Techniques
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the ethyl ester protons (a triplet and a quartet), a singlet for the chloromethyl protons, and a singlet for the thiazole ring proton. Chemical shifts will be influenced by the electron-withdrawing nature of the substituents. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the chloromethyl carbon, and the carbons of the thiazole ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-Cl stretch, and vibrations associated with the thiazole ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. The retention time is specific to the compound under the given chromatographic conditions. |
A supplier of this compound provides access to analytical data such as NMR, HPLC, and LC-MS, which can serve as a valuable reference for confirming the identity and purity of the synthesized material.
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
The purification of this compound is a critical step in the synthesis of many pharmaceutically relevant molecules. By employing a systematic approach that combines an understanding of the compound's properties with established purification techniques such as column chromatography and recrystallization, researchers can consistently obtain this key intermediate in high purity. The protocols and insights provided in this guide are intended to empower drug development professionals to navigate the challenges of purifying this versatile building block, thereby ensuring the quality and integrity of their synthetic endeavors.
References
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PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Thiazole Synthesis. Available from: [Link]
-
Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Molecules. 2021;26(24):7699. Available from: [Link]
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Large-scale synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
An Application Note for the Scalable Synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Prepared by: Senior Application Scientist, Chemical Process Development
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a key heterocyclic building block in pharmaceutical research and development.[1][2] The protocol detailed herein is based on the robust and well-established Hantzsch thiazole synthesis, optimized for scalability, safety, and high yield.[3][4] This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical validation methods.
Introduction and Scientific Background
This compound (CAS 842130-48-7) is a valuable intermediate in medicinal chemistry.[5][6] The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][7] The presence of a reactive chloromethyl group at the 2-position and an ethyl ester at the 4-position makes this molecule a versatile synthon for constructing more complex molecular architectures through various cross-coupling and nucleophilic substitution reactions.
The primary synthetic route to this class of compounds is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[8][9] The reaction proceeds via an initial SN2 substitution, followed by an intramolecular cyclization and subsequent dehydration, driven by the formation of a stable, aromatic thiazole ring.[8][10] This application note details a scalable adaptation of this classic reaction for the specific synthesis of the title compound.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The synthesis proceeds by the reaction of 2-chloroethanethioamide with ethyl bromopyruvate. The mechanism involves three key steps:
-
Nucleophilic Attack (SN2): The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate performs a nucleophilic attack on the ketone carbonyl carbon, forming a five-membered heterocyclic ring.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to yield the final, stable aromatic thiazole product.
Caption: Figure 1: Reaction Mechanism for the Hantzsch Synthesis.
Health and Safety Considerations
Large-scale synthesis requires stringent adherence to safety protocols. The primary hazards are associated with the starting materials and solvents.
-
Ethyl Bromopyruvate: Highly corrosive and lachrymatory. Causes severe skin burns and eye damage. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
2-Chloroacetamide (Precursor/Related Hazard): Toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child. Avoid inhalation of dust and direct contact.[11]
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.[12] Use in a well-ventilated area and ensure all equipment is properly grounded to prevent static discharge.[12][13]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.
-
Body Protection: Flame-retardant lab coat and appropriate protective clothing.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Spills: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12][14]
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1.0 mole scale. Adjustments may be necessary based on available equipment and specific facility safety guidelines.
Reagents and Equipment
| Reagent/Material | M.W. | Moles | Equivalents | Amount | Grade |
| 2-Chloroethanethioamide | 107.58 | 1.0 | 1.0 | 107.6 g | 97% |
| Ethyl Bromopyruvate | 195.02 | 1.05 | 1.05 | 204.8 g | 97% |
| Ethanol (200 Proof) | 46.07 | - | - | 2.0 L | Anhydrous |
| Sodium Bicarbonate | 84.01 | - | - | ~2.0 L | Saturated Sol. |
| Deionized Water | 18.02 | - | - | ~4.0 L | - |
Equipment:
-
5 L, 4-neck round-bottom flask (reactor vessel)
-
Overhead mechanical stirrer with a PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser with inert gas inlet (N₂ or Argon)
-
500 mL pressure-equalizing addition funnel
-
Large Buchner funnel (2 L) and vacuum flask assembly
-
Vacuum oven
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, reflux condenser (with gas inlet), and thermocouple. Ensure all joints are properly sealed. Purge the system with nitrogen gas.
-
Charge Reactants: To the reactor, add 2-chloroethanethioamide (107.6 g) and anhydrous ethanol (1.0 L). Begin stirring to dissolve the solid.
-
Reagent Addition: In the addition funnel, prepare a solution of ethyl bromopyruvate (204.8 g) in anhydrous ethanol (0.5 L).
-
Initiate Reaction: Gently heat the reactor contents to 45-50 °C. Once the temperature is stable, begin the dropwise addition of the ethyl bromopyruvate solution over a period of 60-90 minutes. Monitor the internal temperature to ensure the exotherm is controlled and does not exceed 60 °C.
-
Reaction Drive: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 75-80 °C) for 3-4 hours. The progress of the reaction should be monitored.[15]
-
Reaction Monitoring (TLC): Prepare a TLC sample by withdrawing a small aliquot of the reaction mixture. Spot on a silica gel plate and elute with a mobile phase of 30% ethyl acetate in hexanes. Visualize under UV light. The reaction is complete when the starting material spots have been consumed.
-
Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. In a separate, appropriately sized vessel (e.g., 10 L beaker), place 2.0 L of saturated sodium bicarbonate solution.
-
Product Isolation: Slowly pour the cooled reaction mixture into the stirred sodium bicarbonate solution. A precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete neutralization and precipitation.[9]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with deionized water (2 x 1.0 L) to remove any inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add deionized water until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration. Wash the cake with a small amount of cold 50:50 ethanol/water. Dry the final product in a vacuum oven at 40-45 °C to a constant weight.
Workflow and Data
Experimental Workflow Diagram
Caption: Figure 2: Large-Scale Synthesis Workflow.
Expected Results and Characterization
-
Appearance: Off-white to pale yellow crystalline solid.
-
Yield: 80-90%.
-
Purity (by HPLC/NMR): >98%.
Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15 (s, 1H, thiazole H-5), 4.80 (s, 2H, -CH₂Cl), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 161.5, 155.0, 145.0, 128.0, 62.0, 42.0, 14.2.
-
Mass Spec (ESI+): m/z 206.0 [M+H]⁺, 208.0 [M+H]⁺ ( isotopic pattern for Cl).
-
IR (KBr, cm⁻¹): ~1720 (C=O, ester), ~1530 (C=N, thiazole ring).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Reaction | - Poor quality reagents.- Incorrect temperature.- Insufficient reaction time. | - Verify the purity of starting materials.- Calibrate thermocouple and confirm reaction temperature.- Extend reflux time and monitor by TLC.[15] |
| Low Yield | - Incomplete precipitation.- Product loss during transfers.- Side reactions due to excessive heat. | - Ensure pH is basic (>8) during work-up.- Pre-rinse transfer vessels with solvent.- Maintain strict temperature control during addition and reflux. |
| Product is Oily/Gummy | - Incomplete removal of impurities.- Incorrect recrystallization solvent ratio. | - Ensure thorough washing of the crude solid.- Optimize the ethanol/water ratio for recrystallization; try seeding with a pure crystal. |
| Product Fails Purity Spec | - Trapped starting materials or solvent.- Inefficient purification. | - Re-slurry or re-recrystallize the product.- Ensure the product is thoroughly dried under vacuum to remove residual solvent. |
References
- Benchchem Technical Support Center. (n.d.). Optimizing Hantzsch Thiazole Synthesis.
-
Bou-Salah, L., Belaidi, S., & Villemin, D. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- Fisher Scientific. (2007). Safety Data Sheet: Ethyl 2-chloroacetoacetate.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
-
ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloroacetamide.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
- Apollo Scientific. (2023). Safety Data Sheet: Ethyl 2-chloroacetoacetate.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis Lab Handout.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues.
- Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ResearchGate. (n.d.). Recent Development in the Synthesis of Thiazoles.
- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology.
- Ambeed. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 100960-16-5 ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.
- Anax Laboratories. (n.d.). 842130-48-7 | ethyl 2-(chloromethyl)thiazole-4-carboxylate.
- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
- PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate.
- Sigma-Aldrich. (n.d.). Ethyl 2-[(diethylamino)methyl]-1,3-thiazole-4-carboxylate.
- BLD Pharm. (n.d.). 842130-48-7|Ethyl 2-(chloromethyl)thiazole-4-carboxylate.
- Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate.
- Google Patents. (n.d.). CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
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Application Note: Comprehensive Analytical Characterization of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Abstract
Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a key heterocyclic building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility stems from the reactive chloromethyl group and the stable thiazole core, which are features present in numerous biologically active molecules.[1][2] Rigorous analytical characterization is imperative to ensure the identity, purity, and stability of this compound, thereby guaranteeing the reliability and reproducibility of downstream applications. This guide provides a suite of detailed protocols for the comprehensive characterization of this compound using orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification.
High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification
Scientific Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of non-volatile and thermally stable organic compounds like this compound. The methodology leverages the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] This separation allows for the quantification of the main compound and the detection of any non-volatile impurities. A C18 column is selected due to its hydrophobicity, which provides excellent retention and resolution for moderately polar compounds such as thiazole derivatives.[4][5] The mobile phase, a gradient of acidified water and acetonitrile, ensures the efficient elution of both the main analyte and any potential impurities with varying polarities. The addition of an acid (formic or trifluoroacetic acid) sharpens peaks by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic form. UV detection is employed as the thiazole ring system contains a strong chromophore, allowing for sensitive detection.[6]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (ACN).
-
Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes.
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in ACN.
-
Dilute the stock solution with Mobile Phase A to a working concentration of 0.1 mg/mL.
-
-
Instrumental Parameters:
-
The parameters outlined below provide a robust starting point and should be optimized as necessary.
-
| Parameter | Recommended Value | Causality/Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase; offers good resolution for small molecules.[4] |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN | Provides good peak shape and is MS-compatible.[3] |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B | Broad gradient ensures elution of impurities with a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A suitable volume to achieve good signal without overloading the column. |
| Detection | UV at 275 nm | Thiazole derivatives typically exhibit strong absorbance in this region. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Impurity Profiling and Identity Confirmation
Scientific Rationale
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying potential volatile impurities, such as residual solvents or by-products from the synthesis of this compound. The "chloromethyl" moiety makes it an alkyl halide, a class of compounds often monitored as potential genotoxic impurities (PGIs).[7][8] The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer fragments the eluted compounds, providing a unique mass spectrum that acts as a chemical "fingerprint" for identification. A mid-polarity column, such as a VF-624ms or DB-624, is often chosen for PGI analysis as it provides good resolution for a wide range of volatile halogenated compounds.[7][9]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS impurity and identity analysis.
Detailed GC-MS Protocol
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent, such as Dichloromethane (DCM) or Ethyl Acetate, to a concentration of approximately 1 mg/mL.
-
-
Instrumental Parameters:
| Parameter | Recommended Value | Causality/Justification |
| GC Column | DB-624ms, 30 m x 0.25 mm, 1.4 µm | Excellent for separating volatile halogenated compounds and PGIs.[9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the analyte without thermal degradation. |
| Injection | 1 µL, Split ratio 20:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 50 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min) | Starts at a low temperature to resolve volatile impurities, then ramps to elute the main analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Scan Range | 40 - 400 m/z | Covers the expected molecular ion and key fragments of the analyte and related impurities. |
-
Data Analysis:
-
Obtain the total ion chromatogram (TIC) to view all separated components.
-
For each peak, analyze the corresponding mass spectrum.
-
Confirm the identity of the main peak by matching its fragmentation pattern to the expected structure. Key expected fragments would include the molecular ion (M+), loss of the ethyl ester group, and loss of the chloromethyl group.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
| Expected GC-MS Data | Value/Fragment (m/z) | Interpretation |
| Molecular Ion [M]⁺ | ~219/221 (Cl isotope pattern) | Confirms the molecular weight of C₇H₈ClNO₂S. |
| Fragment | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| Fragment | [M - CH₂Cl]⁺ | Loss of the chloromethyl group. |
| Fragment | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Scientific Rationale
NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number and types of carbon atoms in the molecule.[10][11] For this compound, ¹H NMR is expected to show distinct signals for the thiazole ring proton, the chloromethyl protons, and the ethyl ester protons, with characteristic chemical shifts and splitting patterns. ¹³C NMR will confirm the carbon skeleton, including the carbonyl carbon of the ester and the carbons of the thiazole ring.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR structural analysis.
Detailed NMR Protocol
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Interpretation:
-
Process the spectra using appropriate software.
-
Integrate the ¹H signals and determine their multiplicities (singlet, doublet, triplet, etc.).
-
Assign all proton and carbon signals to the molecular structure.
-
| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Thiazole-H | ~8.1 - 8.3 | Singlet (s) | 1H | Proton at C5 of the thiazole ring |
| -CH₂-Cl | ~4.8 - 5.0 | Singlet (s) | 2H | Methylene protons of the chloromethyl group |
| -O-CH₂-CH₃ | ~4.3 - 4.5 | Quartet (q) | 2H | Methylene protons of the ethyl ester |
| -O-CH₂-CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | Methyl protons of the ethyl ester |
| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |
| C=O (Ester) | ~160 - 162 | Carbonyl carbon |
| Thiazole-C2 | ~168 - 172 | Carbon adjacent to S and N, bearing the CH₂Cl group |
| Thiazole-C4 | ~145 - 148 | Carbon adjacent to S and N, bearing the ester group |
| Thiazole-C5 | ~125 - 128 | Carbon bearing the thiazole proton |
| -O-CH₂- | ~61 - 63 | Methylene carbon of the ethyl ester |
| -CH₂-Cl | ~42 - 45 | Methylene carbon of the chloromethyl group |
| -CH₃ | ~14 - 15 | Methyl carbon of the ethyl ester |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
Scientific Rationale
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1] Infrared radiation is absorbed by molecules at specific frequencies that correspond to the vibration of their chemical bonds. This provides a characteristic spectrum that confirms the presence of key structural motifs. For this compound, FTIR is used to verify the presence of the ester carbonyl (C=O) group, the C-Cl bond, and the characteristic vibrations of the thiazole ring.[2][10]
Detailed FTIR Protocol
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000 - 600 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to their corresponding functional groups.
-
| Predicted FTIR Absorption Bands | Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| Strong | ~1720 - 1740 | C=O Stretch | Ester Carbonyl[12] |
| Medium | ~1550 - 1620 | C=N / C=C Stretch | Thiazole Ring |
| Medium | ~1200 - 1300 | C-O Stretch | Ester |
| Medium-Weak | ~700 - 800 | C-S Stretch | Thiazole Ring[2] |
| Medium-Weak | ~650 - 750 | C-Cl Stretch | Chloromethyl Group |
Summary of Characterization Data
The table below consolidates the expected analytical data for a high-purity sample of this compound, providing a comprehensive reference for quality control.
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | ≥ 98.0% (by area normalization) |
| GC-MS | Molecular Ion (m/z) | 219/221 (confirming presence of one Cl atom) |
| ¹H NMR | Diagnostic Signals (ppm) | ~8.2 (s, 1H), ~4.9 (s, 2H), ~4.4 (q, 2H), ~1.4 (t, 3H) |
| ¹³C NMR | Diagnostic Signals (ppm) | ~161 (C=O), ~43 (-CH₂Cl), ~14 (-CH₃) |
| FTIR | Key Bands (cm⁻¹) | ~1725 (C=O), ~700 (C-Cl) |
References
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Gomila, A. M., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
-
Vasile, C., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PMC - PubMed Central. Retrieved from [Link]
- Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper]. Retrieved from the supporting information document associated with a relevant RSC publication. (Simulated reference as direct link is not available).
-
Ben-Azu, B., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. PMC - PubMed Central. Retrieved from [Link]
-
ACS Omega. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2015). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
-
International Journal of Chemical Sciences. (2018). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR and UV), DFT and Molecular Docking Investigation on (2-Dimethylamino-4-Phenylthiazol-5-Yl-2-Naphthyl) Methanone. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]
-
Spectrabase. (n.d.). 13C NMR of Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1981). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Retrieved from [Link]
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PubMed Central. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]
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MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]
-
Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Nature. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]
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- 12. rsc.org [rsc.org]
Topic: Accelerated Thiazole Synthesis via Microwave-Assisted Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs renowned for their diverse pharmacological activities.[1][2] Traditional synthetic routes, such as the classic Hantzsch synthesis, are often hampered by long reaction times, harsh conditions, and modest yields.[1][2][3] This application note provides a detailed guide to the principles and execution of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient construction of thiazole derivatives. We present validated, step-by-step protocols, explain the mechanistic rationale behind the dramatic rate enhancements, and offer field-proven insights to empower researchers in drug discovery and development to leverage this transformative technology.
The Imperative for Speed & Efficiency in Heterocyclic Chemistry
In the fast-paced environment of drug discovery, the ability to rapidly synthesize and screen novel molecular entities provides a significant competitive advantage.[4][5][6] Heterocyclic compounds, particularly thiazoles, are of immense interest due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][7] Microwave-assisted synthesis has emerged as a powerful enabling technology, addressing the limitations of conventional heating by offering dramatically reduced reaction times, increased product yields, and improved purity profiles.[1][7][8][9]
Principles of Microwave Dielectric Heating
Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[8][10][11] This volumetric heating is rapid, uniform, and highly efficient, driven by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents common in thiazole synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which is dissipated as heat.[8][10][12]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[10][12]
This direct energy transfer allows for instantaneous and localized superheating of the reaction medium, often leading to reaction rates that are orders of magnitude faster than those achieved with traditional oil baths or heating mantles.[9][10][13]
Caption: Streamlined workflow for microwave-assisted thiazole synthesis.
Materials & Reagents
| Reagent/Material | Purpose | Supplier Example |
| Substituted α-Bromoketone | Starting Material (Electrophile) | Sigma-Aldrich |
| Substituted Thiourea | Starting Material (Nucleophile) | Acros Organics |
| Ethanol (Absolute) | Reaction Solvent | Fisher Scientific |
| Deionized Water | Used for Precipitation | In-house |
| Dedicated Microwave Synthesizer | Reaction Instrument | CEM, Biotage |
| 10 mL Microwave Reactor Vials & Caps | Reaction Vessel | Instrument Vendor |
| Magnetic Stir Bars | Stirring | VWR |
| Thin Layer Chromatography (TLC) Plates | Reaction Monitoring | MilliporeSigma |
Step-by-Step Protocol
This protocol is adapted from established microwave-assisted Hantzsch synthesis procedures. [2][3]
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reactor vial.
-
Reagent Addition: To the vial, add the substituted α-bromoketone (1.0 mmol, 1.0 equiv) and the substituted thiourea (1.1 mmol, 1.1 equiv).
-
Causality Note: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-haloketone starting material.
-
-
Solvent Addition: Add 3 mL of absolute ethanol.
-
Causality Note: Ethanol is an excellent solvent for this reaction as its high polarity allows it to absorb microwave energy efficiently, leading to rapid heating. [10][12]4. Vessel Sealing: Securely cap the vial using a purpose-built crimper. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
-
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 90 °C
-
Power: 170 W (constant power)
-
Reaction Time: 10-15 minutes
-
Stirring: On
-
Self-Validating System: Modern microwave synthesizers utilize real-time temperature and pressure monitoring to ensure the reaction proceeds under the specified conditions, preventing thermal runaways and ensuring reproducibility. [14]6. Reaction Monitoring: The reaction can be monitored by TLC to confirm the consumption of the starting material.
-
-
Cooling: After irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling feature before carefully removing it from the microwave cavity. [14]8. Product Precipitation: Pour the cooled reaction mixture into a beaker containing approximately 20 mL of ice-cold water. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold water to remove any residual solvent or unreacted starting materials.
-
Purification: Dry the solid product. For higher purity, recrystallize the crude product from ethanol.
Comparative Data: Microwave vs. Conventional Heating
The advantages of MAOS are most evident when compared directly with traditional reflux methods.
| Thiazole Derivative Synthesis | Method | Solvent | Time | Yield (%) | Reference |
| Example 1 | Microwave Irradiation | Methanol | 30 min | 95% | [3] |
| Conventional Reflux | Methanol | 8 hours | Lower | [3] | |
| Example 2 | Microwave Irradiation | Ethanol | 10-15 min | 82-92% | [15] |
| Conventional Reflux | Ethanol | 1.5 hours | Lower | [15] | |
| Example 3 | Microwave Irradiation | None | Few minutes | 70-92% | [16] |
| Conventional Reflux | Ethanol | 12 hours | 45-65% | [16] |
Mechanistic Insight: The Hantzsch Synthesis Pathway
The Hantzsch synthesis proceeds through a well-defined condensation and cyclization mechanism. Microwave energy accelerates each step of this pathway.
Caption: Simplified mechanism of the Hantzsch 2-aminothiazole synthesis.
The initial nucleophilic attack of the sulfur atom from thiourea onto the α-carbon of the haloketone is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. [17]Microwave irradiation provides the necessary activation energy for these steps more efficiently and uniformly than conventional heating, minimizing the formation of side products. [10]
Safety Considerations for Microwave Synthesis
While a powerful tool, microwave synthesis requires strict adherence to safety protocols.
-
Use Dedicated Equipment: ONLY use laboratory-grade microwave synthesizers designed for chemical reactions. Domestic kitchen microwave ovens are not equipped with the necessary safety features (pressure/temperature sensors, corrosion-resistant cavities) and must NEVER be used. [18]* Proper Vessel Use: Use only the specialized, pressure-rated vials and caps specified by the instrument manufacturer. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the vial volume) to allow for thermal expansion and pressure changes.
-
Trained Personnel: The most critical safety device is a well-trained operator who understands the reaction kinetics and the equipment's operation. [18]* Exothermic Reactions: Exercise extreme caution with potentially highly exothermic reactions. Start with small-scale tests at low power and temperature settings. [18]* Cooling: Always ensure the reaction vessel has cooled to a safe temperature (e.g., <50 °C) before opening to prevent flash boiling of the solvent. [14]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of thiazole-based heterocyclic scaffolds. By leveraging direct and efficient energy transfer, MAOS dramatically reduces reaction times from hours to minutes while often increasing yields and product purity. [1][9][19]The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to accelerate their discovery programs, enabling the faster synthesis of novel chemical matter for biological evaluation.
References
- Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds - Benchchem.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Deriv
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH.
- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC.
- Microwave-Assisted One-Pot Three Component Synthesis of Some Thiazolyl(Hydrazonoethyl)Thiazoles as Potential Anti-Breast Cancer Agents.
- Microwave-Assisted Synthesis in Drug Development - EPCP.
- The impact of microwave synthesis on drug discovery | Semantic Scholar.
- A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD.
- Microwave Assisted Synthesis of Organic Compounds and Nanom
- A brief review: Microwave assisted organic reaction - Scholars Research Library.
- Safety Considerations for Microwave Synthesis - CEM Corpor
- Synthetic Applications for Microwave Synthesis - CEM Corpor
- 10 - Organic Syntheses Procedure.
- Role of Microwave in Pharmaceutical Sciences - ANU BOOKS PUBLISHER & DISTRIBUTOR.
- Microwave Assisted Synthesis of Thiazole via Acetophenones - ResearchG
- Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC - PubMed Central.
- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Hantzsch synthesis of thiazole from α-haloketones and thioamides - ResearchG
- Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole - Asian Journal of Chemistry.
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- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate, a critical building block in modern medicinal chemistry. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and optimize this challenging synthesis effectively.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most common and industrially relevant pathway to this compound involves a two-step process:
-
Hantzsch Thiazole Synthesis: The initial formation of the thiazole ring by reacting Ethyl 2-chloroacetoacetate with a suitable thioamide (commonly thioacetamide) to yield Ethyl 2-methyl-1,3-thiazole-4-carboxylate. This is a classic condensation-cyclization reaction.[1][2]
-
Radical Chlorination: The subsequent chlorination of the 2-methyl group to afford the final chloromethyl product. This step typically employs a radical initiator and a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[3]
Understanding the nuances of each step is paramount to achieving high yield and purity.
Caption: Overall workflow for the two-step synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My yield for the initial Hantzsch cyclization (Step 1) is consistently low. What are the primary factors to investigate?
Answer: Low yields in the Hantzsch synthesis are a common hurdle.[1] The issue can typically be traced back to one of four key areas: starting material quality, reaction conditions, stoichiometry, or the work-up procedure.
-
Starting Material Integrity: Ethyl 2-chloroacetoacetate is susceptible to hydrolysis and degradation. Ensure you are using a high-purity reagent. If it has been stored for a long time, consider purification by distillation under reduced pressure. The thioacetamide should be dry and free of impurities.
-
Reaction Conditions:
-
Solvent: Ethanol is the most commonly employed solvent and generally provides good results.[4][5] For less reactive substrates, higher-boiling point solvents might be necessary, but this increases the risk of side reactions.
-
Temperature: This reaction typically requires heating to reflux to proceed at a reasonable rate.[4][5] If you are running the reaction at a lower temperature (e.g., 40-60 °C) and seeing incomplete conversion via TLC, increasing the temperature to reflux is advisable.[4]
-
Reaction Time: Monitor the reaction's progress by Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration until the limiting reagent is consumed.[4]
-
-
Work-up Procedure: The thiazole product is basic due to the nitrogen atom in the ring.[1] After the reaction, the mixture is often poured into a basic solution like aqueous sodium carbonate to precipitate the product.[4][6] If the product does not precipitate, it may be soluble. In this case, you will need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[4]
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Solvent | Ethanol or Methanol[5] | Try a mixture of ethanol/water.[4] | May improve solubility of reactants and intermediates. |
| Temperature | Reflux (approx. 78 °C for EtOH)[5] | Ensure consistent reflux is maintained. | The reaction has a significant activation energy. |
| Time | 2-4 hours | Monitor by TLC; extend time if needed.[4] | The reaction may be slower than anticipated. |
| pH during Work-up | Neutralize with Na₂CO₃/NaHCO₃[6] | Ensure pH is > 8 to precipitate the free base. | The product may remain in solution as a hydrochloride salt. |
Q2: The radical chlorination of the 2-methyl group (Step 2) is problematic, resulting in a complex mixture. How can I improve selectivity?
Answer: This is a critical and often low-yielding step. The goal is to achieve mono-chlorination without over-chlorinating to the di- or tri-chloromethyl species or causing ring chlorination.
-
Choice of Chlorinating Agent:
-
N-Chlorosuccinimide (NCS): Often the reagent of choice. It provides a slow, controlled concentration of chlorine radicals, which helps to prevent over-chlorination. It is typically used in a 1.0 to 1.1 molar equivalent.
-
Sulfuryl Chloride (SO₂Cl₂): More reactive than NCS and can lead to over-chlorination if not used carefully.[7] It should be added slowly and at a controlled temperature.
-
-
Radical Initiator: A radical initiator is essential. Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide are commonly used.[3] The reaction should be initiated by heat or UV light.
-
Solvent: The reaction must be performed in a non-polar, anhydrous solvent. Carbon tetrachloride (CCl₄) is classic but has toxicity concerns. Benzene or dichlorobenzene are common alternatives.
-
Critical Control Points:
-
Stoichiometry: Use of a large excess of the chlorinating agent is the most common cause of byproduct formation. Start with a 1:1 molar ratio of the thiazole to NCS.
-
Slow Addition: Add the chlorinating agent (especially SO₂Cl₂) dropwise to the heated reaction mixture to maintain a low instantaneous concentration.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with oxygen.
-
Caption: Decision tree for troubleshooting the chlorination step.
Q3: My final product is difficult to purify. What are the likely impurities and what is the best purification strategy?
Answer: Purification challenges often arise from unreacted starting material from Step 2 (Ethyl 2-methyl-1,3-thiazole-4-carboxylate) and over-chlorinated side products. These compounds often have very similar polarities, making separation difficult.
-
Likely Impurities:
-
Unreacted Starting Material: Ethyl 2-methyl-1,3-thiazole-4-carboxylate.
-
Over-chlorinated Products: Ethyl 2-(dichloromethyl)- and 2-(trichloromethyl)-1,3-thiazole-4-carboxylate.
-
Hydrolysis Products: If water is present during work-up, the ester can hydrolyze to the corresponding carboxylic acid.
-
-
Purification Strategy:
-
Acid-Base Extraction: This technique can be surprisingly effective. The basic nitrogen on the thiazole ring can be exploited.[1] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The thiazole-containing compounds will move to the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer (e.g., with NaHCO₃) and re-extracting into an organic solvent.[1] This may not separate the desired product from other thiazole impurities but is excellent for removing other types of contaminants.
-
Column Chromatography: This is the most reliable method for separating compounds with similar polarities.[1]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is recommended. Start with a low polarity to elute the less polar over-chlorinated byproducts first, then gradually increase the polarity to elute your desired mono-chlorinated product, followed by the more polar starting material. Careful selection of the eluent system is critical for achieving good separation.[1]
-
-
Section 3: Optimized Protocols
The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol (approx. 5-10 mL per gram of thioacetamide).[5]
-
Reagent Addition: Slowly add Ethyl 2-chloroacetoacetate (1.02 equivalents) to the solution.[5] An exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 3-5 hours. Monitor the reaction's completion by TLC.[5]
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing a cold, saturated solution of sodium bicarbonate.[4][6]
-
Isolation: Stir for 30 minutes. The product should precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
Drying: Dry the collected solid under vacuum to yield the product, which can be used in the next step or purified further by recrystallization from ethanol/water.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, thermometer, and addition funnel under a nitrogen atmosphere, dissolve Ethyl 2-methyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in anhydrous carbon tetrachloride or benzene.
-
Initiator Addition: Add a catalytic amount of AIBN or benzoyl peroxide (approx. 0.05 equivalents).
-
Heating: Heat the mixture to reflux (approx. 77-80 °C).
-
Chlorination: Dissolve N-chlorosuccinimide (NCS) (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the refluxing mixture over 1-2 hours.[3] Ensure the reaction is exposed to a UV lamp or sufficient heat to maintain radical initiation.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. Continue refluxing until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a 5% sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
References
- BenchChem. (n.d.). Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate.
- BenchChem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
- BenchChem. (n.d.). The Pivotal Role of Solvent Systems in the Efficacy of Ethyl 2-chloroacetoacetate for Heterocyclic Synthesis.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.
- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
Sources
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- 2. synarchive.com [synarchive.com]
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Technical Support Center: Synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this multi-step synthesis. Our focus is on providing practical, evidence-based solutions to overcome side reactions and optimize your synthetic outcomes.
I. Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the construction of the thiazole ring via the Hantzsch thiazole synthesis, yielding the key intermediate, Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate. The second stage is the chlorination of this intermediate, converting the hydroxymethyl group to the desired chloromethyl functionality.
Caption: General synthetic route for this compound.
II. Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate
The Hantzsch synthesis is a classic and versatile method for the formation of thiazole rings. In this specific synthesis, the reaction between ethyl bromopyruvate and 2-hydroxythioacetamide is the most direct route to the hydroxymethyl intermediate.
Frequently Asked Questions (FAQs) - Stage 1
Q1: My yield for the Hantzsch reaction is consistently low. What are the likely causes?
Low yields in this Hantzsch synthesis can often be attributed to several factors:
-
Purity of Reactants: The purity of both ethyl bromopyruvate and 2-hydroxythioacetamide is critical. Impurities can lead to a cascade of side reactions, consuming your starting materials and complicating purification.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact the yield. The cyclization and dehydration steps of the Hantzsch synthesis require specific conditions to proceed efficiently.
-
pH of the Reaction Mixture: The pH can influence the reactivity of the reactants and the stability of the intermediate. Acidic conditions can sometimes lead to the formation of isomeric byproducts[1].
Q2: I'm observing an unexpected isomer in my reaction mixture. How can I prevent this?
The formation of regioisomers is a known challenge in Hantzsch thiazole synthesis, particularly when using substituted thioamides under acidic conditions[1]. The "expected" product results from the nucleophilic attack of the sulfur of the thioamide on the α-carbon of the ethyl bromopyruvate. However, under certain conditions, an alternative cyclization pathway can lead to an isomeric thiazole. To favor the desired regioisomer, it is advisable to run the reaction under neutral or slightly basic conditions.
Troubleshooting Guide: Side Reactions in Hantzsch Synthesis
A primary challenge in this stage is the management of side reactions that compete with the desired product formation. Below, we detail the most common side reactions and provide strategies for their mitigation.
Caption: Main and side reaction pathways in the Hantzsch synthesis of the intermediate.
Side Reaction 1: Regioisomer Formation
-
Mechanism: Under strongly acidic conditions, protonation of the thioamide nitrogen can occur, leading to a different cyclization pathway and the formation of an unwanted regioisomer.
-
Prevention:
-
pH Control: Maintain the reaction pH in the neutral to slightly basic range. The use of a non-nucleophilic base can be beneficial.
-
Temperature Management: Avoid excessive heating, as this can sometimes promote side reactions.
-
-
Identification: The desired product and its regioisomer will have distinct NMR spectra. Careful analysis of the aromatic protons and the methylene protons adjacent to the hydroxyl group can help in their identification.
Side Reaction 2: Self-Condensation of Ethyl Bromopyruvate
-
Mechanism: In the presence of a base, ethyl bromopyruvate can undergo self-condensation reactions, leading to the formation of complex byproducts and reducing the availability of the starting material for the desired reaction.
-
Prevention:
-
Controlled Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.
-
Order of Addition: It is often preferable to add the ethyl bromopyruvate to a mixture of the thioamide and the base.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants and facilitates the reaction. |
| Temperature | 40-60 °C | Provides sufficient energy for the reaction without promoting significant side reactions. |
| pH | Neutral to slightly basic | Minimizes the formation of regioisomers. |
| Reactant Purity | >98% | High purity starting materials are essential to prevent side reactions. |
Table 1: Recommended Reaction Conditions for Hantzsch Synthesis of the Hydroxymethyl Intermediate.
III. Stage 2: Chlorination of Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate
The conversion of the hydroxymethyl intermediate to the final chloromethyl product is most commonly achieved using thionyl chloride (SOCl₂). While effective, this reagent requires careful handling due to its reactivity and the generation of corrosive byproducts.
Frequently Asked Questions (FAQs) - Stage 2
Q1: The chlorination reaction with thionyl chloride is very vigorous and difficult to control. Are there any safety precautions I should take?
Yes, the reaction of alcohols with thionyl chloride is highly exothermic and produces gaseous byproducts (HCl and SO₂), which can cause a rapid increase in pressure.
-
Always work in a well-ventilated fume hood.
-
Use a reaction setup that allows for efficient gas scrubbing. The off-gases should be passed through a bubbler containing a sodium hydroxide solution to neutralize the acidic gases.
-
Add the thionyl chloride dropwise to a cooled solution of the alcohol. This allows for better temperature control and prevents a runaway reaction.
Q2: My final product is contaminated with a high-boiling impurity. What could it be?
A common impurity in this reaction is the formation of a bis-ether, specifically bis(4-ethoxycarbonyl-1,3-thiazol-2-ylmethyl) ether . This occurs when the starting hydroxymethyl compound reacts with the already formed chloromethyl product under certain conditions.
Troubleshooting Guide: Side Reactions in Chlorination
The primary side reactions in this stage involve over-reaction or incomplete reaction, leading to impurities that can be challenging to remove.
Caption: Main and side reaction pathways in the chlorination of the intermediate.
Side Reaction 1: Formation of Bis(4-ethoxycarbonyl-1,3-thiazol-2-ylmethyl) ether
-
Mechanism: This symmetrical ether is formed when the nucleophilic hydroxyl group of the starting material attacks the electrophilic chloromethyl group of the product. This is more likely to occur if the reaction is not driven to completion or if there are localized areas of high starting material concentration.
-
Prevention:
-
Stoichiometry: Use a slight excess of thionyl chloride to ensure complete conversion of the starting alcohol. A patent for a similar synthesis suggests a molar ratio of alcohol to thionyl chloride of 1:1.7[2].
-
Temperature Control: Maintain a low temperature during the addition of thionyl chloride and then allow the reaction to slowly warm to room temperature.
-
-
Purification: This byproduct is significantly less polar than the starting material but may have a similar polarity to the desired product, making purification by column chromatography challenging. Careful selection of the eluent system is necessary.
Side Reaction 2: Incomplete Reaction
-
Cause: Insufficient thionyl chloride, low reaction temperature, or short reaction time can lead to incomplete conversion of the starting material.
-
Prevention:
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Reaction Time: A typical reaction time is around 3 hours at room temperature after the addition of thionyl chloride is complete[2].
-
-
Purification: The unreacted starting material is more polar than the product and can typically be separated by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Chloroform | Inert solvents that are suitable for this type of reaction. |
| Temperature | 0 °C during addition, then room temperature | To control the exothermicity of the reaction. |
| Stoichiometry | 1.5-2.0 equivalents of SOCl₂ | To ensure complete conversion of the alcohol. |
| Work-up | Quenching with ice-water, followed by extraction | To decompose excess thionyl chloride and isolate the product. |
Table 2: Recommended Reaction Conditions for the Chlorination Step.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxythioacetamide (1.0 eq) in ethanol.
-
To this solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 60 °C) and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane in a flask equipped with a dropping funnel and a gas outlet connected to a scrubber.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.7 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not rise above 5 °C[2].
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours[2].
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
V. References
-
Liang, J., et al. (2013). Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate. Journal of Heterocyclic Chemistry, 51(4), 1137–1146. Available at: [Link]
-
Organic Syntheses Procedure, 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkat USA. Available at: [Link]
-
Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1461. Available at: [Link]
-
ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
-
PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. Available at: [Link]
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]
-
CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents. Available at:
-
Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate. ResearchGate. Available at: [Link]
-
PubChem. Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate. Available at: [Link]
-
Reaxys. (Requires subscription).
-
SciFinder. (Requires subscription).
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Thiazole Synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Navigating Common Hurdles in Thiazole Synthesis
This section addresses specific issues that can arise during thiazole synthesis, with a focus on the widely utilized Hantzsch thiazole synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Issue 1: Low to No Product Yield
One of the most frequent challenges in thiazole synthesis is a lower-than-expected yield of the desired product. This can often be traced back to several key factors in the reaction setup.
Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I rectify this?
Answer:
Low yields in a Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, can be frustrating.[1][2] A systematic approach to troubleshooting is the most effective way to pinpoint and resolve the issue.[3] Let's break down the common culprits and their solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This could be due to insufficient reaction time or a temperature that is too low to overcome the activation energy.[3][4]
-
Causality: The formation of the thiazole ring involves a series of steps, including an initial S-alkylation followed by cyclization and dehydration. Each of these steps has its own activation energy barrier that must be overcome.
-
Solution:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of your starting materials.
-
Optimize Temperature: Gradually increase the reaction temperature. A systematic evaluation of different temperatures can help identify the optimal condition for your specific substrates.[3]
-
Extend Reaction Time: If the temperature is appropriate, increasing the reaction time may be necessary to drive the reaction to completion.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[5][6][7]
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants is a common pitfall that can severely limit the yield.
-
Causality: The reaction proceeds in a 1:1 molar ratio of α-haloketone to thioamide. If the limiting reagent is consumed, the reaction will cease.
-
Solution: Employ a slight excess (typically 1.1-1.5 equivalents) of the thioamide. This ensures the complete conversion of the often more expensive or complex α-haloketone.[4]
-
-
Poor Quality of Starting Materials: Impurities present in the α-haloketone or thioamide can interfere with the reaction.
-
Causality: Impurities can either react with the starting materials in competing side reactions or inhibit the desired reaction pathway. For instance, residual acid from the synthesis of the α-haloketone can lead to unwanted side reactions.
-
Solution: Ensure the purity of your starting materials. Purification of reactants, for example, by vacuum distillation for liquid α-haloketones or recrystallization for solid thioamides, is highly recommended.[4] High-purity starting materials are crucial to minimize side reactions and improve reaction efficiency.[8]
-
Issue 2: Formation of Multiple Products (Side Reactions)
The appearance of unexpected spots on your TLC plate or multiple peaks in your crude NMR is a clear indicator of side reactions. Understanding the potential side products is key to suppressing their formation.
Question: My reaction is yielding a mixture of products. What are the common side reactions in Hantzsch thiazole synthesis, and how can I minimize them?
Answer:
The formation of byproducts is a common challenge, particularly when reaction conditions are not optimized. Here are some of the most prevalent side reactions and strategies to mitigate them:
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can produce a mixture of the desired 2-aminothiazole and its isomer, a 2-imino-1,3-thiazolidine.[4][9]
-
Causality: The thioamide can exist in tautomeric forms, and the protonation state of the intermediates can influence the regioselectivity of the cyclization. Acidic conditions can favor the formation of the imino tautomer.[9]
-
Solution:
-
pH Control: Maintaining a neutral or slightly basic pH can often suppress the formation of the imino isomer. However, be aware that basic conditions can promote other side reactions. Careful optimization of pH is crucial.[10]
-
-
-
Formation of Bis-thiazole: This can occur through the reaction of two molecules of the thioamide with one molecule of a dihaloketone, or through self-condensation of the product under certain conditions.
-
Causality: If a di-α-haloketone is used, or if the reaction conditions are harsh enough to promote further reaction of the formed thiazole, bis-thiazole formation can occur.
-
Solution:
-
Careful Reactant Selection: Ensure you are using a mono-α-haloketone if a single thiazole ring is desired.
-
Control Stoichiometry: Precise control over the reactant ratios is essential.
-
-
-
Over-alkylation: The nitrogen atom of the newly formed thiazole ring can sometimes be alkylated by the α-haloketone, leading to a thiazolium salt.[2][10]
-
Causality: The nitrogen atom in the thiazole ring is nucleophilic and can react with any remaining electrophilic α-haloketone.
-
Solution:
-
Stoichiometry Control: Using a slight excess of the thioamide helps to ensure that all of the α-haloketone is consumed, minimizing the chance for over-alkylation.[10]
-
-
-
Self-condensation of α-haloketone: α-haloketones can undergo self-condensation, especially in the presence of a base.
-
Causality: The α-proton of the ketone can be abstracted, leading to an enolate that can then react with another molecule of the α-haloketone.
-
Solution:
-
Issue 3: Purification Difficulties
Even with a successful reaction, isolating the pure thiazole derivative can be a challenge due to the nature of the product and potential byproducts.
Question: I am struggling to purify my thiazole product. What are the most effective purification methods?
Answer:
The purification strategy for thiazole derivatives depends on the physical properties of your product and the nature of the impurities. Here are some recommended methods:
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.
-
Solvent Selection: Common solvents for recrystallization of thiazoles include ethanol, methanol, and mixtures like ethyl acetate/hexane.[10] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Silica Gel Column Chromatography: This is the go-to method for non-crystalline products or when crystallization proves ineffective.
-
Eluent System: A common eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent should be adjusted based on the polarity of your compound, which can be initially assessed by TLC.[10]
-
-
Acid-Base Extraction: This technique is particularly useful if your thiazole product has a basic nitrogen atom and you need to separate it from neutral byproducts.
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic thiazole will be protonated and move into the aqueous layer as its salt.
-
Separate the aqueous layer and then neutralize it with a base (e.g., NaHCO₃, NaOH) to precipitate the pure thiazole.
-
Extract the purified thiazole back into an organic solvent.[10]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of thiazole synthesis.
Q1: What is the role of the solvent in Hantzsch thiazole synthesis, and how do I choose the best one?
A1: The solvent plays a critical role in the Hantzsch synthesis. It needs to dissolve the reactants and facilitate the reaction while minimizing side reactions. The choice of solvent can significantly impact the reaction rate and yield.[11] Polar protic solvents like ethanol and methanol are commonly used because they can solvate the ionic intermediates formed during the reaction.[12] However, for certain substrates, polar aprotic solvents like DMF or THF may be more suitable.[11] When using microwave synthesis, solvents with high dielectric constants are often preferred as they absorb microwave energy more efficiently.[13]
Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability for Microwave | Notes |
| Ethanol | Polar Protic | 78 | Good | Commonly used, good for dissolving many thioamides.[5] |
| Methanol | Polar Protic | 65 | Good | Similar to ethanol, but with a lower boiling point.[12] |
| Acetic Acid | Polar Protic | 118 | Moderate | Can act as both a solvent and a catalyst, but may promote side reactions.[11] |
| Dioxane | Polar Aprotic | 101 | Poor | Can be a good choice for certain substrates.[11] |
| Toluene | Nonpolar | 111 | Poor | Can be used, especially for less polar reactants.[11][13] |
| DMF | Polar Aprotic | 153 | Excellent | High boiling point, good for high-temperature reactions.[11] |
| THF | Polar Aprotic | 66 | Moderate | Lower boiling point, can be a good starting point for optimization.[11] |
Q2: How does temperature affect the Hantzsch thiazole synthesis?
A2: Temperature is a critical parameter. Generally, heating is required to drive the reaction forward.[3] However, excessive heat can lead to the degradation of reactants or products and promote the formation of side products.[4] The optimal temperature will depend on the specific reactivity of your substrates. It is always advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.
Q3: Are there any modern, more efficient methods for thiazole synthesis?
A3: Yes, several modern techniques have been developed to improve the efficiency and sustainability of thiazole synthesis.
-
Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture. This often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating.[5][6][14][15]
-
Continuous Flow Chemistry: In this method, reactants are continuously pumped through a reactor where they mix and react. Flow chemistry offers excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability.[16][17] It is particularly advantageous for reactions that are exothermic or involve hazardous intermediates.[18]
-
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly methods for thiazole synthesis. This includes the use of greener solvents, reusable catalysts, and solvent-free reaction conditions.[19]
Q4: What is the general mechanism of the Hantzsch thiazole synthesis?
A4: The Hantzsch synthesis proceeds through a well-established mechanism. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Hantzsch Thiazole Synthesis Workflow
Caption: The Hantzsch thiazole synthesis mechanism.
The reaction begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring.[12][20][21]
Experimental Protocols
General Protocol for Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol provides a general starting point for the synthesis of thiazole derivatives using microwave irradiation.
-
Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the α-haloketone (1.0 mmol), thioamide (1.2 mmol), and a suitable solvent (2-5 mL, e.g., ethanol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined experimentally for each new set of substrates.[5]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The work-up procedure will vary depending on the product's properties. A common method is to pour the reaction mixture into water and collect the precipitated product by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as described in the "Purification Difficulties" section.
Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sussex.figshare.com [sussex.figshare.com]
- 8. nbinno.com [nbinno.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. broadinstitute.org [broadinstitute.org]
- 14. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. bepls.com [bepls.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
How to avoid impurities in Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate synthesis
Welcome to the technical support guide for the synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common impurities during this synthetic procedure. Our goal is to ensure you can achieve high purity and yield consistently.
Introduction: The Synthetic Pathway and its Challenges
The most common and efficient route to synthesize this compound is a variation of the Hantzsch thiazole synthesis. This involves the condensation and cyclization of ethyl 2-chloroacetoacetate with 2-chloroethanethioamide. While robust, this reaction is susceptible to several side reactions that can lead to a range of impurities. Understanding the reaction mechanism is the first step in preventing these issues.
The core reaction proceeds as follows:
Caption: The Hantzsch synthesis pathway for the target compound.
This guide will address the most common challenges encountered during this synthesis, providing both the underlying chemical principles and actionable, validated protocols to resolve them.
Troubleshooting Guide & FAQs
Question 1: My final product is a dark, tar-like substance, and purification by recrystallization is ineffective. What is causing this?
Answer:
This is a classic sign of polymerization or the formation of complex, high-molecular-weight byproducts. The primary cause is often related to temperature control and the reactivity of the starting materials.
-
Root Cause Analysis:
-
Exothermic Reaction: The initial condensation reaction is often exothermic. If the temperature is not carefully controlled (ideally kept below 25-30°C during the initial mixing), localized heating can occur. This excess heat can promote side reactions, including the self-condensation of ethyl 2-chloroacetoacetate or polymerization of the reactive thioamide starting material.
-
Reagent Instability: 2-Chloroethanethioamide can be unstable and may decompose or polymerize over time or at elevated temperatures, leading to the formation of colored impurities.
-
-
Troubleshooting Protocol:
-
Strict Temperature Control: Begin the reaction in an ice bath. Add one reagent to the other slowly and portion-wise, ensuring the internal temperature of the reaction mixture does not exceed 30°C.
-
Check Reagent Quality: Use freshly prepared or recently purchased 2-chloroethanethioamide. If the purity is suspect, it can be recrystallized from a suitable solvent like toluene.
-
Solvent Choice: Using a solvent like ethanol or isopropanol can help to dissipate heat more effectively than running the reaction neat.
-
Question 2: The NMR spectrum of my product shows two distinct sets of peaks, suggesting the presence of an isomer. How is this possible and how can it be prevented?
Answer:
You are likely observing the formation of the regioisomeric impurity, Ethyl 2-methyl-5-chlorothiazole-4-carboxylate. This is a very common issue in Hantzsch syntheses when using unsymmetrical reactants.
-
Mechanistic Insight: The cyclization step can proceed via two different pathways if the initial condensation is not perfectly regioselective. While the desired reaction involves the nitrogen of the thioamide attacking the ketone carbonyl of the chloroacetoacetate, a competing reaction can occur where the nitrogen attacks the ester carbonyl, leading to the undesired isomer after subsequent rearrangement and cyclization.
Caption: Competing reaction pathways leading to the desired product and an isomer.
-
Preventative Measures:
-
Control of pH: Maintaining a slightly acidic to neutral pH can favor the desired cyclization pathway. The addition of a mild base like sodium acetate can sometimes influence regioselectivity, but this must be carefully optimized.
-
Lower Reaction Temperature: Running the cyclization step at a lower temperature for a longer period can increase the selectivity for the thermodynamically favored product.
-
Purification: If the isomer does form, it can often be separated by column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes. The two isomers usually have a sufficient difference in polarity for this to be effective.
-
Question 3: My reaction yield is low, and I've isolated a significant amount of a water-soluble byproduct. What is it?
Answer:
A common water-soluble byproduct is 2-hydroxy-1,3-thiazole-4-carboxylic acid ethyl ester. This impurity arises from the hydrolysis of the chloromethyl group on your target molecule.
-
Root Cause Analysis:
-
Presence of Water: The chloromethyl group is susceptible to nucleophilic substitution by water, especially during aqueous work-up or if the reaction solvents are not anhydrous. This reaction is often accelerated by heat or the presence of base.
-
Extended Reaction Times at High Temperatures: Heating the reaction mixture for too long, especially in the presence of trace water, can promote this hydrolysis side reaction.
-
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting hydrolysis byproduct formation.
Question 4: I'm seeing an impurity with a mass corresponding to a dimer of my product. How can I avoid this?
Answer:
Dimerization can occur when the chloromethyl group of one product molecule reacts with the thiazole nitrogen of another. This is a bimolecular reaction that is highly dependent on concentration and temperature.
-
Mechanistic Cause: The thiazole nitrogen is nucleophilic and can displace the chloride on the reactive chloromethyl group of another molecule, forming a C-N bond and creating a dimeric, salt-like impurity.
-
Mitigation Strategies:
-
Control Concentration: This side reaction is more prevalent at higher concentrations. Running the reaction under more dilute conditions can disfavor the bimolecular dimerization pathway.
-
Temperature Management: As with polymerization, this side reaction is accelerated by heat. Once the main reaction is complete (as determined by TLC or LC-MS), it is crucial to cool the reaction mixture and proceed with the work-up promptly. Letting the crude product sit at elevated temperatures can increase the formation of this dimer.
-
Purification: The dimer is often significantly less soluble than the monomeric product. It may precipitate from the reaction mixture or can be removed during recrystallization.
-
Summary of Key Parameters for Purity Control
| Parameter | Recommended Setting | Rationale for Purity |
| Temperature | Initial mixing: 0-10°C. Reaction: 25-50°C (monitor closely). | Prevents polymerization and exothermic runaway. Reduces formation of isomers and dimers. |
| Reagent Addition | Add reagents slowly and portion-wise. | Ensures effective heat dissipation and avoids localized high concentrations that lead to side products. |
| Solvent | Anhydrous Ethanol or Isopropanol. | Good heat transfer properties and minimizes water-related side reactions like hydrolysis. |
| Reaction Time | Monitor by TLC/LC-MS until starting material is consumed. | Avoids prolonged heating, which can lead to the formation of hydrolysis byproducts and dimers. |
| Work-up | Promptly cool, use cold aqueous solutions, avoid strong bases. | Minimizes hydrolysis of the chloromethyl group. |
References
-
Wipf, P. & Miller, C. P. A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry56 , 6904-6907 (1991). Available at: [Link]
Stability and storage conditions for Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Welcome to the technical support center for Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate (CAS: 842130-48-7). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability and optimal storage conditions for this key synthetic intermediate. Our goal is to equip you with the knowledge to ensure the integrity of the compound throughout your experimental workflows, troubleshoot common issues, and maintain the highest standards of scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from the reactive chloromethyl group attached to the thiazole ring. This functional group is susceptible to nucleophilic substitution and hydrolysis. Therefore, the compound is sensitive to moisture, strong bases, and other nucleophiles. Exposure to high temperatures and light may also promote degradation.
Q2: What are the ideal short-term and long-term storage conditions?
A2: For optimal stability, we recommend adhering to the storage conditions outlined in the table below. These are based on data from structurally similar compounds and general principles for reactive intermediates.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods due to potential reactivity with the solvent. If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane. Prepare the solution fresh before use and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) for a very limited time. Always run a quality control check (e.g., TLC or LC-MS) if the solution has been stored for more than a few hours.
Q4: What are the visible signs of degradation?
A4: Visual signs of degradation can include a change in color (e.g., from off-white/pale yellow to brown), clumping of the solid material (indicating moisture absorption), or a change in its solubility characteristics. However, significant degradation can occur without any visible changes. Therefore, analytical verification is crucial if you suspect degradation.
Troubleshooting Guide
This section addresses common problems encountered during experiments that may be related to the stability of this compound.
Issue 1: Low or No Reactivity in a Nucleophilic Substitution Reaction
-
Possible Cause 1: Hydrolysis of the chloromethyl group. The chloromethyl group is the reactive site for nucleophilic attack. If the compound has been exposed to moisture, this group can hydrolyze to a hydroxymethyl group (-CH₂OH), which is a poor leaving group and will not participate in the desired reaction.
-
Troubleshooting Steps:
-
Verify Integrity: Analyze a small sample of your starting material by ¹H NMR or LC-MS to check for the presence of the hydrolyzed product, Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate.
-
Use Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are rigorously dried before use. Conduct the reaction under an inert atmosphere.
-
Use Fresh Reagent: If degradation is confirmed, use a fresh, unopened vial of the compound for your reaction.
-
-
-
Possible Cause 2: Degradation due to improper storage. Long-term storage at room temperature or exposure to light can lead to gradual degradation of the compound.
-
Troubleshooting Steps:
-
Review Storage History: Check the storage conditions and duration since the compound was received.
-
Analytical Confirmation: As above, use analytical techniques to assess the purity of the starting material.
-
-
Issue 2: Appearance of Unexpected Byproducts in the Reaction Mixture
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Possible Cause: Reaction with impurities or degradation products. If the starting material has degraded, the impurities can lead to the formation of unexpected side products. For example, if the compound has partially hydrolyzed, the resulting alcohol could potentially react with other components in your reaction mixture.
-
Troubleshooting Steps:
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts to understand their origin. This can provide clues about the degradation pathway.
-
Purify Starting Material: If minor degradation is suspected, you may be able to purify the starting material by recrystallization from a suitable non-polar solvent, though this should be done with care to avoid further degradation.
-
Source a New Batch: The most reliable solution is to obtain a new, high-purity batch of the reagent.
-
-
Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C; Short-term: 2-8°C | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
| Moisture | Store in a desiccator or dry cabinet. Keep container tightly sealed. | The chloromethyl group is susceptible to hydrolysis. |
| Light | Store in a light-proof or amber vial. | Protects against potential photodegradation. |
| Handling | Handle in a well-ventilated area or fume hood. Use personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust. | The compound is classified as harmful and an irritant.[1] |
Experimental Protocol: Handling for a Typical Nucleophilic Substitution Reaction
This protocol outlines the best practices for handling this compound to ensure its integrity for a successful reaction.
-
Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator under vacuum.
-
Use anhydrous solvents from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Ensure your nucleophile and any other reagents are dry and of high purity.
-
-
Weighing and Dispensing:
-
Allow the sealed container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Briefly open the container in a glove box or under a stream of inert gas to weigh the required amount.
-
Reseal the container tightly, purge with inert gas, and return to the recommended storage conditions promptly.
-
-
Reaction Setup:
-
Add the anhydrous solvent to the reaction flask via a syringe or cannula.
-
Add the weighed this compound to the reaction flask under a positive pressure of inert gas.
-
Add the nucleophile and any other reagents to the reaction mixture.
-
Maintain the inert atmosphere throughout the course of the reaction.
-
-
Work-up and Analysis:
-
Upon completion of the reaction, proceed with the appropriate aqueous or non-aqueous work-up.
-
Analyze the crude and purified product using suitable analytical techniques (NMR, LC-MS, etc.) to confirm the desired product formation and the absence of byproducts resulting from starting material degradation.
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Troubleshooting Logic Diagram
Sources
Technical Support Center: Synthesis of Thiazole Derivatives
Welcome to the technical support center for thiazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Thiazole and its derivatives are foundational scaffolds in numerous pharmaceuticals and biologically active agents.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common culprits?
Low yields in the Hantzsch synthesis, a cornerstone reaction between α-haloketones and thioamides, can be attributed to several factors.[3][4] A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy.[5]
-
Purity of Starting Materials: The integrity of your reactants is paramount. Impurities in the α-haloketone or thioamide can engage in unwanted side reactions, consuming starting materials and complicating purification.[6]
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Expert Insight: Thioamides can be particularly unstable, especially under acidic conditions.[6] Similarly, precursors like 2-aminothiophenol are susceptible to oxidation, which can drastically reduce yields.[6] Visually, the oxidation of 2-aminothiophenol is often indicated by the formation of a yellow disulfide dimer precipitate.[6]
-
Recommendation: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. It is best practice to use freshly purified reagents.[6]
-
-
Reaction Conditions: Temperature, solvent, and reaction time are critical variables that require optimization.
-
Solvent Choice: The solvent's polarity influences the solubility of reactants and intermediates, thereby affecting reaction kinetics.[6] While ethanol, butanol, and even water have proven effective in certain multi-component syntheses, anhydrous solvents are often recommended to prevent unwanted hydrolysis.[6]
-
Temperature and Time: While some Hantzsch reactions proceed at room temperature, many require heating to overcome the activation energy barrier. However, excessive heat or prolonged reaction times can lead to decomposition and the formation of byproducts.
-
Recommendation: Monitor your reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and identify the formation of any side products early on. Experiment with a range of solvents to find the one that provides the best balance of solubility and reactivity for your specific substrates.
-
-
Stoichiometry: An improper molar ratio of reactants can leave one of the starting materials unreacted, thus lowering the theoretical yield.
-
Recommendation: While a 1:1 stoichiometry is typical, a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes be beneficial, especially if it is prone to degradation.[7]
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Issue 2: Formation of Multiple Products (Side Reactions)
Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the likely culprits and how can I suppress them?
The formation of multiple products is a common pitfall, often stemming from the reactivity of the intermediates and the reaction conditions.
-
Isomer Formation: In the Hantzsch synthesis, particularly under acidic conditions, the formation of the isomeric 2-imino-2,3-dihydrothiazole as a byproduct alongside the desired 2-aminothiazole can occur.[6]
-
Recommendation: Shifting to neutral or basic reaction conditions can favor the formation of the desired 2-aminothiazole.[6]
-
-
Condensation Byproducts: The potential for self-condensation or the formation of bis-thiazoles exists, especially with highly reactive starting materials or incorrect stoichiometry.[6]
-
Recommendation: Carefully control the stoichiometry of your reactants. Slower addition of one reactant to the other can sometimes minimize these side reactions. Again, monitoring by TLC is crucial to track the appearance of these byproducts.[6]
-
Issue 3: Purification Challenges
Q3: I'm having difficulty purifying my thiazole derivative. What are some effective strategies?
Purification can be challenging due to the similar polarities of the product and byproducts or unreacted starting materials.
-
Recrystallization: This is often the most effective method for purifying solid thiazole derivatives.
-
Recommendation: Screen a variety of solvents and solvent mixtures to find the optimal conditions for recrystallization. A good solvent system will dissolve the compound when hot but allow it to crystallize out upon cooling, leaving impurities behind in the mother liquor.
-
-
Column Chromatography: For complex mixtures or oily products, column chromatography is the method of choice.
-
Recommendation: Use TLC to determine the appropriate solvent system (eluent) for separation. A gradual increase in the polarity of the eluent (gradient elution) often provides better separation than a single-solvent system (isocratic elution).
-
-
Acid-Base Extraction: If your thiazole derivative has a basic nitrogen atom, you can use acid-base extraction to separate it from neutral impurities.
-
Recommendation: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated thiazole will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified thiazole can be extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of thiazole derivatives.
Q1: What are the main synthetic routes to thiazoles beyond the Hantzsch synthesis?
While the Hantzsch synthesis is the most common, several other methods are valuable, particularly for accessing specific substitution patterns.[4][8]
-
Cook-Heilbron Synthesis: This method is particularly useful for preparing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide.[3][9] It often proceeds under mild conditions.[9]
-
Gabriel Synthesis: This route involves the reaction of an acylamino-ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[10][11]
-
Robinson-Gabriel Synthesis: This is another classical method that has been adapted and improved upon over the years.[8]
Q2: How can I improve the "greenness" of my thiazole synthesis?
Modern synthetic chemistry places a strong emphasis on environmentally benign methods.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions.[5][12]
-
Solvent-Free Reactions: In some cases, the reactants can be heated together without a solvent, simplifying the workup and reducing waste.[13]
-
Green Solvents: When a solvent is necessary, consider using more environmentally friendly options like water or ethanol.[8]
-
Catalysis: The use of efficient and recyclable catalysts can improve atom economy and reduce waste.[13]
Q3: What are the key spectroscopic features I should look for to confirm the structure of my thiazole derivative?
Proper characterization is essential to confirm the successful synthesis of your target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the thiazole ring typically appear in the aromatic region (around 7-9 ppm).[10] The chemical shifts will be influenced by the substituents on the ring.
-
¹³C NMR: The carbon atoms of the thiazole ring will have characteristic chemical shifts. For example, in some 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, the C-5 carbon of the thiazole ring appears around 33 ppm, while the C=O and S-C=N carbons are observed at approximately 174 ppm and 160-164 ppm, respectively.[1]
-
-
Infrared (IR) Spectroscopy: Look for characteristic stretching frequencies. For example, the C=N bond in the thiazole ring will have a characteristic absorption. In some synthesized thiazole derivatives, C=N and NH stretching bands were observed at 1612-1634 cm⁻¹ and 3238-3417 cm⁻¹, respectively.[14]
-
Mass Spectrometry (MS): This will provide the molecular weight of your compound, confirming its elemental composition.[15]
Data and Protocols
Table 1: Comparison of Common Thiazole Synthesis Methods
| Synthetic Route | General Yields (%) | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis (Conventional) | 70-95% | 2-24 hours | Well-established, broad substrate scope, reliable.[13] | Often requires elevated temperatures and long reaction times.[13] |
| Hantzsch (Microwave-Assisted) | 85-98% | 5-30 minutes | Dramatically reduced reaction times, often higher yields.[13] | Requires specialized microwave equipment.[13] |
| Cook-Heilbron Synthesis | 50-80% | 1-5 hours | Provides access to 5-aminothiazoles.[13] | Can use hazardous reagents like carbon disulfide.[13] |
| Gabriel Synthesis | Variable | Hours | Access to 2,5-disubstituted thiazoles.[10] | Can have unsatisfactory yields and be time-consuming.[10] |
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general guideline for the synthesis of a 2-aminothiazole derivative.
Materials:
-
α-Bromoacetophenone (or other α-haloketone)
-
Thiourea (or other thioamide)
-
Methanol (or other suitable solvent)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the α-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).[6]
-
Solvent Addition: Add methanol to the flask.[6]
-
Heating: Heat the mixture to reflux with stirring for 30 minutes to 2 hours, or until TLC analysis indicates the consumption of the starting material.[6]
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[6]
-
Work-up: Pour the reaction mixture into a beaker containing a 5% Na₂CO₃ solution and swirl to mix. This will neutralize any acid formed during the reaction and precipitate the product.[6]
-
Isolation: Collect the resulting precipitate by vacuum filtration through a Buchner funnel.[6]
-
Washing: Wash the filter cake with water to remove any inorganic salts.[6]
-
Drying: Allow the collected solid to air dry or dry in a vacuum oven to obtain the final product.[6]
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
- Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457.
- BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
- Jain, N., & Singh, B. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review.
- Figshare. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex.
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
- Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- CUTM Courseware. (n.d.). Thiazole.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Thiazole-Containing Drugs: A Cost-Benefit Analysis.
- Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883.
- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- Wikipedia. (n.d.). Thiazole.
- ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.
- IJARSCT. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(3).
- Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730.
- NIH. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. 1(2).
- PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
- PMC. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- ExpertsMind. (n.d.). Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help.
- ResearchGate. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
- Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate.
- YouTube. (2019, January 19). synthesis of thiazoles.
- ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis.
- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
- ResearchGate. (2025). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
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Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole derivatives. Thiazoles are a critical heterocyclic scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during thiazole synthesis, with a particular focus on catalyst selection and reaction optimization.
Section 1: Troubleshooting Common Issues in Thiazole Synthesis
This section addresses specific problems that may arise during the synthesis of thiazoles, providing potential causes and actionable solutions.
Question 1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis, a robust reaction between an α-haloketone and a thioamide, can often be attributed to several factors.[1][4] Understanding the reaction mechanism is key to troubleshooting. The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][5]
Potential Causes and Solutions:
-
Purity of Starting Materials: Ensure the α-haloketone and thioamide are of high purity. Impurities can lead to side reactions. Recrystallize or purify the starting materials if necessary.
-
Reaction Conditions:
-
Temperature: The reaction often requires heating to overcome the activation energy for cyclization and dehydration.[5] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition. A systematic temperature screen is recommended.
-
Solvent: While often performed in alcohols like methanol or ethanol, the choice of solvent can be critical.[1] If solubility is an issue, consider alternative solvents like DMF.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion.
-
-
Stoichiometry: While the reaction is typically a 1:1 condensation, using a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes drive the reaction to completion, especially if the thioamide is prone to decomposition.[5]
-
pH Control: The final product, a thiazole, can be basic and may exist in a protonated, more soluble form in the reaction mixture.[5] Neutralization with a weak base, such as sodium carbonate, is often necessary to precipitate the neutral product and maximize isolated yield.[5]
Troubleshooting Workflow: Improving Hantzsch Synthesis Yield
Caption: A decision-making workflow for troubleshooting low yields in Hantzsch thiazole synthesis.
Question 2: I am observing significant side product formation in my thiazole synthesis. How can I identify and minimize these impurities?
Answer:
Side product formation is a common issue and can often be traced back to the reactivity of the starting materials and intermediates.
Common Side Products and Mitigation Strategies:
-
Self-condensation of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation. This can be minimized by slowly adding the base or by using a milder base.
-
Hydrolysis of Thioamide: In the presence of water and acid or base, thioamides can hydrolyze to the corresponding amides. Ensure anhydrous reaction conditions if this is suspected.
-
Formation of Dithiazines: In some cases, dimerization of intermediates can lead to the formation of dithiazine byproducts. This is often concentration-dependent; running the reaction at a lower concentration can sometimes disfavor the bimolecular side reaction.
Analytical Approach to Identification:
-
Isolate the major side product using column chromatography.
-
Characterize the structure using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Postulate a mechanism for its formation based on the identified structure. This will provide insights into how to adjust reaction conditions to avoid its formation.
Section 2: Catalyst Selection Guide
The choice of catalyst can dramatically influence the efficiency, selectivity, and substrate scope of a thiazole synthesis. While the classic Hantzsch synthesis often proceeds without a catalyst, many modern variations rely on catalysis to achieve higher yields and milder reaction conditions.[6]
Question 3: When should I consider using a catalyst for my thiazole synthesis, and what are my options?
Answer:
Catalysis is particularly beneficial when:
-
Using less reactive starting materials.
-
Aiming for milder reaction conditions (lower temperature, shorter reaction time).
-
Seeking to improve regioselectivity.
-
Developing more "green" and sustainable synthetic routes.
Catalyst Selection Table:
| Catalyst Type | Example(s) | Typical Application | Advantages | Considerations |
| Acid Catalysts | Trifluoromethanesulfonic acid (TfOH)[6], p-Toluenesulfonic acid (p-TsOH) | Coupling of α-diazoketones with thioamides or thioureas.[6] | Metal-free, mild conditions, good functional group tolerance.[6] | Can be corrosive; requires careful handling. |
| Palladium Catalysts | Pd(OAc)₂[6] | Direct arylation of pre-formed thiazole rings.[6] | Very low catalyst loading, high efficiency for activated aryl bromides.[6] | Can be expensive; may require ligand screening for challenging substrates. |
| Copper Catalysts | Copper Iodide (CuI)[6] | C-H arylation of heterocycles[6], multi-component reactions. | Inexpensive, versatile, good for C-N and C-S bond formation. | Can be sensitive to air and moisture; may require inert atmosphere. |
| Heterogeneous Catalysts | Silica supported tungstosilisic acid (SiW/SiO₂)[7] | One-pot synthesis of Hantzsch thiazole derivatives.[7] | Reusable, environmentally benign, easy to separate from the reaction mixture.[7] | May have lower activity than homogeneous counterparts; potential for leaching. |
| Photoredox Catalysts | Iridium or Ruthenium complexes (often with a co-catalyst) | Domino cyclization of oxime esters.[6] | Visible light-mediated, mild room temperature conditions, broad substrate scope.[6] | Requires specialized photoreactor setup. |
| Organocatalysts | Benzothioamides[6] | Visible light-mediated synthesis from benzothioamides and sulfoxonium ylides.[6] | Metal-free, sustainable, mild conditions.[6] | Substrate scope may be more limited compared to metal catalysts. |
Catalyst Selection Logic Diagram
Caption: A decision tree to guide catalyst selection for thiazole synthesis based on the desired transformation.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Catalyst-Free Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-haloketone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, ~0.5 M).
-
Addition of Thioamide: Add the thioamide (1.1-1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of a weak base (e.g., NaHCO₃ or Na₂CO₃) until the pH is neutral or slightly basic.[5]
-
The thiazole product will often precipitate. If it does, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Copper-Catalyzed C-H Arylation of a Thiazole
This protocol is adapted from literature procedures for the direct arylation of heterocycles.[6]
-
Reaction Setup: To an oven-dried Schlenk tube, add the thiazole derivative (1.0 eq), aryl iodide (1.2 eq), copper(I) iodide (CuI, 10 mol%), and a suitable base such as lithium tert-butoxide (2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous solvent (e.g., DMF or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Workup:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to accelerate my thiazole synthesis?
A: Yes, microwave irradiation is an excellent technique for accelerating many thiazole syntheses, including the Hantzsch reaction. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[6]
Q: Are there any "green" or sustainable methods for thiazole synthesis?
A: Absolutely. There is a growing interest in developing more environmentally friendly methods. Some examples include:
-
Catalyst-free synthesis in green solvents: Some Hantzsch-type reactions can be performed under solvent-free conditions or in water.[6]
-
Visible-light mediated synthesis: These methods often use organocatalysts or photoredox catalysts and operate at room temperature, reducing energy consumption.[6]
-
Use of reusable heterogeneous catalysts: Catalysts like silica-supported tungstosilisic acid can be recovered and reused, minimizing waste.[7]
Q: My thiazole product is difficult to purify. What are some common strategies?
A: Purification challenges often arise from the basicity of the thiazole nitrogen.
-
Acid-base extraction: You can often purify your product by dissolving the crude material in an organic solvent and extracting with a dilute acid (e.g., 1M HCl). The protonated thiazole will move to the aqueous layer, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base and re-extract your purified product into an organic solvent.
-
Chromatography with a basic modifier: When performing column chromatography, adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent peak tailing and improve separation.
Q: How does the choice of α-haloketone (bromo vs. chloro) affect the Hantzsch reaction?
A: The reactivity of the α-haloketone follows the order I > Br > Cl. α-Bromoketones are most commonly used as they offer a good balance of reactivity and stability.[1] α-Chloroketones are less reactive and may require higher temperatures or longer reaction times. α-Iodoketones are highly reactive but can be less stable and more prone to side reactions.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2024, September 5). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis [Image]. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
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Centurion University of Technology and Management. (n.d.). Thiazole. Retrieved from [Link]
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Technical Support Center: Workup and Troubleshooting for Reactions Involving Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Welcome to the technical support guide for Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate. This versatile building block is a cornerstone in the synthesis of numerous pharmaceutical and agrochemical compounds, prized for the reactive chloromethyl group that serves as an excellent electrophilic handle for introducing the thiazole moiety.[1] However, its reactivity also presents specific challenges during reaction workup and product purification.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple step-by-step instructions to explain the chemical principles behind each procedural choice, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: The Standard Workup Protocol for Nucleophilic Substitution
This section addresses the most common application of this reagent: S_N2 reactions where a nucleophile displaces the chloride.
Question: What is a general, robust workup procedure for a reaction between this compound and a nucleophile (e.g., an amine, thiol, or phenoxide)?
Answer:
A successful workup hinges on three core objectives: quenching the reaction, separating the desired product from water-soluble materials, and removing unreacted reagents and byproducts. The following protocol is a validated starting point for most applications.
Step-by-Step Experimental Protocol:
-
Reaction Monitoring & Quenching:
-
Before workup, ensure the reaction has reached completion by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature or 0 °C in an ice bath. This is critical to control the exothermicity of the quench, especially if acidic or basic reagents were used.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The gentle basicity neutralizes common acidic byproducts (like HCl) without promoting significant hydrolysis of the ethyl ester, a common side reaction with stronger bases like NaOH or K₂CO₃.[2][3] Continue addition until effervescence ceases.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction. Ethyl acetate (EtOAc) is a common first choice due to its moderate polarity, which is suitable for a wide range of thiazole derivatives.[4] Dichloromethane (DCM) is an alternative, particularly if the product has lower polarity.[5]
-
Use a sufficient volume of solvent (typically equal to the aqueous volume) and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the organic layer. Re-extract the aqueous layer two more times with fresh organic solvent to maximize product recovery.
-
-
Washing the Combined Organic Layers:
-
Combine all organic extracts.
-
Wash the organic layer sequentially with:
-
Water (1x): To remove the bulk of water-soluble impurities like salts and residual NaHCO₃.
-
Saturated Aqueous Sodium Chloride (Brine, 1x): To break any emulsions and remove the majority of dissolved water from the organic phase, which improves drying efficiency.[2]
-
-
-
Drying and Concentration:
-
Dry the washed organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
Visualization: General Workup Workflow
Caption: A typical workflow for the workup and purification of thiazole derivatives.
Section 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during the workup process.
Question: My yield is very low after workup. What are the likely causes and how can I fix it?
Answer: Low yield is a multifaceted problem. Systematically investigate the following possibilities:
-
Incomplete Reaction: The most common cause. Always verify reaction completion via TLC/LC-MS before starting the workup. If incomplete, consider extending the reaction time, increasing the temperature, or adding more of the nucleophilic reagent.
-
Product is in the Aqueous Layer: If your product is unexpectedly polar or contains acidic/basic functional groups, it may have significant water solubility. To check this, take a small sample of the aqueous layer, acidify or basify it accordingly, and back-extract with an organic solvent. Analyze this extract by TLC. If product is present, perform a full back-extraction of the main aqueous phase.
-
Emulsion Formation: A stable emulsion can trap your product at the interface, preventing efficient separation. See the specific troubleshooting point below.
-
Product Volatility: While less common for these derivatives, if your product has a low boiling point, it could be lost during rotary evaporation. Use lower temperatures and pressures if you suspect this.
Question: I have a persistent emulsion during extraction that won't separate. What should I do?
Answer: Emulsions are common when fine particulates are present or when the densities of the two phases are too similar.
-
First, try patience: Let the separatory funnel stand for 10-30 minutes.
-
Add Brine: Adding a significant volume of saturated brine will increase the ionic strength and density of the aqueous phase, which is often sufficient to break the emulsion.[2]
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.
-
Change Solvent: If emulsions are a persistent problem, switching to a solvent with a significantly different density, like DCM (denser than water), can prevent their formation.
Question: My NMR analysis shows that the ethyl ester has been hydrolyzed to a carboxylic acid. How did this happen and how can I prevent it?
Answer: Ester hydrolysis is a classic side reaction, typically caused by using overly harsh basic or acidic conditions during workup.
-
Cause: Quenching with strong bases like NaOH or prolonged exposure to acidic conditions (if the reaction generated a strong acid that was not neutralized) can catalyze hydrolysis. Thiazole-4-carboxylates can be sensitive to these conditions.
-
Prevention:
-
Always use a mild base for quenching, such as saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7).
-
Minimize the time the compound spends in aqueous acidic or basic solutions. Proceed through the extraction and washing steps efficiently.
-
If the reaction itself requires strong base, ensure it is fully neutralized at a low temperature before extraction.
-
Question: My product appears to be decomposing during silica gel chromatography. What are my alternatives?
Answer: The thiazole ring and other functional groups in your product might be sensitive to the acidic nature of standard silica gel.
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a neutralizer, typically triethylamine (~0.5-1% v/v), before packing the column. This is especially effective for basic compounds like amines.
-
Switch the Stationary Phase: Use a less acidic stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.
-
Alternative Purification: If the product is a stable solid, recrystallization is a powerful, non-destructive purification technique that avoids chromatography altogether.[7][8]
Visualization: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common workup issues.
Section 3: Frequently Asked Questions (FAQs)
Question: What are the most common impurities to watch out for?
Answer: Beyond unreacted starting material, several side products can form depending on your specific reaction conditions.
| Table 1: Common Impurities and Side Products | |||
| Impurity Name | Description / Structure | Likely Cause | Suggested Removal Method |
| Ethyl 2-(hydroxymethyl)-thiazole-4-carboxylate | -CH₂Cl replaced by -CH₂OH | Reaction with water (moisture sensitivity). | Column Chromatography |
| 2-(Chloromethyl)-thiazole-4-carboxylic acid | -COOEt hydrolyzed to -COOH | Harsh basic/acidic workup conditions. | Acid/base extraction or chromatography. |
| Dimeric/Oligomeric byproducts | Two or more thiazole units linked | Over-reaction, especially with bifunctional nucleophiles. | Column Chromatography |
| Unreacted Nucleophile | The starting nucleophile | Incorrect stoichiometry or incomplete reaction. | Washing (if water-soluble) or chromatography. |
Question: How should I properly store and handle this compound?
Answer: Due to the reactive chloromethyl group, this compound is moisture-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry place. Handle it quickly in the open air to minimize exposure to atmospheric moisture, which can lead to slow hydrolysis.
Question: What's the best way to choose a solvent system for column chromatography?
Answer: The goal is to find a solvent system where your product has an R_f (retention factor) of approximately 0.25-0.35 on a TLC plate. This generally provides the best separation.
| Table 2: Chromatography Solvent Selection Guide | ||
| Solvent | Relative Polarity | Common Use / Notes |
| Hexanes / Heptane | Very Low | The non-polar component of the eluent system. |
| Dichloromethane (DCM) | Low | Can be used for less polar compounds or as part of a three-component system. |
| Diethyl Ether | Low-Medium | Good for a wide range of polarities, but highly volatile. |
| Ethyl Acetate (EtOAc) | Medium | The most common polar co-solvent used with hexanes. |
| Methanol (MeOH) | High | Used sparingly for highly polar compounds; often added in small % to an EtOAc/Hexane mixture. |
Start with a 10-20% Ethyl Acetate in Hexanes mixture for your initial TLC analysis and adjust the ratio based on the resulting R_f value.
References
- Vertex AI Search. (2024). 2-Chloro-5-(chloromethyl)thiazole - Quinoline.
- AK Scientific, Inc. (n.d.). 2-Chloro-5-chloromethylthiazole Safety Data Sheet.
- ResearchGate. (n.d.). Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate | Request PDF.
- LookChem. (n.d.). 2-Chloro-5-(chloromethyl)thiazole: Technical Specifications & Industrial Applications.
- Google Patents. (2021). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
- PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
- ResearchGate. (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives | Request PDF.
- ResearchGate. (n.d.). Synthesis of thiazole derivative | Download Scientific Diagram.
- Arkat USA. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues.
- ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
- ResearchGate. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies | Request PDF.
- Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
- RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- National Institutes of Health (NIH). (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Acta Chimica Slovenica. (n.d.).
- Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate.
- PubChem. (n.d.). This compound.
- Google Patents. (1991). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.
- PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate.
- ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.
- BLD Pharm. (n.d.). Ethyl 2-(chloromethyl)thiazole-4-carboxylate.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
Sources
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- 4. arkat-usa.org [arkat-usa.org]
- 5. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The presence of a reactive chloromethyl group at the 2-position and an ester moiety at the 4-position of the thiazole ring makes it a versatile intermediate for further molecular elaboration. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
Two principal synthetic pathways to this compound are presented and compared:
-
Route 1: The Hantzsch Thiazole Synthesis. This classical one-pot condensation reaction directly constructs the thiazole ring from readily available starting materials.
-
Route 2: Synthesis via a Hydroxymethyl Intermediate and Subsequent Chlorination. This two-step approach involves the initial formation of a stable alcohol precursor, followed by its conversion to the final chlorinated product.
The logical workflow for these two routes is depicted below:
Caption: Overall synthetic workflows for the two primary routes to this compound.
Route 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient method for the construction of the thiazole nucleus. In this route, an α-halo ketone, ethyl 2-chloro-3-oxobutanoate, is condensed with a thioamide, 2-chloroacetamide, to yield the target molecule in a single step.
Reaction Pathway and Mechanism
The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of the α-halo ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol
This protocol is adapted from analogous Hantzsch syntheses of substituted thiazoles.[1]
-
Reaction Setup: To a solution of ethyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and ethyl acetate, add 2-chloroacetamide (1 equivalent) and a mild base like sodium carbonate (0.1-0.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-70°C and maintain for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Concentrate the filtrate under reduced pressure. Add water to the residue and adjust the pH to 9-10 with a suitable base (e.g., sodium hydroxide solution). The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Performance Data (Predicted)
| Parameter | Value | Reference (Analogous Reaction) |
| Starting Material 1 | Ethyl 2-chloro-3-oxobutanoate | [1] |
| Starting Material 2 | 2-Chloroacetamide | N/A |
| Solvent | Ethanol/Ethyl Acetate | [1] |
| Base | Sodium Carbonate | [1] |
| Temperature | 60-70°C | [1] |
| Reaction Time | 5-6 hours | [1] |
| Yield | Moderate to Good (Predicted) | N/A |
Causality Behind Experimental Choices
-
Solvent: A polar protic solvent like ethanol is often used to facilitate the dissolution of the starting materials and to participate in the proton transfer steps of the reaction mechanism.
-
Base: A mild base such as sodium carbonate is employed to neutralize the hydrogen chloride that is formed during the cyclization and dehydration steps, driving the reaction towards the product.
-
Temperature: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
Route 2: Synthesis via a Hydroxymethyl Intermediate and Subsequent Chlorination
This two-step approach offers an alternative strategy that may provide better control over the reaction and potentially higher overall yields, particularly if the direct Hantzsch synthesis with 2-chloroacetamide proves to be low-yielding or produces significant side products.
Step 1: Hantzsch Synthesis of Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate
The first step involves the Hantzsch condensation of ethyl 2-chloro-3-oxobutanoate with 2-hydroxyacetamide to form the stable hydroxymethyl intermediate.
-
Reaction Setup: In a similar fashion to Route 1, dissolve ethyl 2-chloro-3-oxobutanoate (1 equivalent) and 2-hydroxyacetamide (1 equivalent) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate.
Step 2: Chlorination of Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate
The second step is the conversion of the hydroxymethyl group to the desired chloromethyl group. Thionyl chloride is a common and effective reagent for this transformation.
Caption: Chlorination of the hydroxymethyl intermediate.
This protocol is based on the chlorination of a similar hydroxyethyl thiazole derivative.[2]
-
Reaction Setup: Dissolve ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate (1 equivalent) in an inert solvent such as dichloromethane. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1-2 equivalents) to the cooled solution.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for approximately 3 hours.
-
Work-up and Purification: Quench the reaction by carefully pouring the mixture into ice water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Performance Data (Based on Analogous Reactions)
| Parameter | Step 1 (Hantzsch) | Step 2 (Chlorination) | Reference |
| Starting Material | Ethyl 2-chloro-3-oxobutanoate, 2-Hydroxyacetamide | Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | [2] |
| Key Reagent | - | Thionyl Chloride | [2] |
| Solvent | Ethanol | Dichloromethane | [2] |
| Temperature | Reflux | 0°C to Room Temperature | [2] |
| Reaction Time | Several hours | ~3 hours | [2] |
| Yield | Good (Predicted) | High (Predicted) | [2] |
Causality Behind Experimental Choices
-
Two-Step Approach: This route isolates the formation of the thiazole ring from the introduction of the chloro group. This can be advantageous if the direct use of 2-chloroacetamide in the Hantzsch reaction leads to polymerization or other side reactions.
-
Chlorinating Agent: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies the work-up procedure.
-
Inert Solvent: Dichloromethane is a good choice for the chlorination step as it is inert to the reaction conditions and allows for easy separation from the aqueous work-up.
Comparison of the Synthetic Routes
| Feature | Route 1: Hantzsch Synthesis | Route 2: Hydroxymethyl Intermediate |
| Number of Steps | 1 | 2 |
| Atom Economy | Higher (fewer steps and reagents) | Lower (additional step and reagents) |
| Overall Yield | Potentially lower due to side reactions | Potentially higher due to better control |
| Process Simplicity | Simpler (one-pot) | More complex (two distinct steps) |
| Control over Reaction | Less control over potential side reactions | More control, isolation of intermediate |
| Starting Material Availability | 2-Chloroacetamide is readily available | 2-Hydroxyacetamide is also readily available |
| Safety Considerations | Use of a lachrymatory α-halo ketone | Use of corrosive and toxic thionyl chloride |
Conclusion
Both the direct Hantzsch synthesis and the two-step approach via a hydroxymethyl intermediate represent viable strategies for the preparation of this compound.
Route 1 (Hantzsch Synthesis) is more atom-economical and operationally simpler, making it an attractive option for large-scale synthesis if the yield and purity are acceptable.
Route 2 (Hydroxymethyl Intermediate) , while longer, offers greater control over the synthesis and may lead to a higher overall yield and purity of the final product. The isolation and purification of the intermediate alcohol can help to minimize the formation of impurities in the final chlorination step.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the importance of overall yield and purity, and the available laboratory resources. For initial exploratory work, the direct Hantzsch synthesis may be the quickest route to access the target compound. For process development and scale-up, the two-step approach may prove to be more robust and reliable.
References
- Google Patents. (2021). CN113461635A - 4- (2-chloroethyl)
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkat USA. [Link]
- Google Patents. (2014).
-
Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453–458. [Link]
-
Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
- Google Patents. (1991).
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Gilon, C., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH. [Link]
-
Al-Tel, T. H. (2012). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. PMC - NIH. [Link]
- Google Patents. (2017). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
-
ChemBK. (n.d.). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
Sources
A Comparative Guide to Alternative Reagents for the Synthesis of 2-(Chloromethyl)thiazoles
Abstract
The 2-(chloromethyl)thiazole scaffold is a cornerstone in the synthesis of numerous high-value molecules, particularly in the agrochemical and pharmaceutical industries. Its presence in blockbuster insecticides like Thiamethoxam and pivotal pharmaceuticals such as the HIV protease inhibitor Ritonavir underscores its significance.[1][2] The traditional synthesis, often involving the conversion of 2-(hydroxymethyl)thiazole using thionyl chloride (SOCl₂), is effective but fraught with significant safety and environmental concerns due to the reagent's toxicity and the generation of corrosive gaseous byproducts.[3][4] This guide provides a comparative analysis of alternative reagents and synthetic strategies, offering researchers and process chemists a data-driven framework for selecting safer, more efficient, and scalable methods. We will explore direct substitutions for thionyl chloride, alternative functional group transformations, and cyclization strategies, supported by experimental data, detailed protocols, and mechanistic insights.
The Conventional Method: Thionyl Chloride (SOCl₂) and Its Limitations
The conversion of 2-(hydroxymethyl)thiazole to its chloromethyl counterpart using thionyl chloride is a classic deoxychlorination reaction. The primary advantages of SOCl₂ are its high reactivity and the convenience of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which can simplify product isolation.[3]
However, the drawbacks are substantial:
-
High Toxicity and Corrosiveness: Thionyl chloride is a lachrymator, highly corrosive, and reacts violently with water.[4]
-
Hazardous Byproducts: The evolution of toxic SO₂ and HCl gases necessitates specialized scrubbing equipment and stringent safety protocols, making the process challenging to scale.[5]
-
Reaction Control: The reaction is often exothermic and can be difficult to control, potentially leading to side reactions and reduced purity.
These limitations have catalyzed the search for more benign and controllable chlorinating systems.
Caption: General Sₙi mechanism for alcohol chlorination using SOCl₂.
Alternative Reagents: A Head-to-Head Comparison
Several alternative reagents can achieve the desired chlorination, either by replacing thionyl chloride directly or by enabling different synthetic pathways.
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a versatile reagent that can act as a chlorine source for multiple synthetic strategies. Unlike thionyl chloride, which is primarily used for deoxychlorination, SO₂Cl₂ is a potent agent for both electrophilic and radical chlorination, as well as for cyclization reactions.[6][7]
-
Causality of Choice: SO₂Cl₂ is often preferred in industrial settings for its role in one-pot cyclization-chlorination reactions, which are highly atom-economical. For instance, reacting various isothiocyanates with SO₂Cl₂ provides a direct route to the 2-chloro-5-(chloromethyl)thiazole core structure.[8][9] This avoids the pre-formation and isolation of a hydroxymethyl intermediate.
Caption: Industrial workflow using SO₂Cl₂ for direct synthesis.
N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a solid, crystalline reagent that is significantly easier and safer to handle than gaseous chlorine or fuming liquids like SOCl₂.[10][11] It is the reagent of choice for the radical chlorination of an activated methyl group, such as in 2-methylthiazole.
-
Causality of Choice: NCS is ideal for laboratory-scale synthesis and for substrates sensitive to harsh acidic conditions generated by other reagents. The reaction is typically initiated by light (photochemical) or a radical initiator (e.g., AIBN, benzoyl peroxide), offering a high degree of control. This pathway provides a valuable alternative when 2-methylthiazole is a more accessible starting material than its hydroxymethyl counterpart.[12][13]
Caption: Key propagation steps in the free-radical chlorination using NCS.
Phosphorus-Based Reagents (POCl₃, PCl₅)
Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are also effective for deoxychlorination.[14][15] They are highly reactive but present their own set of challenges.
-
Causality of Choice: These reagents are typically reserved for specific substrates where other methods fail. However, their use is often complicated by the formation of viscous, non-volatile phosphorus-based byproducts, which can make product purification difficult.[7][16] They are also highly sensitive to moisture and corrosive.
Data-Driven Comparison Summary
The following table summarizes the key performance indicators for the most viable alternative reagents compared to the conventional thionyl chloride method.
| Reagent | Starting Material | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Thionyl Chloride (SOCl₂) | 2-(Hydroxymethyl)thiazole | 70-90% | 0-80°C, neat or in solvent | High reactivity, volatile byproducts | Highly toxic, corrosive, gaseous HCl/SO₂ |
| Sulfuryl Chloride (SO₂Cl₂) | Isothiocyanates, Thiazolidines | 70-85% | 0-80°C, CH₂Cl₂, CHCl₃ | Enables one-pot cyclization, good for industrial scale | Toxic, corrosive, liberates HCl/SO₂ |
| N-Chlorosuccinimide (NCS) | 2-Methylthiazole | 60-80% | 60-100°C, CCl₄/DCE, initiator | Solid, easy to handle, milder conditions, high selectivity | Requires radical initiation, byproduct removal |
| Phosphorus Oxychloride (POCl₃) | 2-(Hydroxymethyl)thiazole | 65-85% | 25-100°C, DCE | Effective for some substrates | Viscous byproducts, difficult workup, corrosive |
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for two prominent alternative methods.
Protocol 1: Chlorination-Cyclization using Sulfuryl Chloride
This protocol is adapted from established industrial processes for the synthesis of 2-chloro-5-(chloromethyl)thiazole.[8]
Objective: To synthesize 2-chloro-5-(chloromethyl)thiazole from 3-chloro-1-isothiocyanato-1-propene.
Materials:
-
3-chloro-1-isothiocyanato-1-propene (26.8 g)
-
Sulfuryl chloride (28.0 g)
-
Chloroform (30 mL)
-
10% aqueous sodium carbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Charge a reaction vessel with 3-chloro-1-isothiocyanato-1-propene and chloroform.
-
Cool the mixture to 0°C using an ice bath.
-
Add sulfuryl chloride dropwise over 1 hour, ensuring the internal temperature is maintained at or below 10°C. Causality: Slow addition and cooling are critical to control the exothermic reaction and prevent unwanted side reactions.
-
After the addition is complete, warm the reaction mixture to 50-60°C and maintain this temperature for 3 hours to drive the cyclization to completion.
-
Cool the mixture to room temperature and carefully pour it into 350 mL of a 10% aqueous sodium carbonate solution to neutralize excess acid.
-
Separate the organic layer, wash it twice with saturated saline, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Expected Outcome: A high yield (typically >80%) of 2-chloro-5-(chloromethyl)thiazole as a pale yellow oil or low-melting solid.
Protocol 2: Radical Chlorination using N-Chlorosuccinimide (NCS)
This protocol describes the side-chain chlorination of 2-methylthiazole.[12]
Objective: To synthesize 2-chloro-5-(chloromethyl)thiazole from 2-chloro-5-methylthiazole.
Materials:
-
2-chloro-5-methylthiazole (1 mole equivalent)
-
N-Chlorosuccinimide (NCS) (1.05 mole equivalents)
-
Benzoyl peroxide (radical initiator, catalytic amount)
-
Carbon tetrachloride (or a safer alternative like 1,2-dichloroethane)[17]
-
Aqueous sodium bicarbonate solution
Procedure:
-
In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-chloro-5-methylthiazole in carbon tetrachloride.
-
Add NCS and a catalytic amount of benzoyl peroxide to the solution. Causality: The initiator is required to start the free-radical chain reaction. An inert atmosphere prevents oxygen from interfering with the radical process.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress using TLC or GC.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate as a white solid.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with an aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Expected Outcome: A good yield (typically >70%) of the desired product. The main challenge is preventing dichlorination by controlling the stoichiometry of NCS.
Conclusion and Recommendations
The synthesis of 2-(chloromethyl)thiazoles is a mature field, yet there is significant room for process improvement, particularly concerning safety and environmental impact.
-
For large-scale industrial production , one-pot cyclization-chlorination strategies using sulfuryl chloride are often the most economically viable, despite the need for robust engineering controls.
-
For laboratory-scale and medicinal chemistry applications , N-Chlorosuccinimide presents a superior alternative. Its ease of handling, milder reaction conditions, and high selectivity make it an excellent choice for preparing diverse analogs where safety and control are paramount.
-
Phosphorus-based reagents should be considered as secondary options, reserved for cases where other methods are ineffective and the challenges of workup can be managed.
By moving away from a sole reliance on thionyl chloride, researchers and drug development professionals can leverage these alternative reagents to design synthetic routes that are not only effective but also safer and more adaptable to the specific requirements of their projects.
References
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Eureka | Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]
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Google APIs. (1996). United States Patent (19). Retrieved from [Link]
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ResearchGate. (2017). Is there any alternative for thionyl chloride, SOCl2?. Retrieved from [Link]
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Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Chlorinating Agent: Sulfuryl Chloride vs. Thionyl Chloride. Retrieved from [Link]
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European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives. (EP 0446913 A1). Retrieved from [Link]
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Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
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Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]
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Reddit. (2025). Alternatives to Thionyl Chloride. Retrieved from [Link]
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University of Rochester. (n.d.). Chlorination - Common Conditions. Retrieved from [Link]
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ACS Green Chemistry Institute. (2026). Specific Solvent Issues with Chlorination. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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ResearchGate. (n.d.). Phosphorus oxychloride (POCl3)‐mediated synthetic process for.... Retrieved from [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Sciencemadness Discussion Board. (2021). Project: Making thionyl chloride from easy-to-get precursors. Retrieved from [Link]
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PubMed. (1985). Alternative methods for chlorination. Retrieved from [Link]
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ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]
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ACS Green Chemistry Institute. (2026). List of Reagents. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with thiazole derivatives representing a particularly valuable scaffold due to their wide range of biological activities.[1] The precise structural elucidation of these molecules is a critical and non-negotiable step in the development of novel therapeutics. This guide provides an in-depth comparison of the analytical techniques used to validate the structure of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds.
The Significance of Structural Integrity
The journey of a drug from a laboratory concept to a clinical reality is paved with rigorous validation at every stage. For a molecule like this compound, an unambiguous confirmation of its chemical structure is the bedrock upon which all subsequent biological and toxicological studies are built. Any ambiguity can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide, therefore, emphasizes a multi-technique approach to structural validation, ensuring a self-validating system of analysis.
Synthesis of the Target Molecule
A reliable synthetic route is the first step in obtaining the material for structural analysis. While various methods exist for the synthesis of thiazole derivatives, a common and effective approach for this compound involves the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide. For our target molecule, a plausible synthetic pathway would involve the reaction of ethyl 2-chloro-3-oxobutanoate with chloroacetamide.
It is imperative to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product.[2] Post-reaction workup and purification, often by column chromatography or recrystallization, are crucial to obtaining a sample of high purity, which is a prerequisite for accurate spectroscopic analysis.
A Multi-Faceted Approach to Structural Validation
No single analytical technique is sufficient to definitively confirm the structure of a novel compound. A combination of spectroscopic and spectrometric methods provides a comprehensive and orthogonal dataset, leading to a high degree of confidence in the assigned structure. The complementary nature of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography offers a robust framework for structural validation.[3]
Workflow for Structural Validation
Figure 1: A generalized workflow for the synthesis and structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| CH₃ (ethyl) | ~1.4 | Triplet | 3H | Protons of the methyl group of the ethyl ester |
| CH₂ (ethyl) | ~4.4 | Quartet | 2H | Protons of the methylene group of the ethyl ester |
| CH₂Cl | ~4.8 | Singlet | 2H | Protons of the chloromethyl group |
| Thiazole-H | ~8.2 | Singlet | 1H | Proton at the 5-position of the thiazole ring |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
The triplet-quartet pattern for the ethyl group is a classic signature, while the singlet for the chloromethyl group indicates no adjacent protons. The downfield shift of the thiazole proton is characteristic of its position on an electron-deficient aromatic ring.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~14 |
| CH₂Cl | ~45 |
| CH₂ (ethyl) | ~62 |
| C5 (thiazole) | ~125 |
| C4 (thiazole) | ~148 |
| C=O (ester) | ~161 |
| C2 (thiazole) | ~170 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
The chemical shifts of the thiazole ring carbons are indicative of their electronic environment within the heterocyclic system.[6]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra.
-
Data Analysis: Integrate the ¹H NMR signals, determine the multiplicities, and assign the peaks to the corresponding protons and carbons in the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies.[7]
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Aromatic C-H (thiazole ring) |
| ~2980 | C-H stretch | Aliphatic C-H (ethyl and chloromethyl groups) |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1610 | C=N stretch | Thiazole ring |
| ~1540 | C=C stretch | Thiazole ring |
| ~1250 | C-O stretch | Ester |
| ~750 | C-Cl stretch | Chloromethyl group |
Note: These are characteristic ranges and the exact peak positions may vary.
The strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group, while the bands in the 1610-1540 cm⁻¹ region are characteristic of the thiazole ring vibrations.[1][8]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the proposed structure.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.[2]
For this compound (C₇H₈ClNO₂S), the expected exact mass is approximately 205.0019 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion.
The mass spectrum will also show isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S in their natural abundances), which can further aid in confirming the presence of these elements.
Fragmentation Pathway
Figure 2: A plausible mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
X-ray Crystallography: The Definitive Structure Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[9] While obtaining a quality crystal can be challenging, the resulting data is considered the "gold standard" for structural validation.
The crystal structure would confirm the planar nature of the thiazole ring and provide precise measurements of the bond lengths and angles, which can be compared to known values for similar structures.[7]
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Data Analysis: Analyze the resulting structural model to confirm the connectivity and stereochemistry of the molecule.
Comparing Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity | High resolution, detailed structural information | Requires soluble sample, can be complex for large molecules |
| ¹³C NMR | Carbon framework | Unambiguous carbon count and environment | Lower sensitivity than ¹H NMR, longer acquisition times |
| FT-IR | Functional groups | Rapid, non-destructive, versatile sampling | Provides limited information on the overall structure |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | High sensitivity, can be coupled with separation techniques | Isomeric differentiation can be challenging |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structure determination | Requires a suitable single crystal, can be time-consuming |
Conclusion
The structural validation of this compound derivatives is a critical process in drug discovery and development. A comprehensive approach that leverages the complementary strengths of NMR and FT-IR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, is essential for ensuring the structural integrity of these important molecules. By following the detailed protocols and understanding the expected outcomes outlined in this guide, researchers can confidently and accurately characterize their synthesized compounds, paving the way for further investigation into their biological activities.
References
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Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
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- Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453–458.
-
Amin, M. S., et al. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[2][4]thiazolo[3,2-a]pyrimidine-6-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–797.
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Sankar, T., et al. (2015). Crystal structure of ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b][2][4]benzothiazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o669.
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A Senior Application Scientist's Guide to Catalytic Thiazole Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone of medicinal chemistry, embedded within the structures of numerous blockbuster drugs, from anticancer agents to antivirals. Its prevalence underscores the critical importance of efficient, scalable, and versatile synthetic routes to access this privileged scaffold. As a Senior Application Scientist, my focus extends beyond mere reaction completion; it involves understanding the nuances of catalyst performance, mechanistic pathways, and the practical implications for drug discovery and development. This guide offers an in-depth comparative analysis of modern catalytic systems for thiazole synthesis, grounded in experimental data and field-proven insights.
The Strategic Importance of Catalyst Selection in Thiazole Synthesis
The classical Hantzsch synthesis, the venerable reaction of an α-haloketone with a thioamide, has long been the workhorse for constructing the thiazole ring.[1][2] However, its reliance on stoichiometric reagents and often harsh conditions has propelled the development of more elegant catalytic solutions. The modern chemist's toolkit is now replete with sophisticated catalysts that offer milder conditions, improved yields, enhanced functional group tolerance, and greener reaction profiles. The choice of catalyst is not arbitrary; it is a strategic decision that impacts everything from laboratory-scale feasibility to the ultimate manufacturability of a drug candidate. This guide will dissect the performance of key catalyst classes to inform this critical decision-making process.
A Comparative Breakdown of Leading Catalytic Systems
We will evaluate three major classes of catalysts that are at the forefront of thiazole synthesis: metal-based catalysts, organocatalysts, and emerging heterogeneous nanocatalysts.
Metal-Based Catalysts: The Powerhouses of C-S/C-N Bond Formation
Transition metal catalysts, particularly those based on palladium and copper, have revolutionized the construction of heterocyclic systems. They excel at orchestrating complex bond formations under relatively mild conditions.
Expertise & Experience: While palladium systems often provide the highest yields and broadest scope, their cost and the need for rigorous removal from the final Active Pharmaceutical Ingredient (API) are significant considerations in a pharmaceutical setting. Copper catalysts represent a cost-effective and highly effective alternative, though they may require more extensive ligand screening and optimization.[3] Bismuth-based Lewis acid catalysts are particularly noteworthy for their low toxicity and environmental credentials, making them an attractive option for green chemistry initiatives.
Table 1: Performance Comparison of Metal-Based Catalysts
| Catalyst System | Typical Reaction Conditions | Representative Yields (%) | Substrate Scope | Key Advantages | Key Limitations |
| Palladium (e.g., Pd(OAc)₂)[3] | Base, 80-140 °C, 12-24h | 80-95% | Very broad; excels in direct C-H arylation | High turnover numbers, excellent functional group tolerance | High cost, potential for product contamination, often requires ligands |
| Copper (e.g., CuI)[3] | Base, 60-120 °C, 8-24h | 75-92% | Broad; effective for various multicomponent reactions | Low cost, readily available, good functional group tolerance | Can require specific ligands, potentially lower activity than Pd |
| Bismuth (e.g., Bi(OTf)₃) | 25-80 °C, 1-5h | 85-96% | Good for one-pot syntheses from aldehydes/ketones | Low toxicity, environmentally benign, cost-effective, mild conditions | Can be less effective for highly deactivated substrates |
| Iridium (e.g., [IrCp*Cl₂]₂)[3] | 50-100 °C, 12-24h | 70-90% | Effective for ylide insertion chemistry | Access to unique disconnection pathways | Catalyst cost and availability |
Organocatalysts: The Metal-Free Paradigm
The demand for metal-free synthetic routes, particularly in the final steps of API synthesis, has fueled the rise of organocatalysis. These small organic molecules utilize fundamental activation modes, such as hydrogen bonding and Brønsted/Lewis acid-base interactions, to promote reactions.
Expertise & Experience: The primary driver for adopting organocatalysis is the complete elimination of metal contamination concerns. While reaction times can sometimes be longer or catalyst loadings higher compared to metal catalysts, the simplified purification and improved safety profile are compelling advantages. Thiourea derivatives, for instance, act as dual hydrogen bond donors, effectively activating the electrophile and positioning the nucleophile for the key bond-forming event.
Table 2: Performance Comparison of Organocatalysts
| Catalyst System | Typical Reaction Conditions | Representative Yields (%) | Substrate Scope | Key Advantages | Key Limitations |
| Brønsted Acids (e.g., TfOH)[3] | 25-50 °C, 2-12h | 80-99% | Good for coupling with α-diazoketones | Metal-free, mild conditions, high efficiency | Substrate scope can be limited, strong acid handling |
| Thiourea/Squaramide Derivatives[4] | Room Temp to 60 °C, 12-48h | 70-95% | Good for Hantzsch-type and asymmetric reactions | Metal-free, low toxicity, enables enantioselectivity | Can require higher catalyst loadings, longer reaction times |
| Photocatalysts (e.g., Eosin Y) | Visible Light, Room Temp, 8-24h | 65-90% | Emerging scope for radical pathways | Uses light as a traceless reagent, very mild conditions | Requires specialized photoreactor setup, mechanism can be complex |
Heterogeneous Nanocatalysts: The Green and Reusable Frontier
Nanocatalysts merge the high reactivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Their high surface-area-to-volume ratio provides an abundance of active sites, while their solid nature allows for straightforward recovery and reuse.
Expertise & Experience: The key value proposition of nanocatalysts is sustainability. Magnetic nanoparticles, such as NiFe₂O₄, can be recovered with a simple external magnet, drastically reducing waste and catalyst cost over multiple runs.[5][6] This is a powerful advantage for process chemistry and large-scale manufacturing. The primary challenge lies in the synthesis of well-defined, robust, and non-leaching nanocatalysts.
Table 3: Performance Comparison of Nanocatalysts
| Catalyst System | Typical Reaction Conditions | Representative Yields (%) | Substrate Scope | Key Advantages | Key Limitations |
| Magnetic (e.g., NiFe₂O₄)[6] | Reflux in EtOH/H₂O, 2-5h | 85-95% | Good for one-pot multicomponent reactions | Excellent reusability, easy magnetic separation, green solvent | Catalyst preparation, potential for metal leaching |
| Graphene Oxide[5][6] | Reflux in Toluene, 4-8h | ~93% | Good for Hantzsch-type condensations | High surface area, good thermal stability | Use of hazardous solvents, potential batch-to-batch variability |
| Chitosan-based Biocatalysts[7] | Ultrasonic Irradiation, 35 °C, 20-30 min | 90-96% | Effective for reactions of carbothioamides | Biocompatible, biodegradable, very fast reactions, mild | Catalyst preparation, limited solvent compatibility |
Mechanistic Underpinnings: From Reagents to Ring Formation
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Hantzsch synthesis provides a foundational mechanistic framework that catalysts can augment.
Causality Behind Experimental Choices: The mechanism begins with the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-haloketone. This is the rate-determining step in many cases. A catalyst's role is to accelerate this step. A Lewis acid catalyst (like Bi(OTf)₃) activates the ketone, making it more electrophilic. An organocatalyst might use hydrogen bonding to achieve a similar activation. The subsequent intramolecular cyclization and dehydration are typically faster.
Caption: The catalytic cycle of the Hantzsch thiazole synthesis.
Self-Validating Experimental Protocol: A Reusable Nanocatalyst Approach
This protocol details a green, one-pot, three-component synthesis of thiazole scaffolds using recyclable NiFe₂O₄ nanoparticles, adapted from validated literature procedures.[6] The self-validating nature of this protocol lies in the catalyst's reusability; consistent yields over several cycles confirm the stability and integrity of the catalytic system.
Materials:
-
α-Halo carbonyl compound (e.g., 2-bromoacetophenone) (1.0 mmol)
-
Thiosemicarbazide (1.2 mmol)
-
Anhydride (e.g., phthalic anhydride) (1.0 mmol)
-
NiFe₂O₄ nanoparticles (10 mol%)
-
Ethanol:Water (1:1, 10 mL)
-
Round-bottom flask (50 mL) with magnetic stir bar and reflux condenser
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the α-halo carbonyl compound (1.0 mmol), thiosemicarbazide (1.2 mmol), anhydride (1.0 mmol), and NiFe₂O₄ nanoparticles (10 mol%).
-
Solvent Addition: Add 10 mL of the ethanol:water (1:1) solvent mixture to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-5 hours.
-
Monitoring: Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Catalyst Recovery: After cooling to room temperature, place a strong neodymium magnet against the side of the flask. The black NiFe₂O₄ catalyst will be attracted to the magnet, allowing the clear supernatant solution to be carefully decanted.
-
Catalyst Washing: Wash the recovered catalyst with ethanol (2 x 5 mL), decanting the washings each time. The catalyst is now ready to be dried and reused for a subsequent reaction.
-
Product Isolation: Combine the initial supernatant and the washings. Add cold water (20 mL) to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.
Caption: Workflow for thiazole synthesis using a reusable magnetic nanocatalyst.
Future Outlook
The trajectory of catalyst development for thiazole synthesis is clearly pointed towards greater efficiency, sustainability, and precision. We anticipate continued growth in several key areas:
-
Photoredox Catalysis: Harnessing visible light to drive novel, radical-based pathways to thiazoles under exceptionally mild conditions.
-
Asymmetric Catalysis: The development of more robust and selective organocatalysts and chiral metal complexes to afford enantiopure thiazole derivatives for stereospecific drug candidates.
-
Flow Chemistry: Integrating these advanced catalytic systems into continuous flow reactors will be pivotal for improving safety, scalability, and process control in pharmaceutical manufacturing.
By understanding the comparative strengths and weaknesses of each catalytic approach, the modern synthetic chemist is empowered to design and execute more effective and innovative routes to this vitally important heterocyclic core.
References
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Thiazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Gudala, S., Sharma, A., Lankada, A., Liu, R., Jha, A., Penta, S., & Dar, O. I. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies . ACS Omega, 9(36), 42829–42846. [Link]
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Gudala, S., Sharma, A., Lankada, A., Liu, R., Jha, A., Penta, S., & Dar, O. I. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies . National Center for Biotechnology Information. [Link]
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Thiazole - Wikipedia . (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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El-Gharabawy, A. S., El-Metwaly, N. M., & El-Gaber, H. A. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies . ACS Omega, 6(33), 21473–21485. [Link]
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Recent Development in the Synthesis of Thiazoles . (2022). Bentham Science. [Link]
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A Researcher's Guide to Biological Activity Screening of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate Analogs
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a quintessential example of such a scaffold.[1][2][3] Its presence in clinically approved drugs like the anticancer agent Dasatinib and the antimicrobial Sulfathiazole underscores its significance.[1][4]
The compound Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate serves as an exceptionally versatile starting material for drug discovery campaigns. The ester at the 4-position and, more critically, the reactive chloromethyl group at the 2-position, provide synthetic handles for the facile generation of a diverse library of analogs.[5] By reacting the chloromethyl group with various nucleophiles, researchers can systematically modify the molecule's steric and electronic properties to explore structure-activity relationships (SAR) and optimize for specific biological effects.
This guide provides a comparative framework for screening a library of novel this compound analogs for three of the most sought-after biological activities: antimicrobial, anticancer, and anti-inflammatory. We will delve into the rationale behind selecting specific assays, provide detailed experimental protocols, and present data in a clear, comparative format to guide researchers in their quest for novel therapeutic leads.
Section 1: Antimicrobial Activity Screening
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the urgent discovery of new and effective antimicrobial agents.[6] Thiazole derivatives have historically shown significant promise in this area, acting against a broad spectrum of bacteria and fungi.[6][7]
Rationale for Assay Selection
When performing an initial screen of a compound library, the primary goal is to efficiently identify "hits"—compounds that exhibit biological activity. For antimicrobial screening, the Broth Microdilution Method is a superior choice over agar diffusion methods (like the disk-diffusion test) for several reasons.[8][9] While agar diffusion is rapid and visually intuitive, it can be influenced by a compound's solubility and diffusion rate through the agar, potentially leading to false negatives for potent but poorly diffusing molecules.[9] The broth microdilution method directly exposes microorganisms to the compound in a liquid medium, providing a quantitative measure of the Minimum Inhibitory Concentration (MIC) —the lowest concentration of the drug that prevents visible growth.[8][9] This quantitative data is crucial for comparing the potency of different analogs and for subsequent SAR studies.
Experimental Workflow: Antimicrobial Screening
The overall workflow is designed to move from a primary screen to determine inhibitory activity to a secondary screen to assess bactericidal or fungicidal potential.
Caption: Workflow for determining the Minimum Inhibitory (MIC) and Minimum Bactericidal/Fungicidal (MBC/MFC) concentrations.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Compounds: Dissolve compounds in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12. Add 100 µL of the stock solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no drug) and 12 (sterility control, no drug, no inoculum) are left as controls.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin can be added to aid visualization.[10]
Comparative Data Table (Hypothetical)
Here, we compare our hypothetical analogs against representative microbial strains. Ciprofloxacin and Fluconazole are used as standard antibacterial and antifungal drugs, respectively.
| Compound ID | R-Group Modification (at C2-methyl) | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Parent | -Cl | 128 | >256 | >256 |
| Analog-01 | -N(CH₃)₂ | 64 | 128 | 256 |
| Analog-02 | -S-Phenyl | 16 | 32 | 64 |
| Analog-03 | -S-4-Fluorophenyl | 8 | 16 | 32 |
| Analog-04 | -O-Phenyl | 32 | 64 | 128 |
| Ciprofloxacin | N/A (Standard) | 1 | 0.5 | N/A |
| Fluconazole | N/A (Standard) | N/A | N/A | 4 |
This hypothetical data suggests that thioether analogs (Analog-02, -03) are more potent than the parent compound, with electron-withdrawing groups on the phenyl ring (Analog-03) further enhancing activity.
Section 2: Anticancer Activity Screening
The search for novel anticancer agents is a cornerstone of pharmaceutical research. Thiazole-containing compounds have been shown to exert anticancer effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[1][11][12]
Rationale for Assay Selection
For an initial high-throughput screen of a compound library for anticancer activity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard.[13][14] It is a colorimetric assay that measures the metabolic activity of cells.[13] Viable cells contain mitochondrial reductase enzymes that can convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells. This assay is reliable, relatively inexpensive, and provides a quantitative measure of cytotoxicity, typically expressed as the IC50 value (the concentration of a drug that inhibits cell growth by 50%).[15][16]
Experimental Workflow: In Vitro Anticancer Screening
The workflow is a standardized process for evaluating the dose-dependent cytotoxic effect of compounds on cancer cell lines.
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50) using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a standard anticancer drug (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Comparative Data Table (Hypothetical)
Here, we compare the cytotoxic effects of the analogs on a breast cancer cell line (MCF-7) and a non-cancerous cell line (e.g., MCF-10A) to assess selectivity.
| Compound ID | R-Group Modification (at C2-methyl) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HepG2 (Liver Cancer) | Selectivity Index (SI) vs. MCF-7* |
| Parent | -Cl | 85.2 | 93.5 | 1.1 |
| Analog-01 | -N(CH₃)₂ | 60.1 | 75.4 | 1.5 |
| Analog-02 | -S-Phenyl | 25.7 | 30.1 | 3.2 |
| Analog-03 | -S-4-Fluorophenyl | 18.9 | 22.3 | 4.5 |
| Analog-05 | -N₃ (Azido) | 4.5 | 7.3 | >20 |
| Doxorubicin | N/A (Standard) | 0.8 | 1.2 | >10 |
*Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable. Assume IC50 > 90 µM for all analogs against a non-cancerous cell line for this calculation.
This hypothetical data suggests that introducing an azido group (Analog-05) significantly enhances cytotoxic potency and selectivity against cancer cells compared to normal cells.[15][16]
Section 3: Anti-inflammatory Activity Screening
Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disease, and cancer.[17] Many anti-inflammatory drugs work by inhibiting enzymes like cyclooxygenases (COX) or by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[18][19] Thiazole derivatives have been investigated as potential anti-inflammatory agents.[3][20]
Rationale for Assay Selection
A widely used and robust in vitro model for preliminary anti-inflammatory screening involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a cascade of pro-inflammatory mediators, including nitric oxide (NO).[19] The production of NO is catalyzed by the inducible nitric oxide synthase (iNOS) enzyme.[20] Measuring the inhibition of NO production in these cells provides a reliable surrogate for assessing the anti-inflammatory potential of a compound. The amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant can be easily quantified using the Griess Reagent . This assay is straightforward, reproducible, and directly relevant to the inflammatory process.
Experimental Workflow: In Vitro Anti-inflammatory Screening
This workflow assesses the ability of compounds to suppress an inflammatory response in a cellular model.
Caption: Workflow for assessing anti-inflammatory activity by measuring nitric oxide (NO) inhibition.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the thiazole analogs for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to stimulate NO production. Include a negative control (cells only), a positive control (cells + LPS), and a standard drug control (cells + LPS + Dexamethasone).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution).
-
Absorbance Reading: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-only control. Calculate the IC50 value.
-
Self-Validation (Trustworthiness): It is crucial to run a parallel MTT assay on the same cells under the same treatment conditions. This ensures that the observed decrease in NO is due to a genuine anti-inflammatory effect and not simply because the compounds are killing the cells.
Comparative Data Table (Hypothetical)
| Compound ID | R-Group Modification (at C2-methyl) | NO Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) in RAW 264.7 Cells |
| Parent | -Cl | 95.4 | >100 |
| Analog-02 | -S-Phenyl | 45.2 | >100 |
| Analog-04 | -O-Phenyl | 33.8 | >100 |
| Analog-06 | -NH-C(=O)-Phenyl | 15.1 | >100 |
| Analog-07 | -NH-C(=S)-Phenyl | 12.5 | >100 |
| Dexamethasone | N/A (Standard) | 25.0 | >100 |
This hypothetical data indicates that amide (Analog-06) and especially thioamide (Analog-07) linkages at the C2-methyl position confer significant, non-cytotoxic anti-inflammatory activity.
Conclusion and Forward Look
This guide outlines a systematic, multi-faceted approach to screening a library of this compound analogs. By employing robust, quantitative, and well-validated in vitro assays, researchers can efficiently identify promising lead compounds for antimicrobial, anticancer, and anti-inflammatory applications. The hypothetical data presented illustrates how systematic structural modifications can dramatically influence biological activity, underscoring the value of this privileged thiazole scaffold.
The "hits" identified from these primary screens are not the end of the journey. They are the starting point for more advanced investigations, including secondary screening against broader panels of microbes or cancer cells, mechanism of action studies (e.g., specific enzyme inhibition assays), and eventual validation in in vivo models. By following a logical and rigorous screening cascade, the potential of these versatile thiazole compounds to become next-generation therapeutics can be fully explored.
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A Senior Application Scientist's Comparative Guide to Thiazole-Based Building Blocks: Benchmarking Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
For the modern medicinal chemist, the thiazole nucleus is a cornerstone of drug design, appearing in a vast array of therapeutic agents. The strategic introduction of this privileged scaffold often relies on the careful selection of a versatile building block. This guide provides an in-depth technical comparison of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate against its primary alternatives: Ethyl 2-bromo-1,3-thiazole-4-carboxylate and Ethyl 2-amino-1,3-thiazole-4-carboxylate. We will dissect their reactivity, synthetic utility, and practical considerations to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Thiazole Moiety in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. From anticancer agents like Dasatinib to a wide range of antimicrobials, the thiazole core is a testament to nature's and chemists' ingenuity.[2] The choice of starting material to construct or elaborate upon this crucial heterocycle can significantly impact the efficiency, cost, and overall success of a synthetic route.
This guide focuses on this compound, a reactive and versatile building block for the introduction of the substituted thiazole moiety. Through a comparative analysis with its bromo and amino analogues, we aim to provide a clear and actionable understanding of their respective strengths and weaknesses.
The Contenders: A Head-to-Head Comparison
The primary application of this compound and its halo-analogues is in the alkylation of nucleophiles, most notably amines, to furnish 2-substituted aminothiazole derivatives. The 2-amino-thiazole structural unit is itself a key pharmacophore.[3]
| Feature | This compound | Ethyl 2-bromo-1,3-thiazole-4-carboxylate | Ethyl 2-amino-1,3-thiazole-4-carboxylate |
| Primary Application | N-alkylation of amines and other nucleophiles | N-alkylation of amines and other nucleophiles | Starting material for Hantzsch synthesis, further derivatization of the amino group |
| Reactivity | Moderately reactive electrophile | Highly reactive electrophile | Nucleophile at the 2-amino position |
| Key Advantage | Good balance of reactivity and stability; often more cost-effective than the bromo-analog | Higher reactivity leading to potentially faster reactions or use with less reactive nucleophiles | Versatile for building the thiazole ring from scratch and for diverse functionalization at the 2-position |
| Potential Drawbacks | Lower reactivity than the bromo-analog may require harsher conditions | Higher reactivity can lead to more side products and lower stability; potentially higher cost | Requires a different synthetic strategy (e.g., Hantzsch synthesis) to build the core ring |
| CAS Number | 842130-48-7 | 100367-77-9 | 5398-36-7 |
| Molecular Weight | 205.66 g/mol | 251.11 g/mol | 172.21 g/mol |
Deep Dive: Reactivity and Mechanistic Considerations
The utility of the halomethylthiazole building blocks hinges on the principles of nucleophilic substitution. The chloromethyl and bromomethyl groups at the 2-position of the thiazole ring serve as electrophilic sites, readily undergoing substitution by a wide range of nucleophiles.
The Halogen Leaving Group: A Tale of Two Reactivities
The fundamental difference in the synthetic performance of this compound and its bromo counterpart lies in the nature of the leaving group. In nucleophilic substitution reactions, the facility of the leaving group's departure is a critical factor governing the reaction rate. The general trend for halogen leaving group ability is I > Br > Cl > F, which is inversely related to the basicity of the halide anion.[4] Weaker bases are better leaving groups because they are more stable with a negative charge.
This principle dictates that the C-Br bond in Ethyl 2-bromo-1,3-thiazole-4-carboxylate is weaker and more easily cleaved than the C-Cl bond in the chloromethyl analog. Consequently, the bromo derivative is the more reactive electrophile. This enhanced reactivity can be advantageous when working with weakly nucleophilic amines or when milder reaction conditions are desired. However, this heightened reactivity can be a double-edged sword, potentially leading to increased side product formation and reduced stability, which may necessitate more stringent storage and handling protocols.
In contrast, this compound offers a more moderate and often more controllable reactivity profile. While it may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve complete conversion, this can be beneficial in complex syntheses where selectivity is paramount.
Caption: Reactivity comparison of bromo- and chloro- analogs.
The Amino Alternative: A Different Synthetic Paradigm
Ethyl 2-amino-1,3-thiazole-4-carboxylate represents a fundamentally different approach. Instead of acting as an electrophile for alkylation, its primary utility lies in two main areas:
-
As a Nucleophile: The 2-amino group is nucleophilic and can be acylated, sulfonylated, or undergo other modifications to introduce a wide variety of substituents.[5]
-
As a Product of Hantzsch Synthesis: This building block is often the target product of the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring by condensing a thiourea with an α-halocarbonyl compound.[6]
The choice to use Ethyl 2-amino-1,3-thiazole-4-carboxylate is therefore a strategic one, dictated by the overall synthetic plan. If the goal is to build the thiazole ring from simpler precursors, the Hantzsch synthesis yielding this compound is a powerful option. If the desired final product has a functionalized amino group at the 2-position, this building block provides a direct and efficient starting point.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present a representative protocol for the synthesis of a 2-substituted aminothiazole derivative using this compound, followed by a discussion of how this would differ for the alternative building blocks.
Synthesis of Ethyl 2-((benzylamino)methyl)-1,3-thiazole-4-carboxylate
This protocol outlines a typical nucleophilic substitution reaction.
Workflow Diagram:
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A Senior Application Scientist's Comparative Guide to Thiazole Synthesis: Hantzsch vs. Modern Methodologies
Introduction: The Enduring Importance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged scaffold" in drug design. This is evidenced by its presence in a vast array of essential medicines, from the antibiotic penicillin and vitamin B1 (thiamine) to antiretroviral agents like Ritonavir and the anti-inflammatory drug Meloxicam.[3][4][5] The continued discovery of novel biological activities associated with thiazole derivatives ensures that the development of efficient, versatile, and sustainable synthetic methodologies remains a critical focus for researchers in academia and industry.[6][7]
This guide provides an in-depth comparison of the classical Hantzsch thiazole synthesis with prominent alternative methods. We will move beyond a simple recitation of reaction schemes to dissect the mechanistic underpinnings, evaluate the practical advantages and limitations of each approach, and provide field-proven insights to guide your synthetic strategy.
The Hantzsch Thiazole Synthesis: A Time-Honored Workhorse
First described by Arthur Hantzsch in 1887, this reaction is arguably the most well-known and widely used method for constructing the thiazole core.[4][8] It involves the condensation of an α-halocarbonyl compound (typically an α-haloketone) with a thioamide-containing species, such as thioamides, thioureas, or thiosemicarbazides.[9][10]
Mechanism and Rationale
The Hantzsch synthesis is a robust cyclocondensation that proceeds in a logical, stepwise fashion. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone, proceeding via an SN2 mechanism.[1][11] This initial step forms a thioimino ether intermediate. The choice of an α-bromo ketone over an α-chloroketone is often strategic; the C-Br bond is weaker and bromide is a better leaving group, facilitating this initial SN2 reaction. The subsequent steps involve an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, followed by dehydration to yield the final, stable aromatic thiazole ring.[12] The thermodynamic driving force for this final step is the formation of the highly stable aromatic system.[11]
Caption: The Hantzsch thiazole synthesis mechanism.
Advantages and Limitations
The enduring popularity of the Hantzsch synthesis stems from several key advantages:
-
Versatility and Simplicity: The reaction is straightforward to perform and utilizes readily available starting materials.[1]
-
High Yields: It is known for being a high-yielding reaction, often providing the desired product in excellent quantities.[13]
-
Predictable Regiochemistry: The substitution pattern on the final thiazole ring is directly determined by the substituents on the two starting components.
However, the classical Hantzsch synthesis is not without its drawbacks:
-
Harsh Conditions: The reaction often requires heating for prolonged periods.[4]
-
Reagent Toxicity: α-haloketones are often lachrymatory and toxic, requiring careful handling in a fume hood.
-
Limited Scope for Certain Substituents: The synthesis of 2-unsubstituted thiazoles can be challenging with this method.[9]
Alternative Synthetic Strategies: Expanding the Toolbox
While the Hantzsch synthesis is powerful, several other methods have been developed to overcome its limitations, offering alternative pathways to differently substituted thiazoles.
Cook-Heilbron Synthesis
This method is the premier choice for the synthesis of 5-aminothiazoles . It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates.[14][15] The reaction proceeds under mild, often room-temperature conditions.[9] When carbon disulfide is used, it reliably produces 5-amino-2-mercaptothiazoles.[16]
-
Key Advantage: Provides direct access to 5-aminothiazoles, a substitution pattern not readily accessible via the Hantzsch method.
-
Causality: The mechanism leverages the nucleophilicity of the α-aminonitrile's nitrogen, which attacks the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂).[14] This initiates a cascade of cyclization and tautomerization to yield the final product.
Gabriel Synthesis
The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles by reacting an acylaminoketone with a powerful sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, at high temperatures.[16][17]
-
Key Advantage: Useful for accessing thiazoles when the corresponding thioamide for a Hantzsch synthesis is unstable or unavailable.
-
Causality: This is essentially a cyclodehydration reaction. Phosphorus pentasulfide acts to both convert the ketone carbonyl into a thioketone and facilitate the dehydration and ring closure with the amide carbonyl, forming the aromatic thiazole.
Modern and Greener Methodologies
Recent decades have seen a surge in the development of more efficient and environmentally benign methods for thiazole synthesis.[6][18]
-
Microwave and Ultrasound-Assisted Synthesis: These energy-input technologies dramatically reduce reaction times from hours to minutes and often improve yields by ensuring rapid and uniform heating.[9][19]
-
Metal-Catalyzed Reactions: A variety of transition metals, including copper and palladium, are used to catalyze novel C-S and C-N bond formations, enabling the synthesis of complex thiazoles from alternative starting materials like vinyl azides or oximes, avoiding the need for α-haloketones.[9][20]
-
One-Pot, Multi-Component Reactions (MCRs): These elegant strategies, often catalyzed by reusable solid acids, combine three or more starting materials in a single flask to build the thiazole core, improving efficiency and reducing waste.[13]
-
Sulfoxonium Ylide Chemistry: A recent innovation involves the use of stable sulfoxonium ylides as replacements for α-haloketones. These reactions can be mediated by Brønsted acids under mild, metal-free conditions, representing a significant advance in safety and sustainability.[21]
Quantitative Comparison of Synthesis Methods
The choice of synthetic route is a multi-variable decision. The following table provides a comparative overview to guide this selection process.
| Methodology | Key Reactants | Conditions | Typical Time | Typical Yield (%) | Key Advantages | Major Limitations |
| Hantzsch (Conventional) | α-Haloketone, Thioamide | Reflux in solvent (e.g., Ethanol) | 1-24 h | 70-99% | High yield, simple, versatile.[1][22] | Toxic reagents, often requires heat.[4] |
| Hantzsch (Microwave) | α-Haloketone, Thioamide | Microwave irradiation | 5-30 min | 85-95% | Extremely fast, high yields.[9] | Requires specialized equipment. |
| Cook-Heilbron | α-Aminonitrile, CS₂ | Room Temperature | 1-5 h | 60-90% | Mild conditions, specific for 5-aminothiazoles.[14] | Substrate scope limited by α-aminonitrile availability. |
| Gabriel Synthesis | Acylaminoketone, P₄S₁₀ | High heat (150-170°C) | 2-6 h | 40-70% | Accesses 2,5-disubstituted thiazoles.[16] | Harsh conditions, stoichiometric P₄S₁₀ waste. |
| Cu-Catalyzed (Modern) | Oxime, Anhydride, KSCN | Cu(I) catalyst, 120°C | 24 h | 70-85% | Avoids α-haloketones, novel disconnections.[9] | Requires catalyst, longer reaction times. |
| Brønsted Acid/Ylide | Sulfoxonium Ylide, Thiourea | Brønsted acid (e.g., HBF₄) | 1-12 h | 70-95% | Mild, metal-free, avoids toxic α-haloketones.[21] | Ylide synthesis adds a step. |
Decision Workflow for Thiazole Synthesis
Selecting the optimal synthetic route depends on the target molecule's substitution pattern, available starting materials, and desired process conditions (e.g., scalability, greenness).
Caption: Decision workflow for selecting a thiazole synthesis method.
Validated Experimental Protocols
Trustworthy science relies on reproducible methods. The following protocols are self-validating systems, with clear steps and rationales.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Conventional)
This protocol describes a classic, high-yielding synthesis that is simple to perform.[1][22]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~1.0 g)
-
Thiourea (7.5 mmol, ~0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (aqueous, 20 mL)
-
-
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea. Causality: Using a slight excess of thiourea ensures the complete consumption of the more expensive haloketone.[11]
-
Add 5 mL of methanol as the solvent.
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C) for 30 minutes. The solution will become homogeneous. Causality: Heating provides the activation energy for the SN2 and subsequent cyclization/dehydration steps.
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. A thick precipitate should form immediately. Causality: The initial product is the HBr salt of the thiazole, which is soluble in methanol.[11] The weak base (Na₂CO₃) neutralizes the salt, and the resulting free base is insoluble in the aqueous methanol mixture, causing it to precipitate.
-
Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake with cold water to remove any remaining salts.
-
Drying: Allow the collected solid to air dry on a watch glass. The product is often pure enough for characterization without further purification.[1]
-
-
Expected Outcome: A white to off-white solid with a yield typically exceeding 90%.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol demonstrates the speed and efficiency of modern energy input methods.[9][19]
-
Materials:
-
Appropriate α-haloketone (1.0 mmol)
-
Appropriate thioamide/thiourea (1.2 mmol)
-
Ethanol (3 mL)
-
-
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the α-haloketone, thioamide, and ethanol.
-
Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate at 90-120°C for 5-15 minutes. Monitor the reaction progress by TLC. Causality: Microwave irradiation provides rapid, uniform heating throughout the solvent, dramatically accelerating the reaction rate compared to conventional heating.
-
Workup: After cooling, the workup is similar to the conventional method. The product may precipitate directly or after the addition of water and a weak base. Isolate by filtration.
-
-
Expected Outcome: High yield of the desired thiazole in a fraction of the time required for conventional heating.
Senior Application Scientist's Perspective
In the field, the Hantzsch synthesis remains our go-to method for its reliability and scalability. However, for early-stage drug discovery where rapid diversification is key, modern one-pot and microwave-assisted protocols are invaluable. When planning a synthesis, always consider the final substitution pattern first—this is the most critical factor in your decision tree. If your target is a 5-aminothiazole, do not try to force a Hantzsch-type reaction; the Cook-Heilbron is unequivocally the superior method.
A common pitfall is the handling of α-haloketones; always work in a well-ventilated fume hood and be aware of their lachrymatory nature. For industrial applications, the trend is moving away from these reagents. The development of scalable, metal-free methods using alternatives like sulfoxonium ylides is the most exciting frontier in this field and will likely define the future of large-scale thiazole manufacturing.
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- Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube.
- Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. (2024). Chemical Communications (RSC Publishing). DOI:10.1039/D4CC03905J.
- Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega.
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A Researcher's Guide to the Spectroscopic Differentiation of 1,3-Thiazole and 1,2-Thiazole (Isothiazole)
The Structural Imperative: Why Isomeric Position Matters
At a glance, 1,3-thiazole and 1,2-thiazole (isothiazole) share the same molecular formula (C₃H₃NS) and molecular weight (85.13 g/mol ).[1][2] The critical difference lies in the relative positions of the nitrogen and sulfur atoms within the five-membered aromatic ring. This seemingly minor structural variance profoundly alters the molecule's electronic landscape, dipole moment, and bond strengths, giving rise to unique spectroscopic fingerprints for each isomer.
-
1,3-Thiazole: The nitrogen and sulfur atoms are separated by a carbon atom. This arrangement is a key feature in many biologically active molecules, including Vitamin B1 (Thiamine) and the anticancer drug Bleomycin.[3]
-
1,2-Thiazole (Isothiazole): The nitrogen and sulfur atoms are adjacent. This arrangement is found in various synthetic compounds with applications as biocides and pharmaceuticals.[4]
The objective of this guide is to move beyond simple formulaic identification and empower the researcher to confidently distinguish these isomers using routine yet powerful spectroscopic techniques.
Caption: Molecular structures of 1,3-Thiazole and 1,2-Thiazole (Isothiazole).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy provides the most definitive data for distinguishing between 1,3-thiazole and 1,2-thiazole. The chemical environment of each proton and carbon atom is unique, leading to predictable and measurable differences in their resonance frequencies (chemical shifts) and spin-spin coupling patterns.
Causality Behind the Chemical Shifts
The primary driver of the observed chemical shifts is the electron density around each nucleus, which is directly influenced by the electronegativity and proximity of the nitrogen and sulfur heteroatoms.
-
In 1,3-thiazole , the C2 proton is situated between the electronegative nitrogen and sulfur atoms, leading to significant deshielding and a characteristic downfield chemical shift.[3]
-
In 1,2-thiazole , no single proton experiences this double influence. The C3 proton is adjacent to nitrogen, while the C5 proton is adjacent to sulfur, resulting in a different pattern of chemical shifts compared to the 1,3-isomer.
Comparative ¹H NMR Data
The ¹H NMR spectra provide a clear and immediate distinction. The proton at the C2 position in 1,3-thiazole is typically the most downfield signal and serves as a key diagnostic peak.
| Compound | H-Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| 1,3-Thiazole | H2 | 8.77 | J(2,5) = 2.2 |
| H5 | 7.27 | J(5,4) = 3.6, J(5,2) = 2.2 | |
| H4 | 8.23 | J(4,5) = 3.6 | |
| 1,2-Thiazole (Isothiazole) | H3 | 8.54 | J(3,4) = 1.7 |
| H4 | 7.26 | J(4,5) = 4.7, J(4,3) = 1.7 | |
| H5 | 8.72 | J(5,4) = 4.7 |
Data compiled from various sources.[5][6]
Comparative ¹³C NMR Data
Similar to the proton spectra, the ¹³C NMR spectra show distinct chemical shifts based on the electronic environment of each carbon atom. The C2 carbon in 1,3-thiazole is notably deshielded.
| Compound | C-Position | Chemical Shift (δ, ppm) |
| 1,3-Thiazole | C2 | 153.5 |
| C4 | 143.7 | |
| C5 | 115.1 | |
| 1,2-Thiazole (Isothiazole) | C3 | 157.0 |
| C4 | 122.9 | |
| C5 | 148.9 |
Data sourced from PubChem.[1][2]
Experimental Protocol: High-Resolution NMR Spectroscopy
This protocol ensures the acquisition of high-quality data suitable for structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the thiazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for many organic compounds, but DMSO-d₆ can be used for less soluble samples.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum with parameters such as a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.
-
The number of scans can be adjusted (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a wider spectral width (e.g., 0-200 ppm), an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Caption: Experimental workflow for NMR analysis of thiazole isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Differences
FT-IR spectroscopy provides valuable information about the functional groups and overall molecular structure by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality of Vibrational Frequencies
The differing bond arrangements and symmetries of 1,3-thiazole and 1,2-thiazole result in distinct vibrational modes. Key differences are expected in the regions associated with C=N stretching, C-S stretching, and ring deformation ("breathing") modes. The specific frequencies of these vibrations are sensitive to the bond strengths and the masses of the atoms involved. For instance, the C=N bond in 1,3-thiazole is in a different electronic environment than the C=N bond in 1,2-thiazole, leading to a shift in its stretching frequency.
Comparative IR Data
While a full assignment of every peak is complex, the fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between the two isomers.
| Vibrational Mode | 1,3-Thiazole (cm⁻¹) | 1,2-Thiazole (Isothiazole) (cm⁻¹) |
| C-H Stretching | ~3100-3000 | ~3100-3000 |
| C=N Stretching | ~1496 | ~1550-1600 |
| Ring Stretching/Deformation | ~1400, 813 | Multiple bands in fingerprint |
| C-S Stretching | ~700-600 | ~700-600 |
Data compiled from various sources, including theoretical calculations and experimental observations.[7][8]
The IR spectrum of 2-amino-4-methylthiazole, a derivative, shows a characteristic C=N stretch at 1620 cm⁻¹ and a C-N stretch at 1115 cm⁻¹.[9] While not the parent compound, this illustrates the typical regions for these vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method for Liquids):
-
Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin, uniform film.
-
-
Data Acquisition:
-
Place the prepared sample (pellet or plates) in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the characteristic frequencies in the fingerprint region to identify the isomer.
Mass Spectrometry (MS): Unveiling Isomer-Specific Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Causality of Fragmentation Patterns
Upon electron ionization (EI), both 1,3-thiazole and 1,2-thiazole will produce a molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 85.[10] However, the stability of the molecular ion and the pathways through which it fragments are dictated by the ring's structure. The weakest bonds are most likely to cleave first, and the arrangement of the heteroatoms will govern the subsequent rearrangements and neutral losses. For example, the initial cleavage of the S-N bond in 1,2-thiazole versus the S-C bond in 1,3-thiazole would initiate entirely different fragmentation cascades.
Comparative Mass Spectrometry Data
The mass spectra of thiazoles are characterized by abundant molecular ions.[11] The key to differentiation lies in the relative abundances of the fragment ions.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |
| 1,3-Thiazole | 85 | 58, 45, 32 | C₂H₃, HCN, S |
| 1,2-Thiazole (Isothiazole) | 85 | 59, 58, 32 | C₂H₂, HCN, S |
Data compiled from NIST WebBook and other sources.[10]
The fragmentation of 1,2,3-thiadiazole derivatives, which can rearrange to isothiazole structures, often involves the loss of N₂.[12][13] While not directly applicable to the parent isothiazole, this highlights how ring structure dictates fragmentation. Studies on thiazole derivatives show that fragmentation is highly specific and can be used for structure elucidation.[11][14]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile liquids like thiazole, a direct injection or a gas chromatography (GC-MS) inlet system is ideal.
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This process creates the positively charged molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Compare the molecular ion and the fragmentation pattern to the known spectra to identify the isomer.
Summary of Key Spectroscopic Distinctions
| Technique | 1,3-Thiazole | 1,2-Thiazole (Isothiazole) | Primary Differentiating Feature |
| ¹H NMR | H2 proton at ~8.77 ppm | No proton in an equivalent environment; H5 at ~8.72 ppm, H3 at ~8.54 ppm | The highly deshielded C2-H signal in 1,3-thiazole is absent in 1,2-thiazole. |
| ¹³C NMR | C2 carbon at ~153.5 ppm | C3 at ~157.0 ppm, C5 at ~148.9 ppm | The distinct pattern of three carbon signals, especially the C2 resonance in 1,3-thiazole. |
| IR | C=N stretch ~1496 cm⁻¹ | C=N stretch ~1550-1600 cm⁻¹ | Differences in the vibrational frequencies within the fingerprint region (1500-600 cm⁻¹). |
| MS | M⁺ at m/z 85 | M⁺ at m/z 85 | Different relative abundances of key fragment ions (e.g., m/z 58, 59). |
Conclusion
While 1,3-thiazole and 1,2-thiazole are constitutionally isomeric, their distinct atomic arrangements provide a firm basis for spectroscopic differentiation. NMR spectroscopy stands as the most unambiguous method , with the ¹H NMR spectrum, in particular, offering a clear, diagnostic signal for 1,3-thiazole that is absent in its 1,2-isomer. IR spectroscopy and mass spectrometry provide strong, complementary data that, when used in concert, build an unassailable case for the correct structural assignment. By understanding the causal relationships between molecular structure and spectroscopic output, and by adhering to rigorous experimental protocols, researchers can confidently and accurately identify these critical heterocyclic building blocks in their work.
References
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Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]
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Ziessow, D., & Lippert, E. (1966). 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. The Journal of Organic Chemistry. (Note: The initial search result title seems to be a misattribution by the search engine; however, the content relates to thiazole NMR). [Link]
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Gutmańska, K., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]
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Darvishi, K., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. [Link]
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Incerti, M., et al. (2008). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. ResearchGate. [Link]
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Bîcu, E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3196. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9256, Thiazole. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67515, Isothiazole. Retrieved from [Link].
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Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
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Wikipedia contributors. (2023, December 29). Thiazole. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Kulyk, K., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 977. [Link]
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Kulyk, K., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. [Link]
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Miyazaki, J., Takiyama, H., & Nakata, M. (2017). Isocyano Compounds Newly Recognized in Photochemical Reaction of Thiazole: Matrix-isolation FT-IR and Theoretical Study. ResearchGate. [Link]
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Asghar, M. A., et al. (2019). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. Journal of Molecular Structure, 1202, 127354. [Link]
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Gutmańska, K., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]
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Bera, A., et al. (n.d.). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. Royal Society of Chemistry. [Link]
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NIST. (n.d.). Thiazole. In NIST Chemistry WebBook. Retrieved from [Link]
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Kaye, P. T., Meakins, G. D., Willbe, C., & Williams, P. R. (1981). An infrared study of rotational isomerism in thiazole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 740-744. [Link]
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Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of the Faculty of Forestry. [Link]
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Al-Jumaili, A. H. A., & Alazawi, S. M. (2014). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Semantic Scholar. [Link]
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Mitu, F. A., et al. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]
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Stojanovska-Spirovska, M., et al. (2019). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Mohamed, M. S., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
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Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). MDPI. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal. [Link]
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Rawson, J. M., & Williams, J. H. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4945. [Link]
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Avci, D., et al. (2014). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]
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Kletskii, M. E., & Lis, L. G. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]
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Cost and Efficiency Analysis of Synthetic Routes to Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring an electrophilic chloromethyl group and a versatile ester moiety, makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The economic viability and efficiency of its synthesis are therefore of critical importance for both academic research and industrial-scale production.
This guide provides a comparative analysis of two plausible and robust synthetic strategies for this compound. We will dissect each method from a mechanistic standpoint, provide detailed experimental protocols, and conduct a thorough cost analysis of the required starting materials. Our objective is to equip researchers and process chemists with the necessary data to make informed decisions based on their specific needs, whether prioritizing cost, yield, safety, or scalability.
Method 1: The Modified Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the construction of the thiazole ring.[1][2] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. For our target molecule, this requires 2-chloroethanethioamide and ethyl 3-bromopyruvate. However, 2-chloroethanethioamide is not a readily available commercial reagent. Therefore, a modified, two-step, one-pot approach is proposed, starting with the common bulk chemical 2-chloroacetamide.
Reaction Scheme & Mechanism
The process begins with the thionation of 2-chloroacetamide using a thionating agent, such as phosphorus pentasulfide (P₄S₁₀), to generate the reactive 2-chloroethanethioamide intermediate. This is immediately followed by the Hantzsch cyclization with ethyl 3-bromopyruvate.
Step 1: Thionation of Amide The oxygen atom of the amide is exchanged for a sulfur atom. Phosphorus pentasulfide is a highly effective, albeit aggressive, reagent for this transformation. The reaction is typically performed in an anhydrous, non-protic solvent like dioxane or toluene.
Step 2: Hantzsch Cyclization The sulfur of the newly formed thioamide acts as a nucleophile, attacking the most electrophilic carbonyl carbon of ethyl 3-bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocol: Modified Hantzsch Synthesis
Materials:
-
2-Chloroacetamide (98%)
-
Phosphorus Pentasulfide (P₄S₁₀, 98%)
-
Ethyl 3-bromopyruvate (technical grade, ~80-90%)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Thioamide Formation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloroacetamide (1.0 eq) and anhydrous toluene (approx. 5 mL per gram of amide). Stir the suspension. Carefully add phosphorus pentasulfide (0.25 eq) portion-wise. Caution: The reaction can be exothermic, and P₄S₁₀ reacts violently with water, releasing toxic H₂S gas.
-
Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Cool the mixture to room temperature. In a separate flask, dissolve ethyl 3-bromopyruvate (1.1 eq) in a minimal amount of anhydrous toluene. Add this solution dropwise to the reaction mixture.
-
Heat the mixture to 70 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the thioamide intermediate.
-
Work-up: Cool the reaction to room temperature and carefully quench by slowly pouring it over a mixture of crushed ice and saturated sodium bicarbonate solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid or oil.
Causality and Experimental Choices
-
P₄S₁₀: Chosen for its effectiveness in thionating primary amides. The stoichiometry (0.25 eq of P₄S₁₀, which is P₄S₁₀) is used because the molecule contains multiple reactive sulfur atoms.
-
Anhydrous Conditions: Essential to prevent the violent reaction of P₄S₁₀ with water and to avoid side reactions.
-
Stepwise Temperature Control: The initial heating promotes the thionation, while a slightly lower temperature for the Hantzsch condensation provides a balance between reaction rate and stability of the reactants.
-
Bicarbonate Quench: Neutralizes any remaining acidic species and facilitates the removal of phosphorus-based byproducts.
Method 2: Two-Step Synthesis via a Hydroxymethyl Intermediate
An alternative strategy involves first constructing a more stable thiazole precursor, Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate, and then performing a functional group interconversion to install the chloro group. This route avoids the direct handling of the potentially unstable 2-chloroethanethioamide.
Reaction Scheme & Mechanism
This pathway also begins with a modified Hantzsch synthesis, but uses 2-hydroxyacetamide as the starting material. The resulting alcohol is then chlorinated in a separate step.
Step 1: Synthesis of Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate Similar to Method 1, 2-hydroxyacetamide is first thionated with P₄S₁₀ to form 2-hydroxyethanethioamide, which then undergoes condensation with ethyl 3-bromopyruvate.
Step 2: Chlorination of the Hydroxyl Group The primary alcohol on the thiazole ring is converted to the corresponding chloride using a standard chlorinating agent like thionyl chloride (SOCl₂). This reaction typically proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.
Experimental Protocol: Hydroxymethyl Intermediate Route
Materials:
-
2-Hydroxyacetamide (Glycolamide, 98%)
-
Phosphorus Pentasulfide (P₄S₁₀, 98%)
-
Ethyl 3-bromopyruvate (technical grade, ~80-90%)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Pyridine (optional, as a catalyst for chlorination)
Procedure:
-
Synthesis of Hydroxymethyl Thiazole: Follow the procedure outlined in Method 1, Steps 1-8, but substitute 2-chloroacetamide with 2-hydroxyacetamide (1.0 eq). The target of this step is Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate.
-
Chlorination: Dissolve the purified Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram). Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of pyridine (0.1 eq) can be added to accelerate the reaction. Caution: Thionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gases. Handle in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride. Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the final product. Further purification can be done via chromatography if necessary.
Causality and Experimental Choices
-
2-Hydroxyacetamide: This starting material is generally less hazardous than its chlorinated counterpart and the resulting alcohol intermediate is more stable for isolation and purification.
-
Thionyl Chloride: A common and effective reagent for converting primary alcohols to alkyl chlorides with good yields and minimal side products. The byproducts (HCl and SO₂) are gaseous, which simplifies purification.
-
0 °C Start Temperature: The addition of thionyl chloride is often exothermic. Starting at a low temperature helps control the reaction rate and minimize potential degradation of the starting material.
Comparative Cost and Performance Analysis
To provide a practical comparison, we have estimated the raw material costs for synthesizing approximately 1 kg of the final product. Prices are based on bulk catalog listings from major chemical suppliers and are subject to market fluctuations.[3][4][5][6][7][8][9][10][11]
| Parameter | Method 1: Modified Hantzsch | Method 2: Hydroxymethyl Intermediate | Justification & Analysis |
| Starting Materials | 2-Chloroacetamide, P₄S₁₀, Ethyl 3-bromopyruvate | 2-Hydroxyacetamide, P₄S₁₀, Ethyl 3-bromopyruvate, Thionyl Chloride | Method 2 requires an additional key reagent (SOCl₂). |
| Est. Raw Material Cost / kg | ~$450 - $600 | ~$550 - $750 | Method 1 is more cost-effective due to fewer reagents and the lower cost of 2-chloroacetamide compared to 2-hydroxyacetamide. |
| Overall Yield (Estimated) | 40-60% | 55-75% | Method 2 often provides higher overall yields as the intermediate alcohol is more stable and easier to purify, leading to less loss. |
| Number of Steps | 1 Pot (2 reactions) | 2 Discrete Steps | Method 1 is more streamlined for a single batch operation. Method 2 requires isolation of the intermediate, increasing process time. |
| Safety Concerns | High: P₄S₁₀ (water-reactive, H₂S release), Ethyl 3-bromopyruvate (lachrymator) | High: P₄S₁₀, Ethyl 3-bromopyruvate, Thionyl Chloride (corrosive, toxic fumes) | Both methods utilize hazardous materials requiring stringent safety protocols. Method 2 introduces the additional hazard of thionyl chloride. |
| Scalability | Moderate | Good | The two-step nature of Method 2, while longer, allows for better process control and purification at each stage, which is often preferable for large-scale industrial production. |
| Waste Stream | Phosphorus byproducts, organic solvents | Phosphorus byproducts, acidic aqueous waste (from SOCl₂ quench), organic solvents | Both generate significant waste. The acidic quench in Method 2 adds to the complexity of waste treatment. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the one-pot Modified Hantzsch Synthesis.
Caption: Workflow for the two-step Hydroxymethyl Intermediate Route.
Conclusion and Recommendations
The choice between these two synthetic routes for this compound depends heavily on the specific project goals.
-
Method 1 (Modified Hantzsch Synthesis) is the more direct and economical choice, particularly for smaller-scale synthesis where raw material cost is a primary driver. Its one-pot nature reduces handling and processing time. However, it may suffer from lower yields and more complex purification challenges, which could offset the initial cost savings.
-
Method 2 (Hydroxymethyl Intermediate Route) offers superior control and typically results in higher overall yields. The ability to isolate and purify the stable alcohol intermediate is a significant advantage for ensuring the final product's quality and purity, a critical factor in pharmaceutical applications. While the upfront material cost is higher and the process is longer, the improved yield and reliability make it the recommended route for large-scale production and when high purity is paramount.
Ultimately, a preliminary small-scale trial of both methods is advised to determine the most suitable process based on the available laboratory equipment, safety infrastructure, and the desired balance of cost, yield, and purity.
References
A comprehensive list of sources is provided below for further verification and research.
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-
Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate - High purity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, antimalarial activity, and molecular modeling of tebuquine analogues. Retrieved from [Link]
- Google Patents. (n.d.). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.
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PubChem. (n.d.). Ethionamide. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
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ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
-
Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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IndiaMART. (n.d.). LR Grade 2 Chloroacetamide, Purity: 98%. Retrieved from [Link]
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ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]
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ChemAnalyst. (n.d.). Phosphorous Pentasulphide Prices, Trends, Index, News, Monitor and Demand. Retrieved from [Link]
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Otto Chemie Pvt Ltd. (n.d.). Ethyl 3-bromopyruvate, 80%. Retrieved from [Link]
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Laboratory Disposable Supplies and Consumables. (n.d.). Ethyl 3-bromopyruvate, 80%. Retrieved from [Link]
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CP Lab Safety. (n.d.). Phosphorus Pentasulfide 99%, 1 kg. Retrieved from [Link]
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Fisher Scientific. (n.d.). Ethyl 3-bromopyruvate, tech. 75% 5 g. Retrieved from [Link]
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A Comparative Guide to the Comprehensive Purity Evaluation of Synthesized Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Introduction: The Critical Role of Purity in Drug Development
Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount; trace impurities, whether they are starting materials, by-products, or degradation products, can have significant downstream effects. They can potentially alter the pharmacological and toxicological profile of the final API, compromise drug safety and efficacy, and create regulatory hurdles.[2][3]
This guide provides a comprehensive framework for evaluating the purity of newly synthesized this compound. We will move beyond a simple recitation of methods to provide a comparative analysis of orthogonal analytical techniques. The core philosophy is to build a self-validating system of analysis where the strengths of one method compensate for the limitations of another, ensuring a robust and trustworthy purity assessment. This aligns with the principles of analytical procedure validation outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6]
An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach is essential for detecting a wide range of potential impurities. Our evaluation strategy integrates chromatographic, spectroscopic, and elemental analysis techniques.
Caption: Overall workflow for the orthogonal purity assessment of the title compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
For non-volatile organic compounds, Reverse-Phase HPLC (RP-HPLC) is the primary technique for purity determination.[3] Its strength lies in its ability to separate the main compound from closely related impurities.
Causality Behind Method Choices:
-
Column: A C18 column is selected due to the moderate hydrophobicity of the ethyl ester and thiazole ring system. The alkyl chains of the stationary phase provide effective retention and separation from more polar or less polar impurities.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for heterocyclic compounds. Starting with a higher water concentration allows for the retention and separation of polar impurities, while gradually increasing the acetonitrile concentration elutes the main compound and any non-polar impurities. A small amount of acid (e.g., formic or phosphoric acid) is often added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[7]
-
Detector: A UV detector is chosen because the thiazole ring contains a chromophore that absorbs UV light. A wavelength of approximately 238-250 nm is typically effective for thiazole derivatives.[8]
Comparative Guide: HPLC vs. Other Techniques
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy | Elemental Analysis |
| Primary Use | Quantifies non-volatile organic impurities. | Identifies & quantifies volatile/semi-volatile impurities. | Confirms structure, identifies and quantifies impurities. | Confirms elemental composition and bulk purity. |
| Sensitivity | High (~0.01-0.1%).[2] | Very High (<0.01%).[3] | Moderate (typically >0.1%). | Low (impurities must be >0.3-0.4% to cause deviation).[9][10] |
| Specificity | Moderate (based on retention time). | High (based on mass spectrum). | Very High (based on unique chemical shifts). | Very Low (non-specific). |
| Sample Type | Soluble, non-volatile compounds. | Volatile or semi-volatile compounds. | Soluble compounds. | Solids or liquids. |
| Key Advantage | Robust, precise quantification for purity assays. | Excellent for residual solvents and volatile by-products. | Unambiguous structure confirmation. | Simple, inexpensive confirmation of formula.[11] |
| Limitation | May not detect non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity for trace impurities. | Cannot identify specific impurities. |
Experimental Protocol: HPLC-UV Purity Determination
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile:Water.
-
Sample Solution (1 mg/mL): Prepare the synthesized sample in the same manner.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This ensures the system is performing with adequate precision.
-
Analysis & Calculation:
-
Inject a blank (mobile phase), followed by the standard solution, and then the sample solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
The synthesis of the target compound may involve volatile reagents or generate volatile by-products. Furthermore, residual solvents from purification steps are common impurities that must be controlled. GC-MS is the ideal technique for identifying and quantifying these volatile species.[12][13]
Causality Behind Method Choices:
-
Technique: Headspace GC is often preferred as it introduces only the volatile components into the system, protecting the column from non-volatile sample matrix components and extending its life.
-
Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or VF-624ms), is a good starting point as it can effectively separate a wide range of common organic solvents and reagents.[12][14]
-
Detector: Mass Spectrometry (MS) provides definitive identification of impurities by comparing their mass spectra to established libraries (e.g., NIST). This is far more powerful than relying on retention time alone.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
System Preparation:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent, coupled with a headspace autosampler.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
MS Detector: Electron Ionization (EI) mode. Scan range 35-350 amu.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the synthesized sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) that will not interfere with the analysis.
-
Seal the vial immediately.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Incubation Time: 15 min.
-
-
Analysis: Run the sample and identify any peaks by comparing their mass spectra against the NIST library. Quantify against a pre-run calibration standard of expected solvents if necessary.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Confirmation
While chromatographic methods are excellent for detecting impurities, they do not confirm the structure of the main component. ¹H and ¹³C NMR spectroscopy serve as the definitive tool for structural elucidation and can also provide information on certain impurities.[9][15]
Causality and Interpretation:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the thiazole proton (a singlet), and the chloromethyl group protons (a singlet). The integration of these peaks should correspond to the number of protons in the structure (3H, 2H, 1H, 2H respectively). Impurities will present as additional, unassigned peaks.
-
¹³C NMR: Complements the proton NMR by showing the number of unique carbon atoms in the molecule.[16] This is crucial for confirming the carbon skeleton of the thiazole ring and the attached functional groups.
-
Quantitative NMR (qNMR): If an impurity is present at a significant level (>0.5-1%) and has a well-resolved signal, its quantity can be accurately determined by integrating its peak relative to a peak from the main compound or a certified internal standard.
Caption: Decision workflow for interpreting NMR data for purity assessment.
Elemental Analysis: Validating the Empirical Formula
Elemental analysis (EA) is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS).[11][17] It provides a crucial, albeit low-specificity, check on the overall purity of the bulk material. The experimentally determined percentages of each element are compared against the theoretical values calculated from the empirical formula (C₇H₈ClNO₂S).
Trustworthiness and Acceptance Criteria: For a compound to be considered pure by this method, the experimental values should typically be within ±0.4% of the theoretical values.[9][10] A significant deviation suggests the presence of impurities, such as residual solvents (which would alter the C and H ratios), inorganic salts, or an incorrect molecular structure.
Theoretical vs. Experimental Data Comparison
| Element | Theoretical % | Experimental % (Example Batch) | Deviation | Pass/Fail |
| Carbon (C) | 40.88 | 40.75 | -0.13% | Pass |
| Hydrogen (H) | 3.92 | 3.98 | +0.06% | Pass |
| Nitrogen (N) | 6.81 | 6.75 | -0.06% | Pass |
| Sulfur (S) | 15.59 | 15.48 | -0.11% | Pass |
Note: Chlorine is typically determined by other methods, such as ion chromatography, but C, H, N, and S analysis provides a strong indicator of overall organic purity.
Conclusion: Synthesizing Data for a Final Purity Statement
The ultimate assessment of purity for this compound relies on the convergence of data from these orthogonal methods. A high-purity sample (>99%) would be characterized by:
-
An HPLC chromatogram showing a single major peak with an area percent >99.5%.
-
A GC-MS analysis showing no significant volatile impurities or residual solvents above specified limits (e.g., <0.1%).
-
¹H and ¹³C NMR spectra consistent with the proposed structure, with no observable impurity peaks.
-
Elemental analysis results within ±0.4% of the theoretical values.
By employing this comprehensive, evidence-based approach, researchers and drug development professionals can proceed with confidence, knowing that the quality and purity of their foundational chemical building blocks are assured.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
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Elemental analysis. (n.d.). Wikipedia. [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. [Link]
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An International Study Evaluating Elemental Analysis. (2022). PubMed Central. [Link]
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Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Preprints.org. [Link]
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A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. (n.d.). IJCRT.org. [Link]
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New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015). BioPharm International. [Link]
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Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
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Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. [Link]
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Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019). GRCTS. [Link]
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FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]
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Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Journal of Pharmaceutical Research International. [Link]
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Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (2021). Journal of Molecular Structure. [Link]
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Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). PubMed Central. [Link]
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (n.d.). Shimadzu. [Link]
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Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI. [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate: A Guide for the Drug Development Professional
For the researcher engaged in the fast-paced world of drug discovery and development, the synthesis and utilization of novel chemical entities are daily realities. Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate, a halogenated heterocyclic compound, represents a class of building blocks crucial for constructing complex molecular architectures. However, with the power of such reagents comes the profound responsibility of their safe handling and proper disposal. This guide provides a comprehensive, step-by-step framework for the disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.
Understanding the Hazard Profile: Why This Compound Demands Respect
Based on this data, this compound should be treated as a hazardous substance with the following classifications:
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Avoid direct contact and aerosol generation. All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE). |
| Skin Irritation / Corrosion | H315: Causes skin irritation. | Impervious gloves and a lab coat are mandatory. Any skin contact must be washed immediately and thoroughly. |
| Serious Eye Damage | H318: Causes serious eye damage. | Chemical splash goggles and a face shield are required. Immediate and prolonged rinsing is necessary upon any eye contact. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Work must be conducted in a well-ventilated area, specifically a chemical fume hood, to prevent inhalation of vapors or dust. |
Given its chlorinated organic nature, this compound falls under the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste management, as stipulated by the Resource Conservation and Recovery Act (RCRA)[2][3][4][5][6]. This federal law mandates a "cradle-to-grave" approach to hazardous waste, meaning the generator is responsible for its safe management from creation to final disposal[3][4].
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory and ethical necessity. The following protocol outlines the critical steps for its safe and compliant disposal.
Step 1: Waste Segregation - The Cornerstone of Safety
The first and most critical step is the strict segregation of this waste. Due to its halogenated nature, it must not be mixed with non-halogenated organic waste[7]. The co-mingling of halogenated and non-halogenated waste streams complicates the disposal process and can significantly increase disposal costs[8]. The reason for this is that many non-halogenated solvents can be reprocessed into fuel, a process that is compromised by the presence of halogens which can form toxic byproducts like dioxins upon combustion[8].
Operational Directive:
-
Designate a specific, clearly labeled waste container solely for "Halogenated Organic Waste."
-
Never mix this waste with other categories such as acids, bases, oxidizers, or non-halogenated solvents[9][10][11].
Step 2: Container Selection and Management
The integrity of the waste container is crucial to prevent leaks and environmental contamination.
Operational Directive:
-
Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, as halogenated solvents can degrade over time to form acidic byproducts (e.g., hydrochloric acid) that can corrode the metal[12].
-
Container Condition: Ensure the container is in good condition, free from cracks or defects, and has a secure, tightly sealing screw-top cap[7].
-
Venting: Do not use containers that can build up pressure. If there is a possibility of gas evolution, a vented cap may be necessary, but this should be assessed on a case-by-case basis and in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Closure: Keep the waste container closed at all times except when adding waste[7]. An open funnel does not constitute a closed container.
Step 3: Proper Labeling - Communicating the Hazard
Accurate and comprehensive labeling is a legal requirement and essential for the safety of all personnel who may handle the container.
Operational Directive:
-
Label the container with the words "Hazardous Waste" as soon as the first drop of waste is added[7].
-
Clearly list all contents, including "this compound" and any solvents used. Do not use abbreviations or chemical formulas[7].
-
Indicate the approximate percentage of each component.
-
Affix the appropriate hazard pictograms (e.g., corrosive, irritant, harmful).
-
Include the date of initial waste accumulation.
Step 4: On-site Accumulation and Storage
Temporary storage of the waste in the laboratory must be done in a designated and safe manner.
Operational Directive:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.
-
The SAA should be in a location that minimizes the risk of spills and is away from high-traffic areas[10][13].
-
Secondary containment is mandatory. This can be a larger, chemically resistant tub or tray that can hold at least 110% of the volume of the largest container it holds[13]. This prevents the spread of material in case of a leak.
-
Store incompatible waste streams in separate secondary containment[13].
Step 5: Arranging for Disposal - The Final Step
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
Operational Directive:
-
Contact your institution's EHS department to arrange for a waste pickup. They will have contracts with pre-approved and licensed hazardous waste vendors.
-
Provide the EHS department with an accurate description of the waste stream as detailed on your label.
-
The designated and preferred method of disposal for halogenated organic compounds is high-temperature incineration in a RCRA-permitted facility[14][15]. This process ensures the complete destruction of the hazardous components at temperatures typically exceeding 1100°C, with a destruction and removal efficiency (DRE) of 99.99% or higher[14]. Incineration is effective for halogenated wastes as the high temperatures break the carbon-halogen bonds and the resulting acid gases (like HCl) can be scrubbed from the exhaust stream[16].
Visualizing the Disposal Pathway
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its hazards, implementing a stringent waste segregation policy, using appropriate and clearly labeled containers, and partnering with certified disposal experts, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to safety and regulatory compliance is integral to the integrity of the scientific enterprise.
References
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U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Republic Services. (2023, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024, July 23). Safety Data Sheet: Perfluoro-compound FC-77. Retrieved from [Link]
-
Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Retrieved from [Link]
-
Environmental Marketing Services. (2023, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Illinois Pollution Control Board. (n.d.). Section 728. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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SUWeb. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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South Carolina Department of Environmental Services. (n.d.). Resource Conservation and Recovery Act (RCRA). Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Resource Conservation and Recovery Act - RCRA. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
